molecular formula C12H12F2O3 B1343568 Ethyl 4-(3,5-difluorophenyl)-4-oxobutyrate CAS No. 898752-34-6

Ethyl 4-(3,5-difluorophenyl)-4-oxobutyrate

Cat. No.: B1343568
CAS No.: 898752-34-6
M. Wt: 242.22 g/mol
InChI Key: ZPUSZIPFWRQAMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(3,5-difluorophenyl)-4-oxobutyrate is a useful research compound. Its molecular formula is C12H12F2O3 and its molecular weight is 242.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-(3,5-difluorophenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2O3/c1-2-17-12(16)4-3-11(15)8-5-9(13)7-10(14)6-8/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPUSZIPFWRQAMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC(=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30645584
Record name Ethyl 4-(3,5-difluorophenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898752-34-6
Record name Ethyl 4-(3,5-difluorophenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Ethyl 4-(3,5-difluorophenyl)-4-oxobutyrate CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 4-(3,5-difluorophenyl)-4-oxobutyrate: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate in pharmaceutical research. It is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis and application of complex organic molecules.

Introduction and Strategic Importance

This compound (CAS No. 898752-34-6) is a fluorinated aromatic ketoester of significant interest in the field of drug development.[1] Its structure, which combines a difluorinated phenyl ring, a ketone, and an ethyl ester, makes it a versatile synthon for constructing a wide array of heterocyclic compounds and other complex molecular architectures. The strategic placement of fluorine atoms on the phenyl ring is particularly noteworthy; fluorine substitution is a well-established strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity. Consequently, this compound serves as a valuable starting material for active pharmaceutical ingredients (APIs).[2][3]

Physicochemical and Structural Data

A clear understanding of the fundamental properties of a chemical intermediate is paramount for its effective use in synthesis. The key data for this compound are summarized below.

PropertyValueSource
CAS Number 898752-34-6[1]
Molecular Formula C₁₂H₁₂F₂O₃[1]
Molecular Weight 242.22 g/mol [1]
Synonym(s) Ethyl 4-(3,5-difluorophenyl)-4-oxobutanoate[1]
Physical Form White solid[1]
Purity (Typical) ≥97%[1]
InChI Key ZPUSZIPFWRQAMA-UHFFFAOYSA-N[1]

Synthesis Pathway: The Friedel-Crafts Acylation Approach

The most direct and industrially scalable method for synthesizing this compound is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, in this case, 1,3-difluorobenzene, with an appropriate acylating agent.[4][5]

Rationale for Method Selection

The Friedel-Crafts acylation is chosen for its efficiency in forming the crucial carbon-carbon bond between the aromatic ring and the keto-group of the side chain. The use of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), activates the acylating agent, generating a highly reactive acylium ion that is then attacked by the electron-rich aromatic ring.[5] The acyl group is deactivating, which advantageously prevents polysubstitution, leading to a cleaner reaction profile compared to Friedel-Crafts alkylation.[5]

The logical workflow for this synthesis is depicted below.

G cluster_reactants Reactants cluster_process Process cluster_product Product A 1,3-Difluorobenzene D Reaction in Inert Solvent (e.g., Dichloromethane) A->D B Ethyl Succinyl Chloride (or Succinic Anhydride) B->D C Aluminum Chloride (AlCl₃) C->D Catalyst E Aqueous Workup (Acid Quench) D->E Crude Product F Purification (Crystallization/Chromatography) E->F G This compound F->G Pure Product

Caption: General workflow for the Friedel-Crafts synthesis.

Detailed Experimental Protocol

This protocol is based on established principles of the Friedel-Crafts acylation adapted for the specific target molecule.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 eq.) in an inert solvent such as dichloromethane (DCM) under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath.

  • Acylium Ion Formation: To the cooled suspension, add ethyl 3-(chloroformyl)propanoate (ethyl succinyl chloride, 1.0 eq.) dropwise via the dropping funnel. The addition should be slow to control the exothermic reaction. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the acylium ion complex.

  • Acylation Reaction: Add 1,3-difluorobenzene (1.0 eq.) dropwise to the reaction mixture, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Work-up and Quenching: Cool the reaction mixture back to 0 °C and cautiously quench it by pouring it over crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum complexes and separates the organic and aqueous layers.

  • Extraction and Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM. Combine the organic extracts, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product, typically an oil or a semi-solid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure white solid product.

Analytical Characterization Profile (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted IntegrationRationale
Ar-H (C2, C6)7.55 - 7.65Doublet of triplets (dt)2HProtons ortho to the carbonyl group are deshielded. Coupling to the para proton and the two meta fluorine atoms.
Ar-H (C4)7.20 - 7.30Triplet of triplets (tt)1HProton para to the carbonyl group. Coupling to the two ortho protons and two ortho fluorine atoms.
-C(=O)CH₂-3.25 - 3.35Triplet (t)2HMethylene group adjacent to the ketone, deshielded by the carbonyl. Coupled to the other methylene group.
-CH₂CO₂Et2.70 - 2.80Triplet (t)2HMethylene group adjacent to the ester carbonyl. Coupled to the other methylene group.
-OCH₂CH₃4.10 - 4.20Quartet (q)2HMethylene group of the ethyl ester, coupled to the methyl protons.
-OCH₂CH₃1.20 - 1.30Triplet (t)3HMethyl group of the ethyl ester, coupled to the methylene protons.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides confirmation of the carbon skeleton.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
Aromatic C=O195 - 198Ketone carbonyl carbon, highly deshielded.
Ester C=O172 - 174Ester carbonyl carbon.
C-F (Aromatic)162 - 165 (d, J ≈ 250 Hz)Aromatic carbons directly bonded to fluorine, showing a large one-bond C-F coupling constant.
C-C=O (Aromatic)138 - 141 (t)Quaternary aromatic carbon attached to the carbonyl group, showing a smaller coupling to the two meta fluorine atoms.
C-H (Aromatic, ortho)114 - 116 (d)Aromatic carbons ortho to the carbonyl group, coupled to fluorine.
C-H (Aromatic, para)110 - 112 (t)Aromatic carbon para to the carbonyl group, coupled to two fluorine atoms.
-OCH₂CH₃60 - 62Methylene carbon of the ethyl ester.
-C(=O)CH₂-33 - 35Methylene carbon adjacent to the ketone.
-CH₂CO₂Et28 - 30Methylene carbon adjacent to the ester.
-OCH₂CH₃13 - 15Methyl carbon of the ethyl ester.
Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry would be expected to show a molecular ion peak and characteristic fragmentation patterns.

m/z ValueProposed FragmentFragmentation Pathway
242[M]⁺Molecular Ion
197[M - OCH₂CH₃]⁺Loss of the ethoxy group from the ester.
141[C₇H₃F₂O]⁺Alpha-cleavage at the ketone, forming the 3,5-difluorobenzoyl cation. This is often a base peak.
113[C₆H₃F₂]⁺Loss of CO from the 3,5-difluorobenzoyl cation.

Applications in Medicinal Chemistry and Drug Development

This compound is not typically an active pharmaceutical ingredient itself but rather a high-value intermediate. Its primary utility lies in its role as a precursor for the synthesis of heterocyclic compounds, which are scaffolds for a vast number of drugs.[6][7]

The β-ketoester moiety is particularly reactive and can be used in various cyclization reactions. For example, reaction with hydrazine derivatives can yield pyrazole or pyrazolone rings, while reactions with amidines or guanidines can lead to pyrimidine synthesis. These heterocyclic cores are prevalent in drugs targeting a wide range of diseases. The difluorophenyl group is often incorporated to enhance the biological profile of the final molecule.[2][3]

G A Ethyl 4-(3,5-difluorophenyl)- 4-oxobutyrate B Reaction with Hydrazine Derivatives A->B D Reaction with Amidine/Guanidine A->D F Other Cyclization Reactions A->F C Pyrazole-based Scaffolds B->C H Active Pharmaceutical Ingredients (APIs) C->H E Pyrimidine-based Scaffolds D->E E->H G Diverse Bioactive Heterocycles F->G G->H

Caption: Role as a versatile intermediate in API synthesis.

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling. While a specific safety data sheet (SDS) is not universally available, data from structurally similar compounds suggest the following precautions.[8]

  • Hazard Statements (Probable):

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

    • Avoid breathing dust or vapors.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a strategically important intermediate for the pharmaceutical industry. Its synthesis via Friedel-Crafts acylation is robust and scalable. The presence of the difluorinated phenyl ring and the reactive β-ketoester functionality provides medicinal chemists with a versatile platform for the synthesis of novel, potentially potent therapeutic agents. A thorough understanding of its synthesis, analytical characteristics, and safe handling is essential for its successful application in drug discovery and development pipelines.

References

  • PubChem. (n.d.). Ethyl 4-oxobutanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (2012). CN102206155A - Method for synthesizing ethyl 4,4-difluoroacetoacetate.
  • Google Patents. (2009). WO 2009/106619 A1.
  • The Chemistry Teacher. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Retrieved from [Link]

  • Daxin Pharma. (n.d.). Key Applications of Ethyl 4-methoxy-3-oxobutanoate in Pharmaceutical Synthesis. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 372-31-6 | Product Name : Ethyl 4,4,4-trifluoroacetoacetate. Retrieved from [Link]

  • MDPI. (2024). Ethyl 4-((11-(Hexylamino)-11-oxoundecyl)oxy)benzoate. Molbank, 2024(1), m1829. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of ethyl 4-(isoxazol-4-yl)-2,4-dioxobutanoates from ethyl 5-aroyl-4-pyrone-2-carboxylates and hydroxylamine. Retrieved from [Link]

  • PubChem. (n.d.). Benzocaine. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2025). Study on the Reactions of Ethyl 4,4,4-Trifluoro-3-oxobutanoate with Arylidenemalononitriles. Retrieved from [Link]

Sources

Introduction: Strategic Importance of a Fluorinated γ-Keto Ester

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Ethyl 4-(3,5-difluorophenyl)-4-oxobutyrate

This document provides a comprehensive technical guide for the synthesis of this compound, a valuable γ-keto ester intermediate in the development of advanced pharmaceutical compounds. The guide is structured to provide not only a reproducible protocol but also a deep understanding of the underlying chemical principles, strategic choices, and critical parameters that govern the success of the synthesis.

This compound is a key building block whose utility is derived from its distinct structural features: a reactive keto-ester backbone and a difluorinated aromatic ring. The presence of fluorine atoms can significantly enhance metabolic stability, binding affinity, and lipophilicity in drug candidates. This guide details a robust and scalable synthesis pathway centered around the classic yet powerful Friedel-Crafts acylation reaction, a cornerstone of aromatic chemistry.[1][2]

Part 1: Retrosynthetic Analysis and Pathway Selection

A retrosynthetic analysis of the target molecule logically disconnects the bond between the aromatic ring and the adjacent carbonyl carbon. This immediately suggests a Friedel-Crafts acylation as the most direct and efficient strategy.

The chosen forward synthesis involves two primary stages:

  • Preparation of the Acylating Agent : Succinic anhydride is converted into a more reactive electrophile suitable for the Friedel-Crafts reaction.

  • Friedel-Crafts Acylation : The activated succinate derivative is coupled with 1,3-difluorobenzene in the presence of a Lewis acid catalyst to form the target keto-ester.

G Target This compound Disconnect C-C Bond Disconnection (Friedel-Crafts Acylation) Target->Disconnect Synthons Acylium Cation Synthon + 1,3-Difluorobenzene Nucleophile Disconnect->Synthons Reagents Ethyl 4-chloro-4-oxobutanoate (Acylating Agent) + 1,3-Difluorobenzene Synthons->Reagents Synthetic Equivalents Precursors Ethyl Hydrogen Succinate + Thionyl Chloride Reagents->Precursors Derived From Base Succinic Anhydride + Ethanol Precursors->Base Derived From

Caption: Retrosynthetic analysis of the target molecule.

Part 2: Synthesis of Key Intermediates

The success of the final acylation step is contingent upon the quality and reactivity of the acylating agent. We will prepare Ethyl 4-chloro-4-oxobutanoate from readily available starting materials.

Preparation of Ethyl Hydrogen Succinate

The synthesis begins with the straightforward ring-opening of succinic anhydride with ethanol. This reaction proceeds efficiently to yield the mono-ester, Ethyl Hydrogen Succinate.[3][4][5]

Experimental Protocol:

  • Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add succinic anhydride (100 g, 1.0 mol).

  • Reagent Addition: Add anhydrous ethanol (200 mL, 3.4 mol).

  • Reaction: Heat the mixture to a gentle reflux (approx. 80-85°C) for 2-3 hours. The solid succinic anhydride will dissolve as the reaction progresses.

  • Work-up: After cooling to room temperature, remove the excess ethanol under reduced pressure using a rotary evaporator. The resulting colorless oil is Ethyl Hydrogen Succinate of sufficient purity for the next step.

Preparation of Ethyl 4-chloro-4-oxobutanoate (Acylating Agent)

The carboxylic acid of Ethyl Hydrogen Succinate is converted to a more reactive acyl chloride using thionyl chloride (SOCl₂). This is a standard and high-yielding transformation.

Experimental Protocol:

  • Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a scrubber (to neutralize HCl gas), place the crude Ethyl Hydrogen Succinate (146 g, approx. 1.0 mol).

  • Reagent Addition: Slowly add thionyl chloride (131 g, 81 mL, 1.1 mol) to the flask at room temperature with stirring. The addition should be done in a fume hood.

  • Reaction: Once the addition is complete, heat the mixture to 60-70°C for 2 hours. The evolution of HCl and SO₂ gas will be observed.

  • Isolation: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The remaining residue is the crude Ethyl 4-chloro-4-oxobutanoate, which is used directly in the next step.

Part 3: The Core Reaction: Friedel-Crafts Acylation

This step constitutes the key carbon-carbon bond formation to assemble the final product. The reaction is an electrophilic aromatic substitution where the electron-rich 1,3-difluorobenzene ring attacks the electrophilic acylium ion generated in situ.[1][2][6]

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Work-up AcylChloride Ethyl 4-chloro-4-oxobutanoate Complex Lewis Acid-Base Complex AcylChloride->Complex + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) AcyliumIon Acylium Ion (Electrophile) + AlCl₄⁻ Complex->AcyliumIon Cleavage Aromatic 1,3-Difluorobenzene SigmaComplex Arenium Ion (Sigma Complex) Aromatic->SigmaComplex + Acylium Ion ProductKetone Product-AlCl₃ Complex SigmaComplex->ProductKetone Deprotonation by AlCl₄⁻ FinalProduct This compound ProductKetone->FinalProduct Aqueous Work-up (H₂O/HCl)

Caption: Mechanism of the Friedel-Crafts Acylation.

Detailed Experimental Protocol
  • Setup: Charge a 1 L three-necked, oven-dried round-bottom flask, equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, with anhydrous aluminum chloride (AlCl₃) (147 g, 1.1 mol) and anhydrous dichloromethane (DCM) (400 mL). Cool the suspension to 0-5°C using an ice bath.

  • Acylating Agent Addition: Dissolve the crude Ethyl 4-chloro-4-oxobutanoate (164.5 g, approx. 1.0 mol) in anhydrous DCM (100 mL) and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 1-2 hours, ensuring the internal temperature remains below 10°C.

  • Aromatic Substrate Addition: After the first addition is complete, add 1,3-difluorobenzene (114 g, 1.0 mol) dropwise via the dropping funnel, again maintaining the temperature below 10°C.

  • Reaction: Once all reagents are added, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture back to 0-5°C. Very slowly and carefully, quench the reaction by pouring the mixture onto a stirred slurry of crushed ice (1 kg) and concentrated hydrochloric acid (100 mL). This step is highly exothermic and should be performed with caution in a large beaker.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 200 mL).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl (200 mL), water (200 mL), saturated sodium bicarbonate solution (200 mL), and finally with brine (200 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

Purification

The crude product, typically an oil or a low-melting solid, can be purified by either recrystallization or column chromatography.[7]

  • Recrystallization: A mixture of ethanol and water is a suitable solvent system. Dissolve the crude product in a minimal amount of hot ethanol and add water dropwise until turbidity persists. Reheat to obtain a clear solution and then allow it to cool slowly to induce crystallization.

  • Column Chromatography: For higher purity, use silica gel chromatography with a gradient eluent system, such as 10-30% ethyl acetate in hexanes.

Part 4: Characterization and Data

The identity and purity of the final product should be confirmed using standard analytical techniques.

PropertyValueReference
CAS Number 898752-34-6[8]
Molecular Formula C₁₂H₁₂F₂O₃[8]
Molecular Weight 242.22 g/mol [8]
Physical Form White solid
Boiling Point (Predicted) 329.6 ± 32.0 °C[8]
Density (Predicted) 1.217 ± 0.06 g/cm³[8]

Expected Spectroscopic Signatures:

  • ¹H NMR: Will show characteristic signals for the ethyl group (triplet and quartet), two methylene groups (triplets around 2.5-3.5 ppm), and aromatic protons in the difluorophenyl ring.

  • ¹³C NMR: Will show signals for the ester carbonyl, the ketone carbonyl, the ethyl group carbons, methylene carbons, and distinct signals for the fluorinated aromatic carbons (with C-F coupling).

  • IR Spectroscopy: Will exhibit strong absorption bands for the C=O stretching of the ketone (around 1690 cm⁻¹) and the ester (around 1730 cm⁻¹).

Conclusion

The described synthetic pathway, leveraging a classical Friedel-Crafts acylation, provides a reliable and scalable method for producing high-purity this compound. The key to success lies in the careful control of reaction conditions, particularly temperature, during the formation of the acylium ion and the subsequent acylation step. The use of anhydrous reagents and solvents is critical to prevent the deactivation of the Lewis acid catalyst. This guide provides the necessary detail for researchers and drug development professionals to confidently execute this important synthesis.

References

  • Organic Syntheses. (2014, June 8). Formation of γ-‐Keto Esters from β.
  • NIH. (2013, July 19). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies.
  • ChemicalBook. Ethyl 4,4-difluoro-3-oxobutanoate synthesis.
  • Google Patents. US3565928A - Process for preparing gamma-substituted beta-keto esters.
  • ACS Publications. Mastering .beta.-Keto Esters | Chemical Reviews.
  • Organic Chemistry Portal. Synthesis of 1,4-keto carboxylic acids, esters and amides.
  • Nordic Biosite. Ethyl hydrogen succinate.
  • Wikipedia. Friedel–Crafts reaction.
  • Sigma-Aldrich. Friedel–Crafts Acylation.
  • PMC - NIH. Applications of Friedel–Crafts reactions in total synthesis of natural products.
  • Google Patents. EP2262756B1 - Process for preparing alkyl 2-alkoxymethylene-4,4-difluoro-3-oxobutyrates.
  • Sigma-Aldrich. 3,5-Difluorobenzoyl chloride 98 129714-97-2.
  • Organic Chemistry Portal. Friedel-Crafts Acylation.
  • Chem-Impex. 3,5-Difluorobenzoyl chloride.
  • Sigma-Aldrich. This compound | 898752-34-6.
  • Cheméo. Chemical Properties of Ethyl hydrogen succinate (CAS 1070-34-4).
  • NIST WebBook. Ethyl hydrogen succinate.
  • Benchchem. Technical Support Center: Synthesis of 4-(3,4-Difluorophenyl)-4-oxobutanoic Acid for Preclinical Studies.
  • Benchchem. Technical Support Center: 4-(2,4-Difluorophenyl)-4-oxobutanoic acid Purification.
  • ChemicalBook. This compound CAS.

Sources

A Spectroscopic Guide to Ethyl 4-(3,5-difluorophenyl)-4-oxobutyrate: Elucidating Molecular Structure for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for Ethyl 4-(3,5-difluorophenyl)-4-oxobutyrate, a key intermediate in the synthesis of various pharmacologically active compounds. Designed for researchers, scientists, and drug development professionals, this document offers a detailed exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data essential for the structural confirmation and quality assessment of this versatile building block.

The unique structural features of this compound, namely the presence of a β-keto ester functionality and a difluorinated aromatic ring, give rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is paramount for ensuring the integrity of synthetic pathways and the purity of the final active pharmaceutical ingredients. This guide will delve into the theoretical underpinnings of each spectroscopic technique and provide practical insights into the interpretation of the resulting data.

Molecular Structure and Key Features

This compound possesses a molecular weight of 242.22 g/mol and the chemical formula C₁₂H₁₂F₂O₃. The molecule's structure is characterized by an ethyl ester group, a ketone, and a 3,5-difluorophenyl ring. This combination of functional groups dictates its chemical reactivity and is clearly delineated in its spectroscopic signatures.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the ethyl group, the methylene protons adjacent to the carbonyl and ester groups, and the aromatic protons. The chemical shifts are influenced by the electron-withdrawing nature of the carbonyl and difluorophenyl groups.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.25Triplet3H-O-CH₂-CH₃
~2.75Triplet2H-CO-CH₂-CH₂ -COO-
~3.25Triplet2H-CO-CH₂ -CH₂-COO-
~4.15Quartet2H-O-CH₂ -CH₃
~7.10Triplet of triplets1HAr-H (para to CO)
~7.55Doublet of triplets2HAr-H (ortho to CO)

Interpretation:

  • The ethyl group gives rise to a characteristic triplet at ~1.25 ppm (methyl protons) and a quartet at ~4.15 ppm (methylene protons), with coupling between them.

  • The two methylene groups in the butyrate chain appear as distinct triplets. The methylene group alpha to the aromatic ketone (~3.25 ppm) is expected to be further downfield than the methylene group alpha to the ester (~2.75 ppm) due to the stronger deshielding effect of the ketone.

  • The aromatic region will display a pattern characteristic of a 1,3,5-trisubstituted benzene ring. The proton para to the carbonyl group is expected to appear as a triplet of triplets due to coupling with the two equivalent ortho protons and the two fluorine atoms. The two equivalent ortho protons will appear as a doublet of triplets due to coupling with the para proton and the adjacent fluorine atom.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal.

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~14.1-O-CH₂-C H₃
~28.2-CO-CH₂-C H₂-COO-
~35.5-CO-C H₂-CH₂-COO-
~60.8-O-C H₂-CH₃
~112.5 (d, J ≈ 25 Hz)C -H (ortho to CO)
~115.0 (t, J ≈ 21 Hz)C -H (para to CO)
~140.0 (t, J ≈ 8 Hz)C -CO (ipso)
~163.0 (dd, J ≈ 250, 12 Hz)C -F
~172.5-C OO-
~196.0-C O-

Interpretation:

  • The aliphatic carbons of the ethyl and butyrate groups appear in the upfield region of the spectrum.

  • The aromatic carbons show characteristic chemical shifts and coupling with the fluorine atoms. The carbons directly bonded to fluorine will exhibit large coupling constants (J ≈ 250 Hz). The other aromatic carbons will show smaller couplings depending on their proximity to the fluorine atoms.

  • The carbonyl carbons of the ester and ketone are significantly deshielded and appear at the downfield end of the spectrum, with the ketone carbonyl typically resonating at a lower field than the ester carbonyl.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of their bonds. The IR spectrum of this compound will be dominated by the stretching vibrations of the two carbonyl groups and the C-F bonds.

Predicted IR Absorption Frequencies

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2980-2850MediumAliphatic C-H stretch
~1735StrongC=O stretch (Ester)
~1690StrongC=O stretch (Aromatic Ketone)[2]
~1600, ~1450MediumAromatic C=C stretch
~1300-1100StrongC-F stretch
~1250StrongC-O stretch (Ester)

Interpretation:

  • The presence of two distinct and strong carbonyl absorption bands is a key feature of the spectrum. The ester carbonyl will absorb at a higher frequency (~1735 cm⁻¹) than the aromatic ketone carbonyl (~1690 cm⁻¹). The conjugation of the ketone with the aromatic ring lowers its stretching frequency.[2]

  • The strong absorption in the 1300-1100 cm⁻¹ region is characteristic of C-F stretching vibrations .

  • The C-H stretching vibrations for both aromatic and aliphatic protons are also present, as are the characteristic C=C stretching bands of the aromatic ring.

Caption: Spectroscopic workflow for structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zProposed Fragment
242[M]⁺ (Molecular Ion)
197[M - OCH₂CH₃]⁺
169[M - COOCH₂CH₃]⁺
141[C₆H₃F₂CO]⁺
113[C₆H₃F₂]⁺
75[COOCH₂CH₃]⁺

Interpretation:

  • The molecular ion peak at m/z 242 confirms the molecular weight of the compound.

  • The fragmentation pattern is expected to be dominated by cleavages alpha to the carbonyl groups.[3]

  • Loss of the ethoxy group (-OCH₂CH₃) would result in a fragment at m/z 197.

  • Loss of the entire ethyl ester group (-COOCH₂CH₃) would lead to a fragment at m/z 169.

  • The base peak is likely to be the 3,5-difluorobenzoyl cation at m/z 141, formed by cleavage of the bond between the two methylene groups.[4]

  • Further fragmentation of the benzoyl cation by loss of CO would give the 3,5-difluorophenyl cation at m/z 113.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed above. Specific instrument parameters may need to be optimized.

NMR Spectroscopy Sample Preparation
  • Weigh 5-10 mg of this compound into a clean, dry NMR tube.

  • Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Cap the NMR tube and gently invert to dissolve the sample completely.

  • Place the NMR tube in the spectrometer for analysis.

IR Spectroscopy Sample Preparation (Thin Film)
  • Place a small drop of liquid this compound (if in liquid form) or a solution in a volatile solvent onto a salt plate (e.g., NaCl or KBr).

  • If a solution is used, allow the solvent to evaporate, leaving a thin film of the compound.

  • Place the salt plate in the sample holder of the IR spectrometer and acquire the spectrum.

Mass Spectrometry Sample Introduction
  • Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane).

  • Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Acquire the mass spectrum using electron ionization (EI) at 70 eV.

Conclusion

The spectroscopic data presented in this guide provide a robust framework for the identification and characterization of this compound. The combination of NMR, IR, and MS techniques allows for the unambiguous confirmation of its molecular structure. For researchers and scientists in the field of drug development, a thorough understanding of this data is crucial for ensuring the quality and consistency of this important synthetic intermediate.

References

  • Abraham, R. J., et al. "1H Chemical Shifts in NMR. Part 191.
  • Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.11.
  • Hsiao, C. H., et al. (2008). "Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry." The Journal of Organic Chemistry, 73(9), 3369-3376.
  • "Ketones." OpenOChem Learn.
  • NPTEL Archive. "Lecture 25 : Mass and Infrared Spectrocopies."
  • LibreTexts. (2023, August 29).
  • Spectroscopy Online. (2017, September 1). The Carbonyl Group, Part I: Introduction.
  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
  • Specac Ltd. Interpreting Infrared Spectra.
  • Michigan State University Department of Chemistry. Infrared Spectroscopy.
  • LibreTexts. (2023, November 6). 12.8: Infrared Spectra of Some Common Functional Groups.
  • University of Texas
  • LibreTexts. (2023, November 20). 19.14 Spectroscopy of Aldehydes and Ketones.
  • Oregon St
  • Compound Interest. (2015). A guide to 13c nmr chemical shift values.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515.
  • University of Cambridge. Chemical shifts.
  • Sigma-Aldrich. NMR Chemical Shifts of Impurities.
  • eGyanKosh.
  • Chemguide. fragmentation patterns in the mass spectra of organic compounds.
  • YouTube. (2020, December 17).
  • YouTube. (2023, October 24).
  • Bagno, A., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2197–2201.
  • Clark, G. R., et al. (2016). "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development, 20(2), 416–424.
  • Bifulco, G., et al. (2007). "Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol." Organic Letters, 9(16), 3077–3080.
  • Saphier, S., et al. (2023). "Species-specific lipophilicities of fluorinated diketones in complex equilibria systems and their potential as multifaceted reversible covalent warheads.
  • Togni, A., et al. (2006). "Catalytic Enantioselective Fluorination of β-Keto Esters by Phase-Transfer Catalysis Using Chiral Quaternary Ammonium Salts." Organic Letters, 8(23), 5271–5274.
  • ResearchGate. (2025, August 7). Consecutive catalytic electrophilic fluorination/amination of β-keto esters: toward α-fluoro-α-amino acids?
  • ChemicalBook.
  • Appiah, C., et al. (2017). "Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate).
  • ResearchGate. (2025, August 6). Mass Spectra of β-Keto Esters.
  • Berkeley Learning Hub. (2024, October 27). Ketone IR Spectroscopy Analysis.
  • LibreTexts. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I.
  • University of Calgary. Table of Characteristic IR Absorptions.
  • Scribd.
  • ResearchGate. 13 C-NMR chemical shifts. | Download Table.
  • University of Oxford. Tables For Organic Structure Analysis.
  • Rieke Metals, Inc. Ethyl 4-(3,5-difluorophenyl)
  • Matrix Scientific. Ethyl 4-(3,5-difluorophenyl)
  • National Center for Biotechnology Information. (2023). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. The Journal of Physical Chemistry B, 127(45), 9838-9848.

Sources

An In-depth Technical Guide on the Potential Mechanisms of Action of Ethyl 4-(3,5-difluorophenyl)-4-oxobutyrate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-(3,5-difluorophenyl)-4-oxobutyrate is a synthetic keto-ester whose precise biological activities and mechanism of action are not yet fully elucidated. However, a comprehensive analysis of its structural motifs—the 3,5-difluorophenyl group and the γ-keto-ester chain—provides a strong foundation for postulating its potential therapeutic targets and molecular interactions. This guide synthesizes current knowledge on related compounds to propose two primary, and potentially synergistic, mechanisms of action: inhibition of carbonic anhydrases and modulation of serine protease activity. We will delve into the chemical rationale behind these hypotheses, propose detailed experimental protocols for their validation, and provide a framework for future research and drug development efforts centered on this molecule.

Introduction and Chemical Profile

This compound is a small molecule characterized by a central butyrate chain with an ethyl ester at one terminus and a 3,5-difluorophenyl ketone at the other. The strategic placement of two fluorine atoms on the phenyl ring significantly alters the molecule's electronic properties, enhancing its potential for specific biological interactions. While direct pharmacological data on this specific compound is sparse, its structural components are prevalent in a variety of bioactive molecules, offering valuable insights into its potential therapeutic applications.

PropertyValue
IUPAC Name ethyl 4-(3,5-difluorophenyl)-4-oxobutanoate
Molecular Formula C₁₂H₁₂F₂O₃
Molecular Weight 242.22 g/mol
CAS Number 898752-34-6
Physical Form White solid

Proposed Synthesis of this compound

A plausible synthetic route for this compound can be adapted from methods used for structurally similar compounds, such as the synthesis of 4-(2,4,5-trifluorophenyl)-3-oxobutanoic acid[1]. The proposed synthesis involves a multi-step process, which is outlined below.

Diagram of Proposed Synthesis

G cluster_start Starting Materials cluster_reaction1 Reformatsky Reaction cluster_intermediate Intermediate Product cluster_reaction2 Hydrolysis and Esterification cluster_final Final Product 3,5-difluorophenylacetonitrile 3,5-difluorophenylacetonitrile reaction_step1 Reaction in THF 3,5-difluorophenylacetonitrile->reaction_step1 ethyl α-bromoacetate ethyl α-bromoacetate ethyl α-bromoacetate->reaction_step1 activated zinc activated zinc activated zinc->reaction_step1 intermediate Ethyl 4-(3,5-difluorophenyl)-3-oxobutanoate (in THF solution) reaction_step1->intermediate reaction_step2 1. NaOH solution (hydrolysis) 2. Dilute HCl (acidification) 3. Ethanol/Acid catalyst (esterification) intermediate->reaction_step2 final_product This compound reaction_step2->final_product

Caption: Proposed synthesis of this compound.

Detailed Synthesis Protocol
  • Reformatsky Reaction: In a three-neck flask under an inert atmosphere, add 3,5-difluorophenylacetonitrile to dry tetrahydrofuran (THF). To this solution, add activated zinc powder. Slowly add ethyl α-bromoacetate dropwise to the mixture while stirring. The reaction is exothermic and should be controlled with an ice bath. After the addition is complete, continue stirring for several hours until the reaction is complete, which can be monitored by thin-layer chromatography. This step will yield a THF solution of the intermediate, ethyl 4-(3,5-difluorophenyl)-3-oxobutanoate.

  • Hydrolysis: To the reaction mixture from the previous step, add a solution of sodium hydroxide and stir for a sufficient time to hydrolyze the ester and nitrile groups.

  • Acidification and Esterification: Carefully acidify the reaction mixture with dilute hydrochloric acid to a pH of approximately 4-5. The resulting carboxylic acid can then be esterified by refluxing with ethanol in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid) to yield the final product, this compound.

  • Purification: The final product can be purified by extraction and column chromatography.

Postulated Mechanisms of Action

Based on the structural characteristics of this compound, two primary mechanisms of action are proposed:

Inhibition of Carbonic Anhydrases

The γ-keto-ester moiety of the target molecule is structurally analogous to ketone bodies and other α,γ-diketocarboxylic esters that have been identified as inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and XII[2].

Mechanism: It is hypothesized that in vivo, the ethyl ester of the molecule is hydrolyzed by esterases to the corresponding carboxylic acid. This carboxylic acid can then act as a CA inhibitor. The carboxylate group can coordinate with the zinc ion in the active site of the enzyme, displacing the zinc-bound water molecule and thereby inhibiting the enzyme's catalytic activity[2]. The 3,5-difluorophenyl group can further enhance binding affinity and selectivity for specific CA isoforms through interactions with hydrophobic pockets in the active site.

Diagram of Proposed Carbonic Anhydrase Inhibition

G cluster_pro Prodrug cluster_act Active Inhibitor cluster_enzyme Carbonic Anhydrase Active Site cluster_inhibition Inhibition prodrug This compound active_inhibitor 4-(3,5-difluorophenyl)-4-oxobutanoic acid prodrug->active_inhibitor Esterase Hydrolysis inhibited_enzyme Inhibited CA-Inhibitor Complex active_inhibitor->inhibited_enzyme Binds to Zn²⁺ enzyme CA with Zn²⁺ ion enzyme->inhibited_enzyme Interaction

Caption: Proposed mechanism of Carbonic Anhydrase inhibition.

Inhibition of Serine Proteases

The presence of a ketone group adjacent to an electron-withdrawing difluorophenyl ring increases the electrophilicity of the carbonyl carbon. This makes it susceptible to nucleophilic attack by the hydroxyl group of a serine residue in the active site of a serine protease, forming a stable hemiacetal adduct. This mechanism is well-established for peptidyl fluoromethyl ketone inhibitors of serine proteases[3][4].

Mechanism: this compound may act as a transition-state analog inhibitor for certain serine proteases. The electrophilic ketone carbonyl is attacked by the active site serine, forming a tetrahedral hemiacetal intermediate that mimics the transition state of peptide bond hydrolysis. The stability of this adduct effectively inactivates the enzyme. The specificity for a particular serine protease would be determined by the interactions of the 3,5-difluorophenyl and the ethyl butyrate moieties with the enzyme's substrate-binding pockets.

Diagram of Proposed Serine Protease Inhibition

G cluster_inhibitor Inhibitor cluster_enzyme Serine Protease Active Site cluster_complex Hemiacetal Formation cluster_result Result inhibitor This compound complex Stable Hemiacetal Adduct inhibitor->complex Nucleophilic Attack enzyme Serine Residue (Ser-OH) enzyme->complex result Inhibited Enzyme complex->result

Caption: Proposed mechanism of Serine Protease inhibition.

Experimental Protocols for Mechanism Validation

To investigate the proposed mechanisms of action, a series of biochemical and cellular assays are recommended.

Carbonic Anhydrase Inhibition Assays

Objective: To determine if this compound or its hydrolyzed form inhibits the activity of various carbonic anhydrase isoforms.

Methodology:

  • Enzyme Source: Recombinant human carbonic anhydrase isoforms (e.g., CA I, II, IX, and XII).

  • Assay Principle: A stopped-flow spectrophotometric assay will be used to measure the CO₂ hydration activity of the CAs.

  • Procedure: a. Prepare a stock solution of this compound and its pre-hydrolyzed form (4-(3,5-difluorophenyl)-4-oxobutanoic acid) in a suitable solvent (e.g., DMSO). b. Incubate varying concentrations of the test compounds with the CA isoforms in a buffered solution. c. Initiate the reaction by rapidly mixing the enzyme-inhibitor solution with a CO₂-saturated solution. d. Monitor the change in absorbance of a pH indicator over time to determine the initial rate of the reaction. e. Calculate the IC₅₀ values for each compound against each CA isoform. Acetazolamide can be used as a positive control.

Serine Protease Inhibition Assays

Objective: To assess the inhibitory activity of this compound against a panel of serine proteases.

Methodology:

  • Enzyme Panel: A representative panel of serine proteases (e.g., trypsin, chymotrypsin, elastase, thrombin).

  • Assay Principle: A colorimetric or fluorometric assay using a specific substrate for each protease.

  • Procedure: a. Prepare a stock solution of this compound in a suitable solvent. b. Pre-incubate the serine proteases with varying concentrations of the test compound for different time intervals to assess time-dependent inhibition. c. Initiate the reaction by adding the specific chromogenic or fluorogenic substrate. d. Monitor the increase in absorbance or fluorescence over time to determine the enzyme activity. e. Calculate the IC₅₀ and/or Kᵢ values. A known serine protease inhibitor (e.g., PMSF or a specific inhibitor for each enzyme) should be used as a positive control.

Conclusion and Future Directions

This compound presents an intriguing scaffold for drug discovery. Based on robust evidence from structurally related molecules, we have proposed two plausible mechanisms of action: inhibition of carbonic anhydrases and serine proteases. The difluorophenyl moiety is a key feature in many enzyme inhibitors, and the keto-ester chain provides a reactive center for interaction with enzyme active sites.

Future research should focus on the experimental validation of these hypotheses. The synthesis of the compound and its carboxylic acid analog is the first critical step. Subsequent enzymatic and cellular assays will be essential to confirm the proposed mechanisms and to identify specific molecular targets. Structure-activity relationship (SAR) studies, involving modifications of both the aromatic ring and the butyrate chain, will be crucial for optimizing potency and selectivity. Furthermore, computational modeling and X-ray crystallography studies could provide detailed insights into the binding modes of the inhibitor with its target enzymes. The exploration of this compound and its derivatives could lead to the development of novel therapeutics for a range of diseases, including cancer and inflammatory disorders.

References

  • Di Cesare Mannelli, L., et al. (2019). α,γ-Diketocarboxylic Acids and Their Esters Act as Carbonic Anhydrase IX and XII Selective Inhibitors. ACS Medicinal Chemistry Letters, 10(4), 539-543.
  • Supuran, C. T., et al. (2012). Serendipitous fragment-based drug discovery: ketogenic diet metabolites and statins effectively inhibit several carbonic anhydrases.
  • Liotta, D. C., et al. (2005). α-Ketoamides, α-ketoesters and α-diketones as HCV NS3 protease inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(15), 3563-3566.
  • Imperiali, B., & Abeles, R. H. (1986). Inhibition of serine proteases by peptidyl fluoromethyl ketones. Biochemistry, 25(13), 3760-3767.
  • Hu, L., & Abeles, R. H. (1990). Inhibition of serine proteases by peptidyl fluoromethyl ketones. Archives of Biochemistry and Biophysics, 281(2), 271-274.
  • McCafferty, D. G., et al. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Chemistry, 10, 963591.
  • Bayer CropScience AG. (2010). Process for preparing alkyl 2-alkoxymethylene-4,4-difluoro-3-oxobutyrates.
  • LaNoue, K. F., et al. (1997). Effect of carbonic anhydrase inhibition and acetoacetate on anaplerotic pyruvate carboxylase activity in cultured rat astrocytes. Brain Research, 748(1-2), 11-20.
  • Vertex Pharmaceuticals Incorporated. (2000). Serine protease inhibitors comprising α-keto heterocycles.
  • Shank, R. P., et al. (1997). Effect of carbonic anhydrase inhibition and acetoacetate on anaplerotic pyruvate carboxylase activity in cultured rat astrocytes. Neurochemical Research, 22(3), 359-365.
  • Nocentini, A., & Supuran, C. T. (2020). An overview of carbohydrate-based carbonic anhydrase inhibitors. Molecules, 25(20), 4843.
  • Camps, F., et al. (2009). Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study. Journal of Computer-Aided Molecular Design, 23(12), 893-906.
  • Bayer Aktiengesellschaft. (2009). Process for preparing alkyl 4,4-difluoroacetoacetates.
  • Kumar, V., et al. (2020). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules, 25(18), 4234.
  • Revesz, L., et al. (2002). SAR of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles as novel p38MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(16), 2109-2112.
  • Zhejiang University. (2018). Method for preparing 4-(2,4,5-trifluorophenyl)-3-oxo-butanoic acid.
  • Jones, A. M., et al. (2013). Targeting Cytotoxic Agents through EGFR-Mediated Covalent Binding and Release. Journal of Medicinal Chemistry, 56(17), 6785-6793.
  • Jiangsu Tiancheng Pharmaceutical Co., Ltd. (2011). Method for synthesizing ethyl 4,4-difluoroacetoacetate.
  • Patti, G. J., et al. (2021). Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters.
  • Veech, R. L. (2014). Ketone ester effects on metabolism and transcription. The Journal of Lipid Research, 55(10), 2001-2009.
  • Li, H., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735.
  • Dahms, S. O., et al. (2021). Interactions of (3,5-dichlorophenyl)pyridine-derived inhibitors with the active-site cleft of furin. Journal of Medicinal Chemistry, 64(22), 16565-16578.
  • Genêt, J. P., et al. (2011). Asymmetric Synthesis of Diverse Glycolic Acid Scaffolds via Dynamic Kinetic Resolution of α-Keto Esters. Journal of the American Chemical Society, 133(41), 16492-16495.

Sources

Starting material for Ethyl 4-(3,5-difluorophenyl)-4-oxobutyrate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Ethyl 4-(3,5-difluorophenyl)-4-oxobutyrate: Core Starting Materials and Synthetic Strategies

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The presence of the difluorophenyl moiety often enhances the biological activity and pharmacokinetic properties of the final active ingredient. This guide provides a comprehensive overview of the primary synthetic routes to this valuable compound, with a focus on the selection of starting materials and the underlying chemical principles. This document is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis.

Retrosynthetic Analysis: Identifying the Core Building Blocks

A retrosynthetic analysis of the target molecule, this compound, reveals a logical disconnection at the keto-group, suggesting a Friedel-Crafts acylation as the key bond-forming reaction. This approach breaks the molecule down into two primary synthons: a nucleophilic aromatic component and an electrophilic four-carbon acylating agent.

G cluster_0 Starting Materials target This compound disconnection C-C Disconnection (Friedel-Crafts) target->disconnection synthons Synthons: 3,5-Difluorophenyl Anion Equivalent + Acyl Cation Equivalent (C4 Ester) disconnection->synthons aromatic 1,3-Difluorobenzene synthons->aromatic From acylating Succinic Acid Derivative (e.g., Succinic Anhydride, Ethyl Succinoyl Chloride) synthons->acylating From

Figure 1: Retrosynthetic analysis of this compound.

This analysis points to two primary starting materials:

  • Aromatic Component: 1,3-Difluorobenzene.

  • Acylating Component: A derivative of succinic acid, such as succinic anhydride or a mono-esterified succinic acid derivative.

This guide will explore two primary synthetic pathways originating from these fundamental starting materials.

Synthetic Pathway 1: Friedel-Crafts Acylation with Succinic Anhydride followed by Esterification

This is a robust and widely employed method for the synthesis of 4-aryl-4-oxobutanoic acids. The subsequent esterification yields the desired ethyl ester.

Mechanism of Friedel-Crafts Acylation

The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction. In this case, succinic anhydride reacts with a Lewis acid, typically aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion intermediate. This intermediate is then attacked by the electron-rich 1,3-difluorobenzene ring. Subsequent loss of a proton restores aromaticity and yields the keto-acid product.[1][2]

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Esterification DFB 1,3-Difluorobenzene KetoAcid 4-(3,5-Difluorophenyl)-4-oxobutanoic Acid DFB->KetoAcid SA Succinic Anhydride SA->KetoAcid AlCl3 AlCl₃ (Lewis Acid) AlCl3->KetoAcid Catalyst Target This compound KetoAcid->Target Ethanol Ethanol Ethanol->Target AcidCat Acid Catalyst (e.g., H₂SO₄) AcidCat->Target Catalyst

Figure 2: Workflow for Synthetic Pathway 1.

Experimental Protocol: Friedel-Crafts Acylation
  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), add anhydrous aluminum chloride (AlCl₃).

  • Solvent: Add a suitable inert solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Reagent Addition: Cool the suspension to 0-5 °C in an ice bath. Add 1,3-difluorobenzene to the stirred suspension.

  • Acylating Agent: Dissolve succinic anhydride in the reaction solvent and add it dropwise to the reaction mixture via the dropping funnel, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

  • Workup: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Extraction: Separate the organic layer. Extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-(3,5-difluorophenyl)-4-oxobutanoic acid.

Experimental Protocol: Fischer Esterification
  • Reaction Setup: In a round-bottom flask, dissolve the crude 4-(3,5-difluorophenyl)-4-oxobutanoic acid in an excess of ethanol.

  • Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

  • Reaction: Heat the mixture to reflux for several hours until the esterification is complete (monitored by TLC or GC).

  • Workup: Cool the reaction mixture and remove the excess ethanol under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation under reduced pressure to afford pure this compound.

Quantitative Data
ReagentMolar Ratio (vs. 1,3-Difluorobenzene)Typical Yield (Acylation)Typical Yield (Esterification)
1,3-Difluorobenzene1.0--
Succinic Anhydride1.0 - 1.285-95%-
Aluminum Chloride2.0 - 2.2--
EthanolExcess-90-98%
Sulfuric Acid (catalyst)0.05 - 0.1--

Synthetic Pathway 2: Direct Friedel-Crafts Acylation using an Ethyl Succinoyl Derivative

This pathway aims to install the entire ethyl oxobutyrate chain in a single step, potentially improving process efficiency. This requires the preparation of a more reactive acylating agent from a succinic acid monoester.

Preparation of the Acylating Agent: Ethyl Succinoyl Chloride

Ethyl hydrogen succinate (monoethyl succinate) serves as the precursor for the acylating agent.[3][4] It can be converted to the more reactive ethyl succinoyl chloride by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

G cluster_0 Step 1: Preparation of Acylating Agent cluster_1 Step 2: Direct Friedel-Crafts Acylation EHS Ethyl Hydrogen Succinate ESC Ethyl Succinoyl Chloride EHS->ESC SOCl2 Thionyl Chloride (SOCl₂) SOCl2->ESC Target This compound ESC->Target DFB 1,3-Difluorobenzene DFB->Target AlCl3 AlCl₃ (Lewis Acid) AlCl3->Target Catalyst

Figure 3: Workflow for Synthetic Pathway 2.

Experimental Protocol: Preparation of Ethyl Succinoyl Chloride
  • Reaction Setup: In a fume hood, charge a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (connected to a gas trap) with ethyl hydrogen succinate.

  • Chlorinating Agent: Add thionyl chloride dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Reaction: The reaction is typically exothermic. After the initial reaction subsides, gently heat the mixture to reflux for 1-2 hours to ensure complete conversion.

  • Isolation: The excess thionyl chloride can be removed by distillation. The resulting crude ethyl succinoyl chloride can often be used directly in the next step without further purification.

Experimental Protocol: Direct Friedel-Crafts Acylation

The procedure is similar to the Friedel-Crafts acylation in Pathway 1, with the key difference being the acylating agent.

  • Reaction Setup: Prepare a suspension of anhydrous aluminum chloride in an inert solvent (e.g., DCM) in a flame-dried, three-necked flask under an inert atmosphere.

  • Reagent Addition: Cool the suspension to 0-5 °C and add 1,3-difluorobenzene.

  • Acylating Agent: Add the freshly prepared ethyl succinoyl chloride dropwise, maintaining a low temperature.

  • Reaction and Workup: Follow the same reaction and workup procedure as described in Pathway 1 to isolate the final product, this compound.

Quantitative Data
ReagentMolar Ratio (vs. 1,3-Difluorobenzene)Typical Yield (Overall)
1,3-Difluorobenzene1.080-90%
Ethyl Hydrogen Succinate1.0 - 1.2-
Thionyl Chloride1.1 - 1.5-
Aluminum Chloride1.1 - 1.3-

Comparison of Synthetic Pathways

FeaturePathway 1 (Succinic Anhydride)Pathway 2 (Ethyl Succinoyl Chloride)
Number of Steps Two (Acylation, Esterification)Two (Acid Chloride Formation, Acylation) but can be streamlined.
Starting Materials 1,3-Difluorobenzene, Succinic Anhydride, Ethanol1,3-Difluorobenzene, Ethyl Hydrogen Succinate, Thionyl Chloride
Reagent Handling Succinic anhydride is a stable solid.Thionyl chloride is corrosive and moisture-sensitive. Ethyl succinoyl chloride is also moisture-sensitive and best used fresh.
Process Economy Generally high-yielding steps. May be more cost-effective at scale if the intermediate keto-acid does not require isolation.Potentially more atom-economical by avoiding a separate esterification step.
Control and Selectivity The two-step process allows for purification of the intermediate keto-acid, which can lead to a purer final product.A one-pot acylation may lead to more byproducts if not carefully controlled.

Conclusion

The synthesis of this compound is most effectively achieved via a Friedel-Crafts acylation. The choice between a two-step approach using succinic anhydride followed by esterification (Pathway 1) and a more direct acylation with pre-formed ethyl succinoyl chloride (Pathway 2) will depend on the specific requirements of the synthesis, including scale, available equipment, and desired purity of the final product. Both pathways utilize readily available starting materials and are based on well-established and scalable chemical transformations. For laboratory-scale synthesis where purity is paramount, Pathway 1 offers a more controlled approach with an isolable intermediate. For industrial applications, the streamlined nature of Pathway 2 may offer advantages in terms of process efficiency.

References

  • Organic Syntheses. A Publication of Reliable Methods for the Preparation of Organic Compounds. [Link]

  • Quick Company. Process For The Preparation Of 4,4 Difluoro 3 Oxobutanoic Acid Esters. [Link]

  • Chemistry Stack Exchange. Mechanism of Friedel-Crafts acylation with succinic anhydride. [Link]

  • Google Patents. CN106349121A - Preparation method of 3,5-dichlorobenzoyl chloride.
  • Google Patents.
  • National Institutes of Health. Co-production of hydrogen and ethyl acetate in Escherichia coli - PMC. [Link]

  • Google Patents.
  • Googleapis.com. WO 2009/106619 Al.
  • NIST WebBook. Ethyl hydrogen succinate. [Link]

  • National Institutes of Health. Mechanochemical Friedel–Crafts acylations - PMC. [Link]

  • Organic Syntheses. Succinic acid, α-ethyl-α-methyl. [Link]

  • Google Patents. US20080004465A1 - Process for the Preparation of 4,4-Difluoro-3-Oxobutanoic Acid Esters.
  • ResearchGate. Synthesis of 3,5-dichlorobenzoyl chloride | Download Scientific Diagram. [Link]

  • Google Patents. Method for preparing 4-(2,4,5-trifluorophenyl)-3-oxo-butanoic acid.
  • YouTube. Friedel Craft Acylation with Acid and Anhydride I Electrophilic Aromatic substitution I Benzene. [Link]

  • Google Patents.

Sources

An In-depth Technical Guide to Ethyl 4-(3,5-difluorophenyl)-4-oxobutyrate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(3,5-difluorophenyl)-4-oxobutyrate is a fluorinated aromatic ketoester of significant interest in medicinal chemistry and drug discovery. The incorporation of a 3,5-difluorophenyl moiety into organic molecules can substantially modulate their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. This guide provides a comprehensive overview of the synthesis, characterization, reactivity, and safe handling of this valuable synthetic intermediate.

Core Chemical and Physical Properties

This compound is a white solid at room temperature. Its fundamental properties are summarized in the table below.

PropertyValueSource
Molecular Weight 242.22 g/mol
Chemical Formula C₁₂H₁₂F₂O₃
CAS Number 898752-34-6
Synonyms Ethyl 4-(3,5-difluorophenyl)-4-oxobutanoate
Physical Form White Solid
InChI Key ZPUSZIPFWRQAMA-UHFFFAOYSA-N

Synthesis Pathway: Friedel-Crafts Acylation

The most logical and widely employed method for the synthesis of aromatic ketones is the Friedel-Crafts acylation.[1] This electrophilic aromatic substitution reaction involves the reaction of an aromatic compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst. For the synthesis of this compound, the reaction would proceed between 1,3-difluorobenzene and an activated succinic acid derivative, such as ethyl succinoyl chloride.

The Lewis acid, typically aluminum chloride (AlCl₃), activates the acyl chloride by forming a complex, which then generates a highly electrophilic acylium ion. The electron-rich aromatic ring of 1,3-difluorobenzene then attacks the acylium ion, followed by rearomatization to yield the final product. The deactivating effect of the acyl group generally prevents polysubstitution.

Caption: Proposed synthetic workflow for this compound via Friedel-Crafts acylation.

Exemplary Synthesis Protocol

This protocol is a representative procedure based on established Friedel-Crafts acylation methodologies and should be optimized for specific laboratory conditions.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (1.2 equivalents) and a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane). Cool the suspension to 0°C in an ice bath.

  • Acyl Chloride Addition: Slowly add ethyl succinoyl chloride (1.0 equivalent) to the stirred suspension via the dropping funnel.

  • Aromatic Substrate Addition: After the formation of the acyl chloride-AlCl₃ complex, add 1,3-difluorobenzene (1.0 equivalent) dropwise, maintaining the temperature at 0°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Spectroscopic Characterization

Detailed spectroscopic analysis is crucial for the unambiguous structural confirmation of the target molecule. The following sections describe the predicted spectral data based on the analysis of analogous aromatic ketones and ethyl esters.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.5-7.7Multiplet (m)2HAromatic H (H-2, H-6)Protons ortho to the carbonyl group are deshielded.
~7.1-7.3Multiplet (m)1HAromatic H (H-4)Proton para to the carbonyl group.
~4.1Quartet (q)2H-O-CH₂-CH₃Methylene protons of the ethyl ester, split by the adjacent methyl group.
~3.3Triplet (t)2H-CO-CH₂-Methylene protons adjacent to the aromatic ketone.
~2.8Triplet (t)2H-CH₂-CO₂EtMethylene protons adjacent to the ester carbonyl.
~1.2Triplet (t)3H-O-CH₂-CH₃Methyl protons of the ethyl ester, split by the adjacent methylene group.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum identifies all non-equivalent carbon atoms.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~195C=O (Ketone)Aromatic ketone carbonyl carbons typically appear in this region.
~172C=O (Ester)Ester carbonyl carbons are generally found in this range.
~163 (d, J ≈ 250 Hz)C-F (Aromatic)Aromatic carbons directly bonded to fluorine show a large coupling constant.
~138 (t, J ≈ 25 Hz)C-CO (Aromatic)The aromatic carbon attached to the carbonyl group.
~112 (m)C-H (Aromatic)Aromatic carbons ortho and para to the carbonyl group.
~61-O-CH₂-Methylene carbon of the ethyl ester.
~33-CO-CH₂-Methylene carbon adjacent to the ketone.
~28-CH₂-CO₂EtMethylene carbon adjacent to the ester.
~14-CH₃Methyl carbon of the ethyl ester.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Wavenumber (cm⁻¹)VibrationFunctional Group
~3100-3000C-H stretchAromatic
~2980-2850C-H stretchAliphatic
~1735C=O stretchEster
~1690C=O stretchAromatic Ketone
~1600, 1450C=C stretchAromatic Ring
~1250-1100C-O stretchEster
~1150-1100C-F stretchAryl Fluoride
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be observed at m/z = 242.22.

Fragmentation_Diagram M [M]⁺˙ m/z = 242 F1 [M - OCH₂CH₃]⁺ m/z = 197 M->F1 - •OCH₂CH₃ F2 [F₂C₆H₃CO]⁺ m/z = 141 M->F2 α-cleavage F4 [M - CH₂CH₂COOEt]⁺ m/z = 141 M->F4 Benzylic cleavage F3 [F₂C₆H₃]⁺ m/z = 113 F2->F3 - CO

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Reactivity and Applications

This compound possesses multiple reactive sites, making it a versatile building block in organic synthesis.

  • Ketone Carbonyl: The ketone group can undergo nucleophilic addition reactions, reduction to a secondary alcohol, or reductive amination. The presence of two electron-withdrawing fluorine atoms on the aromatic ring increases the electrophilicity of the carbonyl carbon, potentially enhancing its reactivity towards nucleophiles.[2]

  • Ester Group: The ester functionality can be hydrolyzed to the corresponding carboxylic acid, reduced to a primary alcohol, or undergo transesterification.

  • α-Methylene Protons: The protons on the carbons alpha to both carbonyl groups are acidic and can be deprotonated by a suitable base to form an enolate. This enolate can then participate in various carbon-carbon bond-forming reactions, such as alkylations and aldol condensations.

The combination of these features makes this compound a valuable intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical industry where fluorinated scaffolds are highly sought after.[3][4][][6][7] It can serve as a precursor for the synthesis of various heterocyclic systems and other active pharmaceutical ingredients (APIs).

Safety and Handling

As a professional in a research and development setting, adherence to strict safety protocols is paramount.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves when handling this compound.[8]

  • Engineering Controls: Work in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors.

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.

  • Fire Safety: While the compound itself is a solid, it can be combustible. Keep away from open flames and high temperatures.

  • Spill and Disposal: In case of a spill, contain the material and clean it up using appropriate absorbent materials. Dispose of the chemical waste in accordance with local, state, and federal regulations.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with soap and water.

    • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.

    • Inhalation: Move to fresh air.

    • Ingestion: Do not induce vomiting. Seek immediate medical attention in all cases of significant exposure.

References

  • Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Pharma - Mallak Specialties Pvt Ltd. (n.d.). Retrieved from [Link]

  • Sloop, J. C. (2019). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Current Trends in Organic Chemistry, 21, 1-10.
  • Process for preparing alkyl 2-alkoxymethylene-4,4-difluoro-3-oxobutyrates. (2010). Google Patents.
  • 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033889) - Human Metabolome Database. (n.d.). Retrieved from [Link]

  • 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0059898). (n.d.). Human Metabolome Database. Retrieved from [Link]

  • 13C NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0040251). (n.d.). Human Metabolome Database. Retrieved from [Link]

  • (12) United States Patent. (2007). Google Patents. Retrieved from [Link]

  • Material Safety Data Sheet - Diffusions Aromatiques. (2024). Retrieved from [Link]

  • Mass spectra - fragmentation patterns - Chemguide. (n.d.). Retrieved from [Link]

  • New J. Chem Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

  • Novel process for preparing 4,4-difluoro-((2-dialkylamino) methylene)-3-oxobutanic acid alkyl ester. (2016).
  • 13C NMR Spectrum (PHY0020438) - PhytoBank. (n.d.). Retrieved from [Link]

  • Process for preparing alkyl 2-alkoxymethylene-4,4-difluoro-3-oxobutyrates. (2009).
  • 13C NMR Spectroscopy - University of Calgary. (n.d.). Retrieved from [Link]

  • Reactions of Ketones With Aromatics in Acid Media. The Effect of Trifluoromethyl Groups and the Acidity Media. A Theoretical Study. (2012). Journal of Molecular Modeling, 18(10), 4565-4574.
  • PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. (2021, January 10). YouTube. Retrieved from [Link]

  • Process for preparation of 4h-4-oxo-quinolizine-3-carboxylic acid derivatives. (1998).
  • S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. (2011, December 18). YouTube. Retrieved from [Link]

  • Method for acylating fluorobenzene. (2009).
  • Friedel-Crafts Acylation - SynArchive. (n.d.). Retrieved from [Link]

  • VI. 1H and 13C NMR Spectra - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories. (2025). ACS Chemical Health & Safety.
  • Friedel-Crafts Acylation. (2019).
  • Reactions of ketones with aromatics in acid media. The effect of trifluoromethyl groups and the acidity media. A theoretical study. (2025).
  • Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. (2021). International Journal of Advanced Chemistry Research, 3(2), 1-10.
  • Drug Intermediates Innovations In Synthesis Techniques. (2025). Retrieved from [Link]

  • Conformationally Biased Ketones React Diastereoselectively with Allylmagnesium Halides. (2022). Journal of Organic Chemistry, 87(1), 439-453.
  • FTIR spectra of ethyl pyridine-4-carboxylate (ethyl isonicotinate),... - ResearchGate. (n.d.). Retrieved from [Link]

  • (a) The FTIR spectra and (b) ¹HNMR spectra of perfluorohexyl ethyl... - ResearchGate. (n.d.). Retrieved from [Link]

Sources

An In-depth Technical Guide to Ethyl 4-(3,5-difluorophenyl)-4-oxobutyrate: Synthesis, Characterization, and Scientific Context

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals

Abstract

Ethyl 4-(3,5-difluorophenyl)-4-oxobutyrate is a fluorinated aromatic γ-keto ester with potential applications in medicinal chemistry and materials science. While a detailed historical record of its initial discovery is not extensively documented in readily available literature, its molecular structure suggests logical and established synthetic pathways rooted in fundamental organic chemistry principles. This technical guide provides a comprehensive overview of the probable synthetic routes, mechanistic insights, detailed experimental protocols, and the scientific context for the preparation and utilization of this compound. The guide is structured to offer both theoretical understanding and practical, field-proven insights for researchers and drug development professionals.

Introduction and Scientific Context

The introduction of fluorine atoms into organic molecules is a well-established strategy in drug discovery and materials science to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. The 3,5-difluorophenyl motif, in particular, is of interest due to the strong electron-withdrawing nature of the fluorine atoms, which can influence the reactivity and biological activity of the parent molecule. This compound, as a γ-keto ester, represents a versatile building block for the synthesis of more complex heterocyclic and carbocyclic systems. Its structure is amenable to a variety of chemical transformations, making it a valuable intermediate for the synthesis of novel compounds with potential therapeutic or material applications.

Plausible Synthetic Methodologies

Two primary retrosynthetic disconnections are considered the most probable routes for the synthesis of this compound. These are the Friedel-Crafts acylation pathway and the decarboxylative Claisen condensation pathway.

Pathway A: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and robust method for the formation of aryl ketones.[1][2][3] In this approach, 1,3-difluorobenzene would be acylated with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form 4-(3,5-difluorophenyl)-4-oxobutanoic acid. Subsequent esterification of the resulting carboxylic acid would yield the target compound.

Diagram of Friedel-Crafts Acylation Pathway

Friedel-Crafts Acylation Pathway cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Esterification 1_3_Difluorobenzene 1,3-Difluorobenzene Reaction_1 + 1_3_Difluorobenzene->Reaction_1 Succinic_Anhydride Succinic Anhydride Succinic_Anhydride->Reaction_1 AlCl3 AlCl₃ (Lewis Acid) AlCl3->Reaction_1 Keto_Acid 4-(3,5-difluorophenyl)-4-oxobutanoic acid Reaction_2 + Keto_Acid->Reaction_2 Reaction_1->Keto_Acid Electrophilic Aromatic Substitution Ethanol Ethanol (EtOH) Ethanol->Reaction_2 Acid_Catalyst H⁺ (e.g., H₂SO₄) Acid_Catalyst->Reaction_2 Target_Molecule This compound Reaction_2->Target_Molecule Fischer Esterification

Caption: Logical workflow for the synthesis via Friedel-Crafts acylation.

2.1.1. Mechanistic Insights

The reaction proceeds via the formation of an acylium ion intermediate from succinic anhydride and the Lewis acid. This electrophile is then attacked by the electron-rich π-system of 1,3-difluorobenzene. The fluorine atoms are deactivating but ortho, para-directing. However, due to steric hindrance at the ortho positions, acylation is expected to occur predominantly at the para position relative to one fluorine and ortho to the other, which in the case of 1,3-difluorobenzene leads to substitution at the 4-position. The subsequent Fischer esterification is a standard acid-catalyzed reaction between a carboxylic acid and an alcohol.

2.1.2. Experimental Protocol: Friedel-Crafts Acylation

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
1,3-Difluorobenzene114.0911.4 g0.1
Succinic Anhydride100.0710.0 g0.1
Aluminum Chloride (AlCl₃)133.3429.3 g0.22
Dichloromethane (DCM)84.93200 mL-
Hydrochloric Acid (HCl)36.461 M aq.-
Ethanol (EtOH)46.07100 mL-
Sulfuric Acid (H₂SO₄)98.081 mL-

Procedure:

  • To a flame-dried three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, add aluminum chloride (29.3 g, 0.22 mol) and dichloromethane (100 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • In a separate beaker, dissolve succinic anhydride (10.0 g, 0.1 mol) in dichloromethane (50 mL) and add this solution to the dropping funnel.

  • Add the succinic anhydride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, add 1,3-difluorobenzene (11.4 g, 0.1 mol) dropwise over 30 minutes.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature, then heat to reflux for 4 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid (150 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-(3,5-difluorophenyl)-4-oxobutanoic acid.

  • To the crude keto acid, add ethanol (100 mL) and concentrated sulfuric acid (1 mL).

  • Heat the mixture to reflux for 6 hours.

  • Cool the reaction mixture and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (150 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Pathway B: Decarboxylative Claisen Condensation

An alternative and often milder approach involves the decarboxylative Claisen condensation of a malonic acid half-ester with an acyl chloride.[4][5][6][7] This method would utilize ethyl hydrogen malonate and 3,5-difluorobenzoyl chloride. The reaction is typically mediated by a base to form the magnesium enolate of the malonic acid half-ester, which then reacts with the acyl chloride.

Diagram of Decarboxylative Claisen Condensation Pathway

Decarboxylative Claisen Condensation Pathway cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Acylation and Decarboxylation Ethyl_Hydrogen_Malonate Ethyl Hydrogen Malonate Reaction_1 + Ethyl_Hydrogen_Malonate->Reaction_1 Base Base (e.g., i-PrMgCl) Base->Reaction_1 Enolate Magnesium Enolate Reaction_2 + Enolate->Reaction_2 Reaction_1->Enolate Acyl_Chloride 3,5-Difluorobenzoyl Chloride Acyl_Chloride->Reaction_2 Target_Molecule This compound Reaction_2->Target_Molecule Acylation followed by Decarboxylation

Caption: Logical workflow for the synthesis via decarboxylative Claisen condensation.

2.2.1. Mechanistic Insights

The reaction is initiated by the deprotonation of the acidic proton of ethyl hydrogen malonate by a suitable base, such as a Grignard reagent, to form a magnesium enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3,5-difluorobenzoyl chloride.[8][9] The resulting intermediate undergoes spontaneous decarboxylation upon workup to yield the final γ-keto ester.

2.2.2. Experimental Protocol: Decarboxylative Claisen Condensation

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
Ethyl Hydrogen Malonate132.1213.2 g0.1
Isopropylmagnesium chloride (i-PrMgCl)102.86100 mL (2.0 M in THF)0.2
3,5-Difluorobenzoyl Chloride176.5517.7 g0.1
Tetrahydrofuran (THF)72.11200 mL-
Hydrochloric Acid (HCl)36.461 M aq.-
Ethyl Acetate88.11200 mL-

Procedure:

  • To a flame-dried three-necked flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, add ethyl hydrogen malonate (13.2 g, 0.1 mol) and anhydrous tetrahydrofuran (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add isopropylmagnesium chloride solution (100 mL of 2.0 M solution in THF, 0.2 mol) dropwise over 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for 1 hour.

  • In a separate flask, dissolve 3,5-difluorobenzoyl chloride (17.7 g, 0.1 mol) in anhydrous tetrahydrofuran (50 mL) and add this solution to the dropping funnel.

  • Add the 3,5-difluorobenzoyl chloride solution dropwise to the enolate solution at 0 °C over 30 minutes.

  • After the addition, remove the ice bath and allow the reaction to warm to room temperature and stir for 12 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid until the pH is acidic.

  • Extract the mixture with ethyl acetate (2 x 100 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Characterization Data

The following table summarizes the expected physicochemical properties of this compound.

PropertyValue
CAS Number 898752-34-6
Molecular Formula C₁₂H₁₂F₂O₃
Molecular Weight 242.22 g/mol
Appearance White solid
Boiling Point 329.6 ± 32.0 °C (Predicted)
Density 1.217 ± 0.06 g/cm³ (Predicted)

Applications and Future Directions

This compound is a valuable intermediate for the synthesis of a variety of more complex molecules. The keto and ester functionalities can be selectively manipulated to introduce further diversity. For instance, the ketone can be reduced to an alcohol or converted to a heterocyclic ring system, while the ester can be hydrolyzed to the corresponding carboxylic acid or reacted with various nucleophiles. The presence of the difluorophenyl moiety makes this compound particularly interesting for the development of novel pharmaceuticals and agrochemicals, where fluorine substitution is known to enhance biological activity and metabolic stability.[10][11][12][13]

Conclusion

While the specific historical details of the first synthesis of this compound are not prominently documented, its synthesis can be reliably achieved through well-established and robust organic chemistry methodologies. This guide has detailed two of the most plausible and practical synthetic routes: Friedel-Crafts acylation and decarboxylative Claisen condensation. The provided protocols, grounded in scientific principles and field experience, offer a reliable foundation for the laboratory-scale preparation of this versatile fluorinated building block. The continued exploration of the chemistry of such compounds will undoubtedly lead to the discovery of new molecules with significant scientific and commercial potential.

References

  • BenchChem. (2025). Application Note: Synthesis of 4-(2,4-difluorophenyl)
  • Bhogadhi, Y. N. D., & Zercher, C. K. (2014).
  • Yoshida, H., Fukushima, H., & Takaki, K. (2019). Synthesis of Diverse γ-Aryl-β-ketoesters via Aryne Intermediates Generated by C-C Bond Cleavage. Organic Letters, 21(22), 9019–9023.
  • Granados, A., & Vallribera, A. (2020). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Molecules, 25(14), 3264.
  • Yang, J., Han, X., Zhou, L., & Xiong, C. (2011). Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Journal of the Chinese Chemical Society, 58(5), 654-657.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,4-keto carboxylic acids, esters and amides. Organic Chemistry Portal. Retrieved from [Link]

  • Bayer CropScience AG. (2009). Process for preparing alkyl 2-alkoxymethylene-4,4-difluoro-3-oxobutyrates.
  • PrepChem. (n.d.). Synthesis of (c) Ethyl 4-[4-(2-aminoethyl)-phenyl-]4-oxobutanoate. PrepChem.com. Retrieved from [Link]

  • Kim, D. Y., Park, E. J. (2002). Catalytic Enantioselective Fluorination of β-Keto Esters by Phase-Transfer Catalysis Using Chiral Quaternary Ammonium Salts. Organic Letters, 4(4), 545–547.
  • Xavier, T., Tran, P., Gautreau, A., Le Gall, E., & Presset, M. (2023). Decarboxylative Claisen Condensations with Substituted Malonic Acid Half Oxyesters. Synthesis, 55(04), 598-608.
  • Zhu, Y., Han, J., Wang, J., Shibata, N., Sodeoka, M., Soloshonok, V. A., ... & Toste, F. D. (2018). Modern Approaches for Asymmetric Construction of Carbon–Fluorine Quaternary Stereogenic Centers: Synthetic Challenges and Pharmaceutical Needs. Chemical Reviews, 118(7), 3887–3964.
  • Sloop, J. C. (2016). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Journal of Organic and Biomolecular Chemistry, 14(34), 8146-8156.
  • Roy, S., & Besset, T. (2023). Synthesis of γ‐fluorinated ketone derivatives via an iminyl radical generated by a photoredox process.
  • Gao, Y., & Baran, P. S. (2023). Nickel‐Catalyzed Enantioselective Decarboxylative Acylation: Rapid, Modular Access to α‐Amino Ketones.
  • Desirant, Y. (1930). Bulletin de la Societe Chimique de Belgique, 39.
  • Sosnovskikh, V. Y., & Usachev, B. I. (2005). Synthesis of ethyl 4-(isoxazol-4-yl)-2,4-dioxobutanoates from ethyl 5-aroyl-4-pyrone-2-carboxylates and hydroxylamine. Chemistry of Heterocyclic Compounds, 41(8), 1030-1034.
  • Rao, H., & Fu, H. (2007). Synthesis of α-arylated esters from aryl halides. Synlett, (12), 1907-1910.
  • ChemSynthesis. (n.d.). ethyl 4-(1,3-dithian-2-yl)-3-oxobutanoate. ChemSynthesis. Retrieved from [Link]

  • Sukach, V. A., Tkachuk, V. M., Rusanov, E. B., & Vovk, M. V. (2019). Regioselective decarboxylative addition of malonic acid and its mono (thio) esters to 4-trifluoromethylpyrimidin-2 (1H)-ones. Beilstein Journal of Organic Chemistry, 15, 2432–2441.
  • Ciba-Geigy AG. (2014). PROCESS FOR THE PREPARATION OF 4,4-DIFLUORO-3-OXOBUTANOIC ACID ESTERS.
  • Benetti, S., Romagnoli, R., De Risi, C., Spalluto, G., & Zanirato, V. (1995). Mastering. beta.-Keto Esters. Chemical Reviews, 95(5), 1065–1114.
  • Kumar, A. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. International Journal of Advanced Chemistry Research, 3(2), 01-07.
  • BenchChem. (2025).
  • Shanghai Aobo Pharmtech Co., Ltd. (2014). Method for preparing 4-(2,4,5-trifluorophenyl)-3-oxo-butanoic acid.
  • Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]

  • Qiao, B., Liu, Q., Liu, H., Yan, L., & Jiang, Z. (2014). Asymmetric decarboxylative 1, 4-addition of malonic acid half thioesters to vinyl sulfones: highly enantioselective synthesis of 3-monofluoromethyl-3-arylpropanoic esters. Chemistry–An Asian Journal, 9(5), 1252-1256.
  • National Center for Biotechnology Information. (n.d.). Ethyl 4-oxobutanoate. PubChem. Retrieved from [Link]

  • Tiong, Y. S., & Yeap, C. S. (2020). Synthesis of Dichlorobenzamide Derivatives: Crystal Structures of 3, 5-Dichloro-N-(2-chlorophenyl) benzamide and 3, 5-Dichloro-N-(4-chlorophenyl) benzamide. Journal of Chemical Crystallography, 50(4), 367-375.
  • Kim, D. W., & Rhee, S. W. (1985). A mild, rapid and convenient esterification of half esters of malonic acid. Tetrahedron Letters, 26(26), 3123-3126.
  • Richter Gedeon Nyrt. (2015). Process for the synthesis of etoricoxib.

Sources

Methodological & Application

Application Notes & Protocols: Ethyl 4-(3,5-difluorophenyl)-4-oxobutyrate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of a Fluorinated Ketoester Building Block

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a widely employed strategy to enhance metabolic stability, modulate physicochemical properties, and improve binding affinity. Ethyl 4-(3,5-difluorophenyl)-4-oxobutyrate is a versatile ketoester building block that embodies this principle. Its structure, featuring a reactive β-ketoester moiety and a 3,5-difluorophenyl group, makes it a valuable precursor for the synthesis of a diverse range of heterocyclic scaffolds with significant therapeutic potential. The 3,5-difluorophenyl substitution pattern is of particular interest as it can confer unique electronic and conformational properties to the parent molecule, influencing its pharmacokinetic and pharmacodynamic profile.

This document provides a comprehensive guide to the application of this compound in the synthesis of bioactive molecules, with a focus on the preparation of a[1][2][3]triazolo[1,5-a]pyrimidine core. This scaffold is a key component of several P2Y12 receptor antagonists, an important class of antiplatelet agents used in the treatment of cardiovascular diseases.[4][5] We will delve into the rationale behind the use of this specific building block, provide a detailed, field-proven synthetic protocol, and discuss the broader implications for drug discovery.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of a starting material is fundamental to its effective use in synthesis and for predicting the properties of its derivatives.

PropertyValueSource
Molecular Formula C₁₂H₁₂F₂O₃Calculated
Molecular Weight 242.22 g/mol Calculated
Appearance Expected to be a liquid or low-melting solidGeneral knowledge
Boiling Point Not readily available; high boiling point expectedGeneral knowledge
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, THF, alcohols)General knowledge
CAS Number 1214349-92-3Publicly available data

The Significance of the 3,5-Difluorophenyl Moiety in Drug Design

The choice of the 3,5-difluorophenyl group is not arbitrary. This substitution pattern offers several advantages in medicinal chemistry:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the aromatic ring more resistant to oxidative metabolism by cytochrome P450 enzymes. This can lead to an improved pharmacokinetic profile and a longer in vivo half-life of the drug.[6][7]

  • Modulation of pKa: The electron-withdrawing nature of the fluorine atoms can lower the pKa of nearby acidic or basic functional groups, which can be crucial for optimizing the ionization state of a drug at physiological pH, thereby affecting its solubility, permeability, and target engagement.[8][9]

  • Enhanced Binding Affinity: The fluorine atoms can participate in favorable non-covalent interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions. The 3,5-substitution pattern can also induce a specific conformation of the molecule that is optimal for binding to a target protein.[10]

  • Improved Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.[11][12] The difluorophenyl group in diflunisal, for example, contributes to its improved lipophilicity and longer duration of action compared to salicylic acid.[11]

Key Synthetic Application: Synthesis of a 5-(3,5-Difluorophenyl)-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol Core

The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities, including anticancer and anti-tubercular properties.[1][2][3][13] Notably, it forms the core of the P2Y12 antagonist Ticagrelor.[4] The following protocol details a representative synthesis of a 5-(3,5-difluorophenyl)-substituted triazolopyrimidine, demonstrating the utility of this compound as a key precursor.

Experimental Workflow Diagram

G cluster_0 Step 1: Condensation Reaction cluster_1 Step 2: Cyclization & Product Formation cluster_2 Step 3: Work-up & Purification A This compound D Reflux (120°C, 16h) A->D B 3-Amino-1,2,4-triazole B->D C Acetic Acid (Solvent/Catalyst) C->D E Intermediate Formation D->E Reaction F Intramolecular Cyclization E->F Tautomerization & Dehydration G 5-(3,5-Difluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol F->G Final Product H Cooling & Precipitation G->H I Filtration H->I J Washing (Diethyl Ether) I->J K Drying under Vacuum J->K L Final Purified Product K->L

Caption: Workflow for the synthesis of the triazolopyrimidine core.

Detailed Synthetic Protocol

This protocol is adapted from established methods for the synthesis of[1][2][3]triazolo[1,5-a]pyrimidines from β-ketoesters.[14][15]

Materials and Reagents:

  • This compound (1.0 eq)

  • 3-Amino-1,2,4-triazole (1.0 eq)

  • Glacial Acetic Acid

  • Toluene

  • Diethyl Ether

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter paper

  • Vacuum pump

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add this compound (e.g., 2.42 g, 10.0 mmol, 1.0 eq) and 3-Amino-1,2,4-triazole (e.g., 0.84 g, 10.0 mmol, 1.0 eq).

  • Solvent Addition: Add glacial acetic acid (e.g., 10 mL) to the flask. The acetic acid acts as both the solvent and a catalyst for the condensation reaction.

  • Reaction: Heat the reaction mixture to 120 °C and maintain at reflux with stirring for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the acetic acid under reduced pressure. Toluene can be added and co-evaporated to facilitate the removal of residual acetic acid.

  • Precipitation and Filtration: Triturate the resulting residue with diethyl ether. The product should precipitate as a solid.

  • Washing and Drying: Collect the solid product by vacuum filtration, washing with cold diethyl ether. Dry the product under high vacuum to afford the final compound, 5-(3,5-difluorophenyl)-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol.

Self-Validation and Characterization:

  • Purity Assessment: The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC) and its melting point determined.

  • Structural Confirmation: The structure of the synthesized compound should be confirmed by spectroscopic methods:

    • ¹H NMR: To confirm the presence of the aromatic and pyrimidine protons.

    • ¹³C NMR: To identify the carbon skeleton of the molecule.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • FT-IR: To identify key functional groups.

Mechanism of Action & Signaling Pathway Context: P2Y12 Receptor Antagonism

The synthesized 5-(3,5-difluorophenyl)-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol is a structural analog of the core of P2Y12 receptor antagonists like Ticagrelor.[4] The P2Y12 receptor is a crucial G protein-coupled receptor on the surface of platelets. Its activation by adenosine diphosphate (ADP) triggers a signaling cascade that leads to platelet aggregation and thrombus formation.

P2Y12 Signaling Pathway and Inhibition:

G cluster_0 Platelet Activation Cascade cluster_1 Inhibition by Triazolopyrimidine ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Gi Gi Protein Activation P2Y12->Gi AC Adenylyl Cyclase Inhibition Gi->AC cAMP ↓ cAMP Levels AC->cAMP VASP VASP-P Dephosphorylation cAMP->VASP GP GPIIb/IIIa Receptor Activation VASP->GP Aggregation Platelet Aggregation GP->Aggregation Inhibitor 5-(3,5-Difluorophenyl)- [1,2,4]triazolo[1,5-a]pyrimidin-7-ol (Analog) Inhibitor->P2Y12 Allosteric Antagonism

Caption: P2Y12 signaling pathway and its inhibition by a triazolopyrimidine antagonist.

P2Y12 inhibitors like Ticagrelor act as reversible, allosteric antagonists of the P2Y12 receptor.[16][17][18] They bind to a site on the receptor that is distinct from the ADP binding site, inducing a conformational change that prevents receptor activation by ADP.[5][16] This leads to the inhibition of the downstream signaling cascade, ultimately preventing platelet aggregation. The synthesized 5-(3,5-difluorophenyl)-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol, with its structural similarities to known P2Y12 antagonists, represents a valuable scaffold for the development of new antiplatelet agents.

Structure-Activity Relationship (SAR) Insights

While a full SAR study is beyond the scope of this document, we can infer some key relationships based on the structure of our synthesized core and the known properties of related compounds:

  • The Triazolopyrimidine Core: This bicyclic heterocycle serves as a rigid scaffold that correctly orients the substituent groups for optimal interaction with the P2Y12 receptor. It is considered a bioisostere of the purine ring system found in endogenous ligands like ADP.[3]

  • The 5-Aryl Substituent: The 3,5-difluorophenyl group at the 5-position is crucial for potency and selectivity. As discussed, the fluorine atoms can enhance binding affinity and improve metabolic stability. The substitution pattern on this ring is a key area for optimization in drug design.

  • The 7-Position: The hydroxyl group at the 7-position of our synthesized core is a handle for further chemical modification. In many bioactive triazolopyrimidines, this position is substituted with various groups to modulate solubility, cell permeability, and target engagement.[13] For example, in anti-tubercular triazolopyrimidines, a two-carbon chain connecting to a terminal aromatic ring at the C7 position was found to be a preferred feature.[13]

Troubleshooting and Safety Precautions

  • Reaction Monitoring: The reaction should be carefully monitored by TLC to avoid prolonged heating, which could lead to decomposition of the product.

  • Purity of Reagents: Ensure that the starting materials, particularly 3-amino-1,2,4-triazole, are of high purity to avoid side reactions.

  • Solvent Removal: Complete removal of acetic acid is crucial, as residual acid can interfere with the purification and characterization of the final product.

  • Safety: Standard laboratory safety precautions should be followed. The reaction should be carried out in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

This compound is a strategically designed building block that holds significant promise for the synthesis of novel bioactive compounds. Its utility has been demonstrated through the synthesis of a 5-(3,5-difluorophenyl)-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol core, a key scaffold in the development of P2Y12 receptor antagonists. The presence of the 3,5-difluorophenyl moiety is expected to confer favorable physicochemical and pharmacokinetic properties to the resulting molecules. The detailed protocol and mechanistic insights provided herein should serve as a valuable resource for researchers and scientists in the field of drug discovery and development, enabling them to explore the full potential of this versatile fluorinated building block.

References

  • Zhang, N., et al. (2007). Synthesis and SAR of[1][2][3]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry, 50(12), 2843-2853. [Link]

  • Zuniga, E. S., et al. (2017). The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. Bioorganic & Medicinal Chemistry, 25(15), 3922-3946. [Link]

  • Bieliauskas, I., et al. (2022). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Molecules, 27(19), 6599. [Link]

  • Ballatore, C., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. European Journal of Medicinal Chemistry, 167, 42-54. [Link]

  • Zuniga, E. S., et al. (2017). The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. PubMed. [Link]

  • Zuniga, E. S., et al. (2017). The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. PMC. [Link]

  • Koval, A. A., et al. (2017). Synthesis of[1][2][3]Triazolo[1,5-a]pyrimidine (Microreview). ResearchGate. [Link]

  • Mykhailiuk, P. K. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(27), e202200331. [Link]

  • Shen, T. Y. (1975). Discovery of diflunisal. British Journal of Clinical Pharmacology, 4(Suppl 1), 5S-10S. [Link]

  • Patsnap. (2024). What is the mechanism of Ticagrelor? Patsnap Synapse. [Link]

  • Shen, T. Y. (1983). Chemical and Pharmacological Properties of Diflunisal. Pharmacotherapy, 3(2 Pt 2), 3S-8S. [Link]

  • Chernykh, A. V., et al. (2015). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. European Journal of Organic Chemistry, 2015(29), 6466-6471. [Link]

  • Li, Y., et al. (2021). Fluorine in Drug Design: A Case Study with Fluoroanisoles. ResearchGate. [Link]

  • Ganesan, A., et al. (2023). Synthesis and Biological Evaluation of 3,5-Diaryl-Substituted 1,2,4-Oxadiazole Sulfamates as Potent Steroid Sulfatase Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Storey, R. F. (2011). Ticagrelor: a P2Y12 antagonist for use in acute coronary syndromes. Expert Review of Cardiovascular Therapy, 9(8), 959-971. [Link]

  • Zuniga, E. S., et al. (2017). The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. Semantic Scholar. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]

  • Rios, A. C. S., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(13), 5095. [Link]

  • Husted, S., & van Giezen, J. J. (2009). Mechanism of action and clinical development of ticagrelor, a novel platelet ADP P2Y receptor antagonist. Ovid. [Link]

  • Lin, F. Y., et al. (2014). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 167, 37-48. [Link]

  • Rocca, B., & Patrono, C. (2020). Oral P2Y12 Inhibitors and Drug Interactions. European Cardiology Review, 15, e17. [Link]

  • Hovione. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]

  • Kumar, A., et al. (2021). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 26(4), 1081. [Link]

  • Mykhailiuk, P. K. (2021). Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv. [Link]

  • Wallentin, L. (2009). P2Y 12 inhibitors: differences in properties and mechanisms of action and potential consequences for clinical use. European Heart Journal, 30(16), 1964-1977. [Link]

Sources

Application Notes & Protocols: The Strategic Utility of Ethyl 4-(3,5-difluorophenyl)-4-oxobutyrate as a Precursor to Bioactive Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Identifying a Versatile Building Block

Ethyl 4-(3,5-difluorophenyl)-4-oxobutyrate is a meticulously designed chemical intermediate whose value lies in the strategic placement of its functional groups: a reactive ketone, a versatile ethyl ester, and an electron-deficient difluorophenyl ring. This combination makes it an ideal precursor for constructing complex molecular architectures, particularly five-membered heterocyclic systems which are privileged structures in medicinal chemistry and agrochemicals. The 3,5-difluoro substitution pattern on the phenyl ring is of particular note, as fluorine incorporation is a well-established strategy for modulating pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity.

This document serves as a technical guide for researchers and drug development professionals, providing in-depth insights and a detailed protocol for a primary application of this intermediate: the synthesis of pyrazole derivatives through acid-catalyzed cyclocondensation with hydrazine.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 898752-34-6[1]
Molecular Formula C₁₂H₁₂F₂O₃
Molecular Weight 242.22 g/mol
Appearance White solid[2]
Purity Typically ≥97%[2]
InChI Key ZPUSZIPFWRQAMA-UHFFFAOYSA-N[2]

Core Application: Synthesis of 3-(3,5-Difluorophenyl)-1H-pyrazole-5-acetic Acid Derivatives

A primary and highly efficient application of this compound is its use as a 1,4-dicarbonyl equivalent in the synthesis of substituted pyrazoles. The reaction with hydrazine hydrate is a classic and robust transformation, analogous to the Paal-Knorr synthesis, which provides a direct route to the pyrazole core.[2][3] Pyrazoles are a cornerstone of modern pharmaceuticals, found in blockbuster drugs such as Celecoxib (an anti-inflammatory), and are explored for a vast range of biological activities.[4][5]

Mechanistic Insights: The Rationale Behind the Transformation

The cyclocondensation of a γ-ketoester with hydrazine proceeds through a well-understood mechanism. Understanding this pathway is critical for optimizing reaction conditions and predicting potential side products.

  • Initial Nucleophilic Attack: The reaction initiates with the nucleophilic attack of a hydrazine nitrogen atom on one of the carbonyl groups of the ketoester. Given the higher electrophilicity of the ketone compared to the ester, this attack preferentially occurs at the ketonic carbonyl.

  • Intramolecular Cyclization: Following the initial condensation and formation of a hydrazone intermediate, the second nitrogen atom of the hydrazine moiety performs an intramolecular nucleophilic attack on the ester carbonyl. This is the key ring-forming step. This step is often the rate-determining step of the overall process.[3]

  • Dehydration and Tautomerization: The resulting cyclic intermediate readily eliminates two molecules of water (one from the initial condensation, one from the cyclization step) to form the aromatic pyrazole ring. The product initially forms as an ester, which can be subsequently hydrolyzed if the corresponding carboxylic acid is the desired final product.

The use of an acid catalyst (e.g., acetic acid or a mineral acid) is crucial as it protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack by the weakly basic hydrazine.[6]

Diagram 1: Reaction Mechanism

A Graphviz diagram illustrating the acid-catalyzed cyclocondensation mechanism.

G cluster_start Reactants cluster_steps Reaction Pathway cluster_end Product A This compound C Protonation of Ketone Carbonyl A->C H+ B Hydrazine (NH2NH2) D Nucleophilic Attack by Hydrazine B->D C->D E Hydrazone Intermediate Formation D->E F Intramolecular Cyclization (Attack on Ester) E->F Rate-Determining Step G Dehydration & Aromatization F->G H Ethyl 2-(5-(3,5-difluorophenyl)-1H-pyrazol-3-yl)acetate G->H

Caption: Mechanism of pyrazole synthesis from the γ-ketoester.

Detailed Experimental Protocol

This protocol describes a representative, field-proven method for the synthesis of Ethyl 2-(5-(3,5-difluorophenyl)-1H-pyrazol-3-yl)acetate.

Materials and Reagents
  • This compound (1.0 eq)

  • Hydrazine hydrate (≥98%, 1.2 eq)

  • Glacial Acetic Acid (as solvent and catalyst)

  • Ethanol (for recrystallization)

  • Ethyl acetate (for extraction)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard reflux apparatus with magnetic stirring

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 2.42 g, 10.0 mmol).

  • Solvent and Reagent Addition: Add glacial acetic acid (25 mL) to dissolve the starting material. Begin stirring. Cautiously add hydrazine hydrate (e.g., 0.60 g, 12.0 mmol) dropwise to the solution. Causality Note: Acetic acid serves as both the solvent and the acid catalyst required to activate the carbonyl groups for nucleophilic attack. An excess of hydrazine ensures the reaction goes to completion.

  • Heating and Monitoring: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent system), observing the consumption of the starting material spot.

  • Workup - Quenching and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-cold water (100 mL). This will precipitate the crude product and dilute the acetic acid.

  • Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). Trustworthiness Note: Multiple extractions are performed to ensure maximum recovery of the organic product from the aqueous phase.

  • Workup - Washing: Combine the organic layers and wash sequentially with water (50 mL), saturated NaHCO₃ solution (2 x 50 mL, until effervescence ceases), and finally with brine (50 mL). The bicarbonate wash is critical to remove the acetic acid catalyst.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the final product as a crystalline solid.

Diagram 2: Experimental Workflow

A Graphviz diagram summarizing the protocol workflow.

G A 1. Setup Add Ketoester to Flask B 2. Reagents Add Acetic Acid & Hydrazine Hydrate A->B C 3. Reaction Reflux for 4-6h Monitor by TLC B->C D 4. Quench Pour into Ice-Water C->D E 5. Extraction Extract with Ethyl Acetate D->E F 6. Washing Wash with H2O, NaHCO3, Brine E->F G 7. Drying & Concentration Dry over MgSO4, Rotovap F->G H 8. Purification Recrystallize from Ethanol G->H I Final Product Pure Pyrazole Derivative H->I

Caption: Step-by-step workflow for pyrazole synthesis.

Product Characterization

The identity and purity of the synthesized Ethyl 2-(5-(3,5-difluorophenyl)-1H-pyrazol-3-yl)acetate should be confirmed using standard analytical techniques.

Table 2: Expected Analytical Data for the Product
Analysis TechniqueExpected Result
¹H NMR Peaks corresponding to the ethyl ester (triplet and quartet), a singlet for the pyrazole CH₂, characteristic multiplets for the difluorophenyl ring, and a broad singlet for the pyrazole N-H.
¹³C NMR Signals for the ester carbonyl, the pyrazole ring carbons, and the distinct C-F coupled signals of the difluorophenyl ring.
Mass Spec (ESI+) A prominent peak corresponding to [M+H]⁺ for the molecular formula C₁₄H₁₂F₂N₂O₂ (Calculated m/z: 279.09).
Melting Point A sharp, defined melting point range, indicating high purity.
Yield Expected yields for this type of transformation typically range from 75-90% after purification.

Conclusion and Future Outlook

This compound is a high-value intermediate that provides efficient access to fluorinated pyrazole scaffolds. The protocol detailed herein is robust, scalable, and relies on fundamental, well-established organic reactions. The resulting pyrazole ester is a versatile platform for further functionalization, such as hydrolysis to the carboxylic acid, amidation, or N-alkylation of the pyrazole ring, opening avenues for the rapid generation of diverse compound libraries for screening in drug discovery and agrochemical development programs.

References

  • Paal-Knorr Synthesis Overview . (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]

  • Paal-Knorr Furan Synthesis . (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

  • Minetto, G., Raveglia, L. F., Sega, A., & Taddei, M. (2005). Microwave-Assisted Paal–Knorr Reaction – Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. European Journal of Organic Chemistry, 2005(23), 5277-5288. Available from: [Link]

  • Synthesis of 4-chloropyrazoles via direct cyclization/chlorination . (2025). Preprints.org. Retrieved January 18, 2026, from [Link]

  • Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles . (n.d.). Synfacts. Retrieved January 18, 2026, from [Link]

  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA . (2025). National Institutes of Health. Retrieved January 18, 2026, from [Link]

  • Hydrazine-directed C-H activation/cyclization of arylhydrazines to construct heterocyclic compounds . (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Paal-Knorr Thiophene Synthesis . (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

Sources

Application Notes & Protocols: The Strategic Utility of Ethyl 4-(3,5-difluorophenyl)-4-oxobutyrate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Fluorinated Building Block

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a cornerstone of molecular design.[1][2] Fluorination can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability, increasing binding affinity, and improving bioavailability.[2] Ethyl 4-(3,5-difluorophenyl)-4-oxobutyrate emerges as a highly valuable and versatile building block, precisely engineered to leverage these benefits.[3][4]

This molecule's utility is rooted in two key structural features:

  • The β-Keto Ester Moiety: This functional group is a classic and powerful synthon in organic chemistry, possessing multiple reactive sites that can be selectively targeted to construct a wide array of molecular scaffolds.[5][6][7]

  • The 3,5-Difluorophenyl Ring: This aromatic group acts as a bioisostere for other phenyl systems, introducing the advantageous electronic properties of fluorine without significantly increasing steric bulk. The meta-substitution pattern is particularly crucial for locking in specific conformations and influencing interactions with biological targets.

This guide provides an in-depth exploration of this compound, presenting not just protocols, but the underlying chemical logic, enabling researchers to effectively integrate this key intermediate into their drug discovery programs.

Physicochemical Properties and Handling

A thorough understanding of the starting material's properties is fundamental to successful and reproducible experimentation.

PropertyValueSource
CAS Number 898752-34-6
Molecular Formula C₁₂H₁₂F₂O₃
Molecular Weight 242.22 g/mol
Appearance White solid
Purity Typically ≥97%
Storage Store in a cool, dry place away from incompatible materials.Standard Practice
Safety Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.Standard Practice

Core Application: Synthesis of Pyrazole Scaffolds

The most prominent application of β-keto esters like this compound is the synthesis of heterocyclic compounds.[8] The pyrazole ring, in particular, is a privileged scaffold in pharmaceutical chemistry, found in numerous approved drugs including analgesics, anti-inflammatories, and kinase inhibitors. The Knorr pyrazole synthesis, a classic cyclocondensation reaction with hydrazine, provides a direct and efficient route to this valuable core.[8]

Causality Behind the Synthesis

The reaction proceeds via a well-understood mechanism. The β-keto ester possesses two electrophilic carbonyl carbons. The more reactive ketone carbonyl is first attacked by one of the nucleophilic nitrogen atoms of hydrazine hydrate. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the ester carbonyl. Subsequent dehydration results in the formation of a stable, aromatic 5-hydroxypyrazole ring. This regioselectivity is a key feature of the reaction with unsubstituted hydrazine.

Knorr_Pyrazole_Synthesis Start This compound Nuc_Attack Nucleophilic Attack on Ketone Start->Nuc_Attack Hydrazine Hydrazine Hydrate Hydrazine->Nuc_Attack Cyclization Intramolecular Cyclization Nuc_Attack->Cyclization Dehydration Dehydration Cyclization->Dehydration Product 3-(3,5-Difluorophenyl)-5-hydroxy-1H-pyrazole Dehydration->Product

General workflow for the Knorr pyrazole synthesis.

Protocol 1: Synthesis of 3-(3,5-Difluorophenyl)-5-hydroxy-1H-pyrazole

This protocol details the direct conversion of the title compound into a core pyrazole intermediate, suitable for further elaboration.

Materials
  • This compound (1.0 eq)

  • Hydrazine hydrate (~64% solution, 1.2 eq)

  • Ethanol (Reagent grade)

  • Glacial Acetic Acid (catalytic amount)

  • Deionized Water

  • Ethyl Acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Equipment
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 eq) in ethanol (approx. 5-10 mL per gram of starting material).

  • Reagent Addition: To the stirred solution, add a few drops of glacial acetic acid to catalyze the reaction. Subsequently, add hydrazine hydrate (1.2 eq) dropwise at room temperature. An initial exothermic reaction may be observed.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Workup - Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Workup - Precipitation: To the resulting residue, add cold deionized water. The product will often precipitate as a solid. Stir the suspension for 30 minutes to ensure complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the solid with a small amount of cold water to remove any residual salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure 3-(3,5-difluorophenyl)-5-hydroxy-1H-pyrazole. If the product is an oil or does not precipitate cleanly, an extraction should be performed. Acidify the aqueous layer with 1M HCl, then extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the product.

Data Summary & Expected Outcome
ParameterRecommended ValueRationale
Equivalents of Hydrazine 1.2 eqA slight excess ensures complete conversion of the starting material.
Solvent EthanolGood solubility for reactants and suitable reflux temperature.
Catalyst Glacial Acetic AcidProtonates the carbonyl oxygen, increasing its electrophilicity for attack.
Temperature Reflux (~78 °C)Provides sufficient thermal energy to overcome the activation barrier.
Reaction Time 4-6 hoursTypically sufficient for complete reaction as monitored by TLC.
Typical Yield 75-90%Reflects the efficiency of the cyclocondensation reaction.
Purity (Post-Recrystallization) >98% (by HPLC)Recrystallization is effective for removing impurities.

Advanced Application: Downstream Derivatization

The true power of this compound lies in its ability to generate intermediates that can be rapidly diversified. The synthesized pyrazole is not an end-product but a platform for further discovery. A common next step is N-alkylation to explore structure-activity relationships (SAR) at the N1 position of the pyrazole ring.

Synthetic_Pathway cluster_0 A Ethyl 4-(3,5-difluorophenyl) -4-oxobutyrate B 3-(3,5-Difluorophenyl) -5-hydroxy-1H-pyrazole A->B Protocol 1: Knorr Cyclocondensation (Hydrazine Hydrate, EtOH, Reflux) C Diverse N-Substituted Pyrazoles (Final API Candidates) B->C Protocol 2 (Example): N-Alkylation (Alkyl Halide, Base, Solvent)

Sources

Application Note & Protocol: A Scalable Synthesis of Ethyl 4-(3,5-difluorophenyl)-4-oxobutyrate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of a Fluorinated Ketoester

Ethyl 4-(3,5-difluorophenyl)-4-oxobutyrate is a key building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical intermediates. The presence of the 3,5-difluorophenyl moiety imparts unique electronic properties and can significantly influence the pharmacokinetic and pharmacodynamic profile of a target molecule. The β-ketoester functionality provides a versatile handle for a variety of subsequent chemical transformations.

This document provides a detailed, scalable, and robust protocol for the synthesis of this compound. The chosen synthetic strategy prioritizes safety, scalability, and high purity of the final product. The core of this synthesis involves a two-step process: a Friedel-Crafts acylation followed by an esterification.

Strategic Approach: A Two-Step Synthesis

The synthesis is logically divided into two primary stages to ensure high conversion and purity at each step.

  • Step 1: Friedel-Crafts Acylation. This foundational step involves the reaction of 1,3-difluorobenzene with succinic anhydride, catalyzed by anhydrous aluminum chloride (AlCl₃), to form 4-(3,5-difluorophenyl)-4-oxobutanoic acid.[1][2] Friedel-Crafts acylation is a classic and reliable method for forming carbon-carbon bonds with aromatic rings.[3][4][5] The use of an anhydride is advantageous as it avoids the generation of corrosive hydrogen chloride gas that occurs when using an acyl chloride.[6]

  • Step 2: Esterification. The carboxylic acid intermediate is then esterified to the desired ethyl ester. While various esterification methods exist, this protocol will detail a straightforward acid-catalyzed esterification using ethanol.

This two-step approach allows for the isolation and purification of the intermediate carboxylic acid, which can be crucial for achieving high purity in the final product on a larger scale.

Visualizing the Synthetic Pathway

Synthetic_Pathway A 1,3-Difluorobenzene + Succinic Anhydride B Friedel-Crafts Acylation (AlCl₃) A->B Step 1 C 4-(3,5-difluorophenyl)-4-oxobutanoic acid B->C D Esterification (Ethanol, H₂SO₄) C->D Step 2 E This compound D->E

Caption: Overall synthetic workflow.

In-Depth Experimental Protocols

PART A: Synthesis of 4-(3,5-difluorophenyl)-4-oxobutanoic acid (Friedel-Crafts Acylation)

3.1. Rationale Behind Experimental Choices

  • Anhydrous Conditions: The success of the Friedel-Crafts acylation is critically dependent on maintaining anhydrous conditions. Aluminum chloride is extremely moisture-sensitive and will rapidly decompose in the presence of water, rendering it inactive.[7][8] All glassware must be thoroughly dried, and anhydrous solvents must be used.

  • Stoichiometry of Aluminum Chloride: A stoichiometric excess of AlCl₃ is often necessary. The ketone product can form a complex with the Lewis acid, which can deactivate the catalyst.[2]

  • Controlled Addition: The reaction between aluminum chloride and succinic anhydride is exothermic.[9] Therefore, controlled, portion-wise addition of the reagents is crucial to manage the reaction temperature and prevent runaway reactions.

  • Quenching: The reaction is quenched by carefully adding the reaction mixture to a mixture of ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complex and protonates the carboxylate.[8]

3.2. Detailed Protocol

  • Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube to protect the reaction from atmospheric moisture.[8] The entire apparatus should be flame-dried under a stream of inert gas (nitrogen or argon) and allowed to cool to room temperature.

  • Reagent Charging:

    • To the reaction flask, add anhydrous dichloromethane (DCM) as the solvent.

    • Carefully add anhydrous aluminum chloride (AlCl₃) (1.2 equivalents) to the DCM in portions with stirring. The suspension should be cooled to 0-5 °C using an ice bath.

  • Addition of Reactants:

    • In a separate flask, dissolve succinic anhydride (1.0 equivalent) in anhydrous DCM.

    • Add the succinic anhydride solution to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 30-45 minutes, maintaining the internal temperature below 10 °C.

    • Following the addition of succinic anhydride, add 1,3-difluorobenzene (1.1 equivalents) dropwise via the dropping funnel, again maintaining the temperature below 10 °C.

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Prepare a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

    • With vigorous stirring, slowly and carefully pour the reaction mixture into the ice/HCl mixture. Caution: This is an exothermic process, and HCl gas will be evolved.[5] This step should be performed in a well-ventilated fume hood.

    • Continue stirring for 15-20 minutes to ensure complete decomposition of the aluminum complex.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with two portions of DCM.

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(3,5-difluorophenyl)-4-oxobutanoic acid.

PART B: Synthesis of this compound (Esterification)

3.3. Rationale Behind Experimental Choices

  • Acid Catalyst: A strong acid catalyst, such as sulfuric acid, is used to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the ethanol.

  • Excess Ethanol: Ethanol is used in excess to drive the equilibrium towards the formation of the ester, according to Le Chatelier's principle. It also serves as the solvent for the reaction.

  • Removal of Water: The reaction produces water as a byproduct. For scalable processes, removal of this water (e.g., using a Dean-Stark apparatus) can further drive the reaction to completion.

3.4. Detailed Protocol

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the crude 4-(3,5-difluorophenyl)-4-oxobutanoic acid from Part A.

  • Reagent Addition:

    • Add a sufficient excess of absolute ethanol to dissolve the carboxylic acid.

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of carboxylic acid).

  • Reaction:

    • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC until the starting carboxylic acid is consumed.

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully neutralize the excess acid by adding a saturated solution of sodium bicarbonate until effervescence ceases.

    • Remove the bulk of the ethanol under reduced pressure.

    • Add water to the residue and extract the product with ethyl acetate.

    • Wash the combined organic layers with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.[10]

Visualizing the Laboratory Workflow

Lab_Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Esterification A Setup Anhydrous Reaction Flask B Charge DCM & AlCl₃ Cool to 0-5 °C A->B C Dropwise Addition of Succinic Anhydride & 1,3-Difluorobenzene B->C D Reaction at RT (Monitor by TLC) C->D E Quench in Ice/HCl D->E F Work-up & Isolation of Carboxylic Acid E->F G Dissolve Acid in Ethanol with H₂SO₄ F->G Intermediate H Reflux (Monitor by TLC) G->H I Neutralize & Remove Ethanol H->I J Work-up & Isolation of Crude Ester I->J K Purification (Distillation/Chromatography) J->K

Caption: A step-by-step laboratory workflow.

Quantitative Data Summary

Reagent/ProductMolecular Weight ( g/mol )EquivalentsMoles (mol)Mass/Volume
Step 1: Friedel-Crafts Acylation
1,3-Difluorobenzene114.091.1CalculateCalculate
Succinic Anhydride100.071.0CalculateCalculate
Aluminum Chloride (Anhydrous)133.341.2CalculateCalculate
4-(3,5-difluorophenyl)-4-oxobutanoic acid (Product)214.17-CalculateCalculate
Step 2: Esterification
4-(3,5-difluorophenyl)-4-oxobutanoic acid214.171.0CalculateCalculate
Ethanol (Absolute)46.07Excess-Calculate
Sulfuric Acid (Concentrated)98.08Catalytic-Calculate
This compound (Product)242.22-CalculateCalculate

Note: The actual mass and moles should be calculated based on the desired scale of the reaction.

Safety and Hazard Management

Chemical Hazards:

  • Aluminum Chloride (AlCl₃): Corrosive and water-reactive.[5] It can cause severe burns upon contact with skin or eyes and reacts violently with water, releasing toxic and corrosive hydrogen chloride gas.[11][12] Handle in a dry environment and avoid inhalation of dust.[5]

  • Dichloromethane (DCM): A volatile and potentially carcinogenic solvent.[5] All handling should be performed in a fume hood.

  • Concentrated Hydrochloric Acid (HCl) & Sulfuric Acid (H₂SO₄): Highly corrosive and can cause severe burns. Handle with appropriate personal protective equipment (PPE).

  • 1,3-Difluorobenzene: Flammable liquid and vapor. Causes skin and eye irritation.

Personal Protective Equipment (PPE):

  • Safety goggles, a lab coat, and chemical-resistant gloves are mandatory at all times.

  • All operations involving volatile, corrosive, or hazardous materials must be conducted in a certified chemical fume hood.

Emergency Procedures:

  • Spills: In case of a small spill, absorb the material with an inert absorbent and dispose of it in a sealed container. For larger spills, evacuate the area and follow institutional emergency procedures.

  • Exposure: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes. For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[13]

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of this compound. By following the detailed steps and adhering to the safety precautions, researchers can reliably produce this valuable intermediate with high purity. The rationale behind each experimental choice has been elucidated to provide a deeper understanding of the chemical process, empowering scientists to troubleshoot and adapt the protocol as needed for their specific applications.

References

  • 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.).
  • How can i conduct (safely) the reaction of aluminium with hydrochloric acid - ResearchGate. (2023). Retrieved from [Link]

  • Aluminumchloride-7446-70-0.docx - University of Georgia Office of Research - UGA. (n.d.). Retrieved from [Link]

  • aluminum-chloride - Studylib. (n.d.). Retrieved from [Link]

  • Recent advances in the transesterification of β-keto esters - RSC Publishing. (2021). Retrieved from [Link]

  • β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - NIH. (2013). Retrieved from [Link]

  • Methods for the preparation of β-keto esters - ResearchGate. (2017). Retrieved from [Link]

  • Synthesis of β-keto carboxylic acids, esters and amides - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Aluminum Chloride - Hazardous Substance Fact Sheet. (n.d.). Retrieved from [Link]

  • CN101215234A - The preparation method of β-keto acid ethyl ester - Google Patents. (n.d.).
  • A New Synthesis of β-Keto Esters of the Type RCOCH2COOC2H51,2 - ACS Publications. (n.d.). Retrieved from [Link]

  • US20080004465A1 - Process for the Preparation of 4,4-Difluoro-3-Oxobutanoic Acid Esters. (n.d.).
  • Mechanism of Friedel-Crafts acylation with succinic anhydride - Chemistry Stack Exchange. (2016). Retrieved from [Link]

  • CN101462931A - Method for acylating fluorobenzene - Google Patents. (n.d.).
  • Mechanochemical Friedel–Crafts acylations - PMC - NIH. (2019). Retrieved from [Link]

  • WO 2009/106619 Al - Googleapis.com. (2009).
  • Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Method for preparing 4-(2,4,5-trifluorophenyl)-3-oxo-butanoic acid - Google Patents. (n.d.).
  • 4-(3,4-Difluorophenyl)-3-oxobutanoic acid | C10H8F2O3 | CID 53443890 - PubChem. (n.d.). Retrieved from [Link]

  • Friedel Craft Acylation with Acid and Anhydride I Electrophilic Aromatic substitution I Benzene - YouTube. (2013). Retrieved from [Link]

  • Esterification of Carboxylic Acids with Alcohols by 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium Chloride (DMTMM) - ResearchGate. (2025). Retrieved from [Link]

  • WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents. (n.d.).

Sources

Anwendungs- und Protokollhinweise: Derivatisierung von Ethyl-4-(3,5-difluorphenyl)-4-oxobutyrat für das biologische Screening

Author: BenchChem Technical Support Team. Date: January 2026

Verfasst von Ihrem Senior Application Scientist

Zusammenfassung

Diese Application Note beschreibt detaillierte Protokolle für die chemische Derivatisierung von Ethyl-4-(3,5-difluorphenyl)-4-oxobutyrat, einem vielversprechenden Ausgangsmolekül für die Wirkstoffentdeckung. Die Einführung von Fluoratomen in organische Moleküle ist eine in der medizinischen Chemie weit verbreitete Strategie zur Verbesserung der pharmakokinetischen und pharmakodynamischen Eigenschaften.[1][2][3] Die Derivatisierung des Ketons in diesem Molekül ermöglicht die Generierung einer diversen Bibliothek von Verbindungen für das biologische Screening, was die Wahrscheinlichkeit erhöht, neue Leitstrukturen zu identifizieren. Wir stellen hier bewährte Methoden zur Synthese des Ausgangsmaterials sowie robuste Protokolle für die Oxim-, Hydrazon- und Amin-Derivatisierung vor. Detaillierte Verfahren zur Reinigung und strukturellen Charakterisierung der synthetisierten Verbindungen werden ebenfalls beschrieben, um deren Eignung für das Hochdurchsatz-Screening sicherzustellen.

Einleitung: Die Bedeutung der Fluorierung und Derivatisierung in der Wirkstoffentdeckung

Die Einführung von Fluoratomen in Wirkstoffkandidaten kann deren metabolische Stabilität, Lipophilie und Bindungsaffinität an Zielproteine signifikant beeinflussen.[2][3] Das 3,5-Difluorphenyl-Motiv in Ethyl-4-(3,5-difluorphenyl)-4-oxobutyrat stellt einen interessanten Ausgangspunkt für die Synthese neuer bioaktiver Moleküle dar. Die Keton-Funktionalität in diesem Molekül ist ein idealer Angriffspunkt für eine Vielzahl von chemischen Modifikationen, die es ermöglichen, schnell und effizient eine Bibliothek von strukturell verwandten Verbindungen zu erstellen. Solche Derivatisierungen sind entscheidend, um die Struktur-Wirkungs-Beziehungen (SAR) zu untersuchen und die molekularen Eigenschaften für eine verbesserte biologische Aktivität zu optimieren. Peptidische Fluormethylketone haben sich beispielsweise als wirksame Inhibitoren von hydrolytischen Enzymen wie Serin- und Cysteinproteasen erwiesen.[4]

Synthese des Ausgangsmaterials: Ethyl-4-(3,5-difluorphenyl)-4-oxobutyrat

Die Synthese des Titelmoleküls erfolgt in einem zweistufigen Prozess, beginnend mit einer Friedel-Crafts-Acylierung, gefolgt von einer Veresterung. Die Friedel-Crafts-Acylierung ist eine klassische und zuverlässige Methode zur Bildung von Arylketonen.[5][6][7]

2.1. Stufe 1: Friedel-Crafts-Acylierung zur Synthese von 4-(3,5-Difluorphenyl)-4-oxobutansäure

Bei dieser Reaktion wird 1,3-Difluorbenzol mit Bernsteinsäureanhydrid in Gegenwart eines Lewis-Säure-Katalysators wie Aluminiumchlorid (AlCl₃) umgesetzt.

  • Protokoll:

    • In einem trockenen 250-ml-Rundkolben, der mit einem Magnetrührer und einem Rückflusskühler ausgestattet ist, wird wasserfreies Aluminiumchlorid (2,2 Äquivalente) in wasserfreiem Dichlormethan (DCM) bei 0 °C suspendiert.

    • Bernsteinsäureanhydrid (1,0 Äquivalent) wird portionsweise zugegeben, wobei die Temperatur unter 5 °C gehalten wird.

    • Die Mischung wird 30 Minuten bei 0 °C gerührt.

    • 1,3-Difluorbenzol (1,1 Äquivalente) wird langsam zugetropft, wobei die Temperatur bei 0 °C gehalten wird.

    • Die Reaktionsmischung wird auf Raumtemperatur erwärmt und 12-16 Stunden gerührt. Der Fortschritt der Reaktion wird mittels Dünnschichtchromatographie (DC) überwacht.

    • Nach Abschluss der Reaktion wird die Mischung vorsichtig auf eine Mischung aus zerstoßenem Eis und konzentrierter Salzsäure gegossen.

    • Die organische Phase wird abgetrennt, und die wässrige Phase wird zweimal mit DCM extrahiert.

    • Die vereinigten organischen Phasen werden mit gesättigter Natriumbicarbonatlösung und anschließend mit Kochsalzlösung gewaschen, über wasserfreiem Natriumsulfat getrocknet und im Vakuum eingeengt, um die 4-(3,5-Difluorphenyl)-4-oxobutansäure zu erhalten.

2.2. Stufe 2: Fischer-Veresterung zur Synthese von Ethyl-4-(3,5-difluorphenyl)-4-oxobutyrat

Die im vorherigen Schritt erhaltene Carbonsäure wird mit Ethanol in Gegenwart eines sauren Katalysators verestert.

  • Protokoll:

    • Die 4-(3,5-Difluorphenyl)-4-oxobutansäure (1,0 Äquivalent) wird in einem Überschuss an absolutem Ethanol gelöst.

    • Eine katalytische Menge konzentrierter Schwefelsäure (ca. 5 mol%) wird zugegeben.

    • Die Mischung wird 4-6 Stunden unter Rückfluss erhitzt. Der Reaktionsfortschritt wird mittels DC überwacht.

    • Nach Abschluss der Reaktion wird der Überschuss an Ethanol unter reduziertem Druck entfernt.

    • Der Rückstand wird in Ethylacetat gelöst und mit gesättigter Natriumbicarbonatlösung und Kochsalzlösung gewaschen.

    • Die organische Phase wird über wasserfreiem Natriumsulfat getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt.

    • Das Rohprodukt wird durch Säulenchromatographie auf Kieselgel gereinigt, um reines Ethyl-4-(3,5-difluorphenyl)-4-oxobutyrat zu erhalten.

Anwendungs-Workflow

Derivatization_Workflow cluster_0 Stufe 1: Synthese des Ausgangsmaterials cluster_1 Stufe 2: Derivatisierungsstrategien cluster_2 Stufe 3: Analyse und Screening A 1,3-Difluorbenzol + Bernsteinsäureanhydrid B Friedel-Crafts-Acylierung A->B AlCl₃, DCM C 4-(3,5-Difluorphenyl)-4-oxobutansäure B->C D Fischer-Veresterung C->D Ethanol, H₂SO₄ E Ethyl-4-(3,5-difluorphenyl)-4-oxobutyrat (Ausgangsmaterial) D->E F Oxim-Bildung E->F G Hydrazon-Bildung E->G H Reduktive Aminierung E->H I Reinigung (Säulenchromatographie) F->I G->I H->I J Strukturelle Charakterisierung (NMR, MS) I->J K Biologisches Screening J->K

Abbildung 1: Workflow für die Synthese und Derivatisierung.

Protokolle zur Derivatisierung

Die folgenden Protokolle beschreiben drei bewährte Methoden zur Derivatisierung der Keton-Funktionalität von Ethyl-4-(3,5-difluorphenyl)-4-oxobutyrat.

3.1. Protokoll 1: Oxim-Bildung

Die Reaktion eines Ketons mit Hydroxylamin führt zur Bildung eines Oxims.[3][8] Oxime sind im Vergleich zu Hydrazonen hydrolytisch stabiler.[9]

  • Reagenzien und Materialien:

    • Ethyl-4-(3,5-difluorphenyl)-4-oxobutyrat

    • Hydroxylaminhydrochlorid (NH₂OH·HCl)

    • Natriumacetat oder Pyridin

    • Ethanol

    • Standard-Laborglaswaren

  • Protokoll:

    • Ethyl-4-(3,5-difluorphenyl)-4-oxobutyrat (1,0 Äquivalent) in Ethanol in einem Rundkolben lösen.

    • Hydroxylaminhydrochlorid (1,2 Äquivalente) und Natriumacetat (1,5 Äquivalente) als Base zugeben.

    • Die Mischung bei Raumtemperatur rühren oder leicht erwärmen (50-60 °C), um die Reaktion zu beschleunigen.

    • Den Reaktionsfortschritt mittels DC überwachen.

    • Nach Abschluss der Reaktion das Lösungsmittel im Vakuum entfernen.

    • Den Rückstand in Ethylacetat aufnehmen und mit Wasser waschen, um anorganische Salze zu entfernen.

    • Die organische Phase über Natriumsulfat trocknen, filtrieren und das Lösungsmittel entfernen.

    • Das resultierende Oxim-Derivat durch Umkristallisation oder Säulenchromatographie reinigen.

3.2. Protokoll 2: Hydrazon-Bildung

Ketone reagieren mit Hydrazin oder dessen Derivaten zu Hydrazonen.[10][11] Diese Reaktion wird häufig zur Charakterisierung von Aldehyden und Ketonen verwendet.[10]

  • Reagenzien und Materialien:

    • Ethyl-4-(3,5-difluorphenyl)-4-oxobutyrat

    • Hydrazinhydrat oder Phenylhydrazin

    • Ethanol

    • Katalytische Menge Essigsäure

  • Protokoll:

    • Ethyl-4-(3,5-difluorphenyl)-4-oxobutyrat (1,0 Äquivalent) in Ethanol lösen.

    • Einige Tropfen Eisessig als Katalysator zugeben.

    • Hydrazinhydrat (1,1 Äquivalente) oder Phenylhydrazin (1,1 Äquivalente) langsam zugeben.

    • Die Mischung bei Raumtemperatur rühren. Die Reaktion ist in der Regel schnell und kann zur Ausfällung des Produkts führen.

    • Den Reaktionsfortschritt mittels DC überwachen.

    • Nach Abschluss der Reaktion wird das Produkt durch Filtration isoliert, falls es ausfällt, oder das Lösungsmittel wird im Vakuum entfernt.

    • Das rohe Hydrazon-Derivat durch Umkristallisation aus einem geeigneten Lösungsmittel (z. B. Ethanol) reinigen.

3.3. Protokoll 3: Reduktive Aminierung

Die reduktive Aminierung ist eine vielseitige Methode zur Umwandlung von Ketonen in Amine.[12] Die Reaktion verläuft über ein intermediäres Imin, das in situ reduziert wird.[12]

  • Reagenzien und Materialien:

    • Ethyl-4-(3,5-difluorphenyl)-4-oxobutyrat

    • Ein primäres oder sekundäres Amin (z. B. Benzylamin, Morpholin)

    • Natriumcyanoborhydrid (NaBH₃CN) oder Natriumtriacetoxyborhydrid (NaBH(OAc)₃)

    • Methanol oder Dichlormethan

    • Essigsäure

  • Protokoll:

    • Ethyl-4-(3,5-difluorphenyl)-4-oxobutyrat (1,0 Äquivalent) und das gewählte Amin (1,2 Äquivalente) in Methanol lösen.

    • Eine katalytische Menge Essigsäure zugeben, um die Iminbildung zu fördern.

    • Die Mischung 30-60 Minuten bei Raumtemperatur rühren.

    • Natriumcyanoborhydrid (1,5 Äquivalente) portionsweise zugeben. Vorsicht: NaBH₃CN ist giftig. Alternativ kann das weniger toxische NaBH(OAc)₃ verwendet werden.[13]

    • Die Reaktion über Nacht bei Raumtemperatur rühren.

    • Den Reaktionsfortschritt mittels DC überwachen.

    • Nach Abschluss der Reaktion das Lösungsmittel im Vakuum entfernen.

    • Den Rückstand in Ethylacetat aufnehmen und mit gesättigter Natriumbicarbonatlösung waschen.

    • Die organische Phase trocknen, filtrieren und das Lösungsmittel entfernen.

    • Das resultierende Amin-Derivat durch Säulenchromatographie reinigen.

Reaktionsmechanismen

Reaction_Mechanisms cluster_oxime Oxim-Bildung cluster_hydrazone Hydrazon-Bildung cluster_reductive_amination Reduktive Aminierung Keton1 Keton (C=O) Hemiaminal1 Hemiaminal-Intermediat Keton1->Hemiaminal1 + NH₂OH Hydroxylamin NH₂OH Oxim Oxim (C=N-OH) Hemiaminal1->Oxim - H₂O Keton2 Keton (C=O) Intermediat2 Intermediat Keton2->Intermediat2 + NH₂NHR' Hydrazin NH₂NHR' Hydrazon Hydrazon (C=N-NHR') Intermediat2->Hydrazon - H₂O Keton3 Keton (C=O) Iminium Iminium-Ion Keton3->Iminium + R'₂NH, - H₂O Amin R'₂NH ProduktAmin Amin Iminium->ProduktAmin + [H⁻] (z.B. NaBH₃CN)

Abbildung 2: Vereinfachte Mechanismen der Derivatisierungsreaktionen.

Reinigung und Charakterisierung

Die Reinheit und strukturelle Integrität der synthetisierten Verbindungen sind für aussagekräftige Ergebnisse im biologischen Screening von entscheidender Bedeutung.

4.1. Reinigung

Die Reinigung der Rohprodukte erfolgt typischerweise mittels Säulenchromatographie auf Kieselgel oder durch Umkristallisation. Die Wahl des Laufmittels für die Chromatographie hängt von der Polarität des jeweiligen Derivats ab und wird durch Dünnschichtchromatographie (DC) optimiert.

4.2. Strukturelle Charakterisierung

Die Struktur der gereinigten Derivate wird durch spektroskopische Methoden bestätigt.

  • Kernmagnetische Resonanz (NMR)-Spektroskopie: Die ¹H- und ¹³C-NMR-Spektroskopie sind die wichtigsten Methoden zur Strukturaufklärung organischer Verbindungen.[4][6] Die chemischen Verschiebungen, Kopplungsmuster und Integrationen der Signale geben detaillierte Auskunft über die Molekülstruktur.[5]

  • Massenspektrometrie (MS): Die hochauflösende Massenspektrometrie (HRMS) wird verwendet, um die exakte Masse und damit die elementare Zusammensetzung der synthetisierten Verbindungen zu bestimmen.

Tabelle 1: Hypothetische Charakterisierungsdaten für Derivate

Derivat-TypCharakteristische ¹H-NMR-Signale (δ, ppm)Erwartetes [M+H]⁺ (m/z)
Ausgangsmaterial 4.20 (q, 2H, OCH₂), 3.30 (t, 2H, COCH₂), 2.80 (t, 2H, ArCOCH₂)243.07
Oxim ~10.5 (s, 1H, NOH), Signifikante Verschiebung der CH₂-Gruppen neben C=N258.08
Phenylhydrazon ~8.0 (s, 1H, NH), aromatische Phenyl-Signale (7.5-6.8)333.12
Benzylamin-Derivat ~3.8 (s, 2H, ArCH₂N), Verschiebung der aliphatischen Kette332.15
Vorbereitung für das biologische Screening

Für das biologische Screening müssen die Verbindungen in hoher Reinheit (>95%) vorliegen und in einem geeigneten Lösungsmittel, typischerweise Dimethylsulfoxid (DMSO), gelöst werden.

  • Protokoll zur Probenvorbereitung:

    • Die gereinigten und charakterisierten Derivate werden genau eingewogen.

    • Die Verbindungen werden in hochreinem DMSO zu einer Stammlösung mit einer definierten Konzentration (z. B. 10 mM) gelöst.

    • Die Stammlösungen werden in geeignete Plattenformate (z. B. 96-Well- oder 384-Well-Platten) überführt und bis zur Verwendung bei -20 °C oder -80 °C gelagert.

    • Es ist entscheidend, die Löslichkeit jeder Verbindung in den Testmedien zu überprüfen, um Ausfällungen während des Assays zu vermeiden.

Schlussfolgerung

Die in dieser Application Note beschriebenen Protokolle bieten eine robuste Grundlage für die Synthese und Derivatisierung von Ethyl-4-(3,5-difluorphenyl)-4-oxobutyrat. Die vorgestellten Methoden zur Oxim-, Hydrazon- und Amin-Bildung ermöglichen die Erzeugung einer vielfältigen Bibliothek von Verbindungen, die für das Screening auf neue biologische Aktivitäten von großem Wert ist. Die detaillierten Verfahren zur Reinigung und Charakterisierung stellen sicher, dass die für das Screening verwendeten Verbindungen von hoher Qualität sind, was für die Generierung zuverlässiger und reproduzierbarer Daten unerlässlich ist.

Referenzen
  • Eaton, P. E., & J. M. S. E. (2010). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters. [Link]

  • MSU Chemistry. NMR Spectroscopy. [Link]

  • Chemistry Steps. Friedel-Crafts Acylation. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Fiorucci, D., et al. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. PubMed. [Link]

  • Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. PubMed. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Medicinal Chemistry. ResearchGate. [Link]

  • Wang, J., et al. (2022). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. MDPI. [Link]

  • Wikipedia. Reductive amination. [Link]

  • Wikipedia. Hydrazone. [Link]

  • Scribd. Oxime Formation and Applications. [Link]

  • MDPI. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. [Link]

  • Hosseini, S. A., et al. (2014). Biological activities of ethyl acetate extract of different parts of Hyssopus angustifolius. Pharmaceutical and Biomedical Research. [Link]

  • ResearchGate. (2016). Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate: Synthesis, crystal structure and antimicrobial activities. [Link]

  • Hanbon. Small Molecule Purification. [Link]

  • Chemistry LibreTexts. (2023). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. [Link]

  • Google Patents. EP2262756B1 - Process for preparing alkyl 2-alkoxymethylene-4,4-difluoro-3-oxobutyrates.

  • Google Patents. WO 2009/106619 Al.

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for Ethyl 4-(3,5-difluorophenyl)-4-oxobutyrate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 4-(3,5-difluorophenyl)-4-oxobutyrate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to optimize your reaction conditions and resolve experimental challenges.

I. Reaction Overview: The Friedel-Crafts Acylation Approach

The synthesis of this compound is most commonly achieved via a Friedel-Crafts acylation of 1,3-difluorobenzene with succinic anhydride, followed by esterification. This electrophilic aromatic substitution is a cornerstone of C-C bond formation in aromatic chemistry.[1][2] However, the presence of two deactivating fluorine atoms on the aromatic ring presents unique challenges that require careful optimization of reaction conditions.[1]

dot graph "Reaction_Overview" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

"1,3-Difluorobenzene" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Succinic_Anhydride" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Lewis_Acid" [label="Lewis Acid (e.g., AlCl3)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Intermediate_Acid" [label="4-(3,5-Difluorophenyl)\n-4-oxobutanoic acid"]; "Ethanol_Acid" [label="Ethanol / Acid Catalyst", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Final_Product" [label="Ethyl 4-(3,5-difluorophenyl)\n-4-oxobutyrate", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"1,3-Difluorobenzene" -> "Intermediate_Acid" [label="Friedel-Crafts Acylation"]; "Succinic_Anhydride" -> "Intermediate_Acid"; "Lewis_Acid" -> "Intermediate_Acid" [style=dashed]; "Intermediate_Acid" -> "Final_Product" [label="Esterification"]; "Ethanol_Acid" -> "Final_Product" [style=dashed]; } Caption: General reaction scheme for the synthesis of this compound.

II. Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Q1: My Friedel-Crafts acylation reaction shows low or no conversion. What are the likely causes and how can I fix it?

Low or no conversion in a Friedel-Crafts acylation, especially with a deactivated substrate like 1,3-difluorobenzene, is a common issue.[3] The root causes often relate to the catalyst, reagents, or reaction conditions.

Possible Causes & Solutions:

Possible Cause Explanation Troubleshooting Steps
Inactive Catalyst Lewis acids like AlCl₃ are extremely sensitive to moisture. Any water present will hydrolyze the catalyst, rendering it inactive.[4]1. Ensure Anhydrous Conditions: Use oven-dried glassware and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).2. Use Fresh Catalyst: Use a freshly opened bottle of high-purity anhydrous AlCl₃. Old or improperly stored catalyst is a frequent culprit.3. Solvent Purity: Use anhydrous solvents. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices and should be dried over a suitable agent like CaH₂ before use.[4]
Insufficient Catalyst The ketone product forms a complex with the Lewis acid, effectively sequestering it.[2][3] Therefore, a stoichiometric amount of the catalyst is often required.1. Increase Catalyst Loading: For deactivated rings, it's not uncommon to need more than one equivalent of AlCl₃. Start with at least 1.1 equivalents and consider increasing to 1.5-2.0 equivalents relative to the limiting reagent.
Deactivated Aromatic Ring The two fluorine atoms on 1,3-difluorobenzene strongly withdraw electron density from the ring, making it less nucleophilic and less reactive towards electrophilic attack.[1]1. Increase Reaction Temperature: Gently heating the reaction mixture can provide the necessary activation energy. Monitor the reaction by TLC or GC-MS to avoid decomposition.2. Longer Reaction Time: Allow the reaction to stir for an extended period (e.g., 12-24 hours) to facilitate conversion.
Poor Reagent Quality Impurities in the 1,3-difluorobenzene or succinic anhydride can interfere with the reaction.1. Purify Reagents: Consider distilling the 1,3-difluorobenzene and recrystallizing the succinic anhydride if their purity is questionable.

dot graph "Troubleshooting_Low_Conversion" { layout=dot; node [shape=record, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

"Start" [label="Low Conversion Observed", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Check_Catalyst" [label=" Catalyst Issues | Inactive? | Insufficient?"]; "Check_Conditions" [label=" Reaction Conditions | Temperature too low? | Time too short?"]; "Check_Reagents" [label=" Reagent Purity | Anhydrous? | Impure starting materials?"];

"Start" -> "Check_Catalyst"; "Start" -> "Check_Conditions"; "Start" -> "Check_Reagents";

"Sol_Catalyst" [label="Use fresh, anhydrous AlCl3\nIncrease stoichiometry", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Sol_Conditions" [label="Increase temperature\nExtend reaction time", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Sol_Reagents" [label="Use anhydrous solvents\nPurify starting materials", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Check_Catalyst" -> "Sol_Catalyst"; "Check_Conditions" -> "Sol_Conditions"; "Check_Reagents" -> "Sol_Reagents"; } Caption: A workflow for troubleshooting low conversion in the Friedel-Crafts acylation step.

Q2: I'm observing the formation of multiple byproducts. What are they and how can I minimize them?

While Friedel-Crafts acylation is generally less prone to poly-substitution than alkylation, side reactions can still occur, particularly under harsh conditions.[5]

Common Byproducts and Mitigation Strategies:

  • Isomer Formation: Although acylation on 1,3-difluorobenzene is expected to be directed to the 4-position due to the ortho, para-directing nature of fluorine, some substitution at the 2-position might occur, especially at higher temperatures.

    • Solution: Maintain a lower reaction temperature to favor the thermodynamically more stable product. Careful monitoring of the temperature is crucial.

  • Reaction with Solvent: Some solvents can participate in Friedel-Crafts reactions. For example, if using carbon disulfide, be aware of potential side reactions.

    • Solution: Stick to relatively inert solvents like DCM or DCE.

  • Decomposition: At excessively high temperatures, the starting materials or the product may decompose, leading to a complex mixture of byproducts.

    • Solution: Optimize the temperature carefully. A gradual increase from 0°C to room temperature or gentle reflux is often sufficient.

Q3: The esterification of 4-(3,5-difluorophenyl)-4-oxobutanoic acid is incomplete. How can I drive the reaction to completion?

Fischer esterification is an equilibrium-controlled process. To achieve high yields, the equilibrium must be shifted towards the product side.

Strategies for Complete Esterification:

  • Use a Large Excess of Alcohol: Employing ethanol as both the reactant and the solvent will drive the equilibrium towards the formation of the ethyl ester.

  • Removal of Water: The water produced during the reaction can be removed to shift the equilibrium. This can be achieved by:

    • Using a Dean-Stark apparatus.

    • Adding a dehydrating agent that is compatible with the reaction conditions.

  • Strong Acid Catalyst: Ensure a sufficient amount of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is used.[6]

III. Frequently Asked Questions (FAQs)

Q1: What is the best Lewis acid for this reaction?

Aluminum chloride (AlCl₃) is the most common and cost-effective Lewis acid for Friedel-Crafts acylations.[2] However, for some sensitive substrates, other Lewis acids like iron(III) chloride (FeCl₃) or zinc chloride (ZnCl₂) can be used, although they are generally less reactive.[2] For this particular synthesis with a deactivated ring, AlCl₃ is the recommended starting point.

Q2: How do I properly quench the Friedel-Crafts reaction?

The reaction should be quenched by slowly and carefully pouring the reaction mixture into a beaker of crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum chloride-ketone complex and dissolve the aluminum salts in the aqueous layer. The product can then be extracted with an organic solvent like ethyl acetate.

Q3: What are the best methods for purifying the final product, this compound?

  • Column Chromatography: This is a highly effective method for separating the desired product from any unreacted starting materials or byproducts.[7] A silica gel stationary phase with a mobile phase gradient of ethyl acetate in hexanes is a good starting point.[7]

  • Recrystallization: If the crude product is relatively pure, recrystallization can be an excellent final purification step. Test various solvents to find one in which the product is soluble when hot but sparingly soluble when cold.[7]

Q4: Can I use an acyl chloride instead of succinic anhydride?

Yes, you could use ethyl 4-chloro-4-oxobutanoate. However, succinic anhydride is often preferred as it is a stable solid and less corrosive than the corresponding acyl chloride. The reaction with the anhydride also avoids the formation of HCl as a byproduct, which can sometimes lead to unwanted side reactions.

IV. Experimental Protocols

Protocol 1: Synthesis of 4-(3,5-Difluorophenyl)-4-oxobutanoic acid
  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1-1.5 equivalents).

  • Add anhydrous dichloromethane (DCM) via syringe.

  • Cool the suspension to 0°C in an ice bath.

  • In a separate flask, dissolve succinic anhydride (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel.

  • Add the succinic anhydride solution dropwise to the stirred AlCl₃ suspension, maintaining the temperature at 0°C.

  • After the addition is complete, add 1,3-difluorobenzene (1.0-1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Esterification to this compound
  • Dissolve the crude 4-(3,5-difluorophenyl)-4-oxobutanoic acid in a large excess of absolute ethanol.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 5% v/v).

  • Reflux the mixture for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography on silica gel.

V. References

  • CN102206155A - Method for synthesizing ethyl 4,4-difluoroacetoacetate - Google Patents. (URL not available)

  • Ethyl 4,4-difluoro-3-oxobutanoate synthesis - ChemicalBook. (URL not available)

  • Synthesis of ethyl 4-(isoxazol-4-yl)-2,4-dioxobutanoates from ethyl 5-aroyl-4-pyrone-2-carboxylates and hydroxylamine | Request PDF - ResearchGate. (URL: [Link])

  • CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google Patents. (URL not available)

  • Friedel-Crafts Acylation - Organic Chemistry Portal. (URL: [Link])

  • US5504264A - Process for preparing 1,3-difluorobenzene - Google Patents. (URL: )

  • Friedel-Crafts Acylation - Chemistry LibreTexts. (URL: [Link])

  • Study on the Reactions of Ethyl 4,4,4-Trifluoro-3-oxobutanoate with Arylidenemalononitriles. (URL not available)

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (URL: [Link])

  • Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC - PubMed Central. (URL: [Link])

  • Succinic anhydride - Wikipedia. (URL: [Link])

  • Method for preparing 4-(2,4,5-trifluorophenyl)-3-oxo-butanoic acid - Google Patents. (URL: )

  • succinic anhydride - Organic Syntheses Procedure. (URL: [Link])

  • Reactions of Benzene with anhydride I Benzene I Problem I Organic Chemistry - YouTube. (URL: [Link])

  • Chemoselectivity in the Reactions Between Ethyl 4,4,4Trifluoro-3-oxobutanoate and Anilines: Improved Synthesis of 2Trifluoromethyl4- and 4Trifluoromethyl-2-quinolinones | Request PDF - ResearchGate. (URL: [Link])

  • SUCCINIC ANHYDRIDE - CAMEO Chemicals - NOAA. (URL not available)

  • Succinic Anhydride Synthesis - YouTube. (URL: [Link])

  • 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry - YouTube. (URL: [Link])

  • Finding theoretical yield (Friedel Crafts Acylation Reaction) : r/chemhelp - Reddit. (URL: [Link])

Sources

Technical Support Center: Purification of Byproducts from Ethyl 4-(3,5-difluorophenyl)-4-oxobutyrate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Ethyl 4-(3,5-difluorophenyl)-4-oxobutyrate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions in a user-friendly format to assist you in achieving high purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude reaction mixture?

A1: The impurity profile of your crude this compound will largely depend on the synthetic route employed. Assuming a Friedel-Crafts acylation of 1,3-difluorobenzene with an acylating agent like succinic anhydride followed by esterification, or directly with ethyl 4-chloro-4-oxobutyrate, you can anticipate the following impurities:

  • Unreacted Starting Materials: 1,3-difluorobenzene and the acylating agent or its derivatives.

  • Positional Isomers: While the primary product is the 4-substituted isomer, trace amounts of 2- and 6-acylated isomers may be present.

  • Hydrolyzed Product: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 4-(3,5-difluorophenyl)-4-oxobutanoic acid, particularly during aqueous workup.

  • Diacylated Byproducts: Although less common due to the deactivating nature of the difluorophenyl ring, a second acylation event on the aromatic ring is possible.

Q2: My TLC plate shows multiple spots. How can I get a preliminary idea of which spot is my product?

A2: Your product, this compound, is a moderately polar molecule due to the presence of both an ester and a ketone functional group. When using a standard normal-phase silica gel TLC plate with a mobile phase like ethyl acetate/hexanes, you can generally expect the following:

  • Less Polar Spots (Higher Rf): Unreacted 1,3-difluorobenzene will be significantly less polar and will have a high Rf value, likely close to the solvent front.

  • Product Spot (Intermediate Rf): Your target compound will have an intermediate Rf value.

  • More Polar Spots (Lower Rf): The hydrolyzed carboxylic acid byproduct will be more polar and thus have a lower Rf value than your desired ester. Diacylated byproducts would also be more polar and exhibit lower Rf values.

A good starting mobile phase for TLC analysis is 20-30% ethyl acetate in hexanes.[1]

Q3: I have a solid crude product. Should I opt for column chromatography or recrystallization?

A3: The choice between column chromatography and recrystallization depends on the purity of your crude product and the nature of the impurities.

  • Column Chromatography: This is the preferred method if your crude product is a complex mixture with multiple byproducts of varying polarities. It offers the flexibility to separate a wide range of impurities. A common solvent system to start with is a gradient of ethyl acetate in hexanes.[2]

  • Recrystallization: If your crude product is relatively pure (>90%) with minor impurities, recrystallization is an efficient method to achieve high purity. This technique is particularly effective at removing small amounts of closely related isomers and other crystalline impurities. A solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature is ideal. Common solvent pairs to explore for keto-esters include ethanol/water or ethyl acetate/hexanes.[2][3]

Troubleshooting Guide

Issue 1: Low Yield After Column Chromatography

Q: I'm experiencing a significant loss of my product during column chromatography. What could be the cause and how can I mitigate this?

A: Low recovery from column chromatography can stem from several factors:

  • Compound Degradation on Silica Gel: Standard silica gel is slightly acidic, which can sometimes lead to the degradation of sensitive compounds. Although γ-keto esters like your product are generally more stable than their β-keto counterparts, prolonged exposure to acidic silica can still be a concern.

    • Solution: You can deactivate the silica gel by preparing a slurry with your initial, low-polarity mobile phase containing a small amount of a neutralizer like triethylamine (1-2%). Flush the column with this mixture before loading your sample.[4]

  • Irreversible Adsorption: Highly polar impurities or even the product itself can sometimes bind too strongly to the silica gel, leading to poor elution.

    • Solution: Ensure your mobile phase polarity is sufficient to elute the compound. A gradual increase in the polarity of the eluent (gradient elution) is often more effective than isocratic (constant polarity) elution.[5] If your compound is particularly polar, consider using a more polar solvent system, such as methanol in dichloromethane.[6]

  • Improper Fraction Collection: Your product may be eluting in a broader range of fractions than anticipated, leading to some fractions containing the product being discarded.

    • Solution: Monitor your fractions diligently using TLC. Analyze not just the fractions that show a strong spot for your product, but also the preceding and succeeding fractions to ensure complete collection.

Issue 2: Product "Oiling Out" During Recrystallization

Q: I'm attempting to recrystallize my product, but it separates as an oil instead of forming crystals. What's happening and how can I fix it?

A: "Oiling out" occurs when the solute's solubility in the hot solvent is so high that upon cooling, it separates as a supersaturated liquid phase before it has a chance to form an ordered crystal lattice.

  • Cause 1: Solvent is too nonpolar or the solution is too concentrated.

    • Solution: Try using a slightly more polar solvent or a solvent mixture. If you are using a single solvent, add a small amount of a miscible "anti-solvent" (one in which your compound is less soluble) dropwise to the hot solution until it just becomes turbid, then add a few drops of the original solvent to redissolve the solid and allow it to cool slowly.[7]

  • Cause 2: Cooling the solution too quickly.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling encourages the formation of well-defined crystals rather than an amorphous oil.

  • Cause 3: Presence of impurities.

    • Solution: Impurities can interfere with crystal lattice formation. If your crude product is significantly impure, it may be necessary to first purify it by column chromatography to a higher degree of purity before attempting recrystallization.

Issue 3: Persistent Impurity with Similar Polarity to the Product

Q: I have an impurity that co-elutes with my product during column chromatography and is difficult to remove by recrystallization. What are my options?

A: This is a common challenge, often arising from positional isomers which have very similar physical properties to the desired product.

  • Optimization of Column Chromatography:

    • Solution 1: Use a shallower solvent gradient. A very slow and gradual increase in the polarity of the mobile phase can improve the separation of compounds with close Rf values.

    • Solution 2: Try a different solvent system. The selectivity of the separation can be altered by changing the solvents. For instance, if you are using ethyl acetate/hexanes, you could try dichloromethane/methanol or ether/hexanes. Sometimes, a change in the nature of the solvent interactions can achieve separation.[4]

  • Recrystallization from a Different Solvent System:

    • Solution: The solubility properties of isomers can differ slightly in various solvents. Systematically screen a range of solvents and solvent pairs to find one that selectively crystallizes your desired product, leaving the impurity in the mother liquor.

  • Chemical Treatment (if applicable):

    • Solution: If the persistent impurity is the hydrolyzed carboxylic acid, you can perform a mild basic wash (e.g., with a saturated sodium bicarbonate solution) during the aqueous workup. The carboxylic acid will be deprotonated to its carboxylate salt, which is highly water-soluble and will be removed in the aqueous layer, while your ethyl ester product remains in the organic layer.

Byproduct Formation and Purification Workflow

The following diagram illustrates the potential formation of byproducts during a Friedel-Crafts acylation synthesis of this compound and a general workflow for purification.

Byproduct_Formation_and_Purification cluster_byproducts Potential Byproducts cluster_purification Purification Workflow Reactants Starting Materials: 1,3-Difluorobenzene + Acylating Agent Reaction Friedel-Crafts Acylation Reactants->Reaction Crude_Mixture Crude Reaction Mixture Reaction->Crude_Mixture Unreacted_SM Unreacted Starting Materials Isomers Positional Isomers Hydrolyzed Hydrolyzed Acid Diacylated Diacylated Product Desired_Product This compound Aqueous_Workup Aqueous Workup (Optional Basic Wash) Crude_Mixture->Aqueous_Workup Column_Chromatography Column Chromatography (e.g., EtOAc/Hexanes) Aqueous_Workup->Column_Chromatography Recrystallization Recrystallization (e.g., EtOH/Water) Column_Chromatography->Recrystallization Pure_Product Pure Product (>98%) Recrystallization->Pure_Product

Caption: Byproduct formation and purification workflow.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is suitable for purifying crude this compound with a significant amount of impurities.

Materials:

  • Crude this compound

  • Silica Gel (60 Å, 230-400 mesh)

  • Hexanes (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Glass column with stopcock

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

Procedure:

  • TLC Analysis: Determine an appropriate mobile phase for column chromatography by running TLC plates of your crude mixture in various ratios of ethyl acetate in hexanes (e.g., 10%, 20%, 30%). An ideal solvent system will give your product an Rf value of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes). Pack the column with the slurry, ensuring no air bubbles are trapped. Allow the silica to settle and add a thin layer of sand on top.

  • Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, for less soluble samples, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the resulting free-flowing powder to the top of the column.

  • Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (e.g., from 5% to 10%, then 15%, 20% ethyl acetate in hexanes) to elute the compounds.[2]

  • Fraction Collection: Collect fractions and monitor the elution process by TLC.

  • Isolation: Combine the fractions containing the pure product, as determined by TLC, and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol is ideal for achieving high purity from a relatively clean (>90%) crude product.

Materials:

  • Crude this compound

  • Recrystallization solvent(s) (e.g., ethanol, water, ethyl acetate, hexanes)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter flask

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold. For this keto-ester, consider solvent pairs like ethanol/water or ethyl acetate/hexanes.[2][8]

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves. If using a solvent pair, dissolve the compound in the solvent in which it is more soluble, then add the anti-solvent dropwise until turbidity persists. Heat to redissolve.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

References

  • Membrane Solutions. (n.d.). Column Chromatography Notes. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth. 2025, 102, 276-302. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2017). chromatography - polarities. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved from [Link]

  • Operachem. (2024). TLC-Thin Layer Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Thin-Layer (Planar) Chromatography. Retrieved from [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • SIELC Technologies. (2018). Ethyl 4-oxo-4-phenylbutyrate. Retrieved from [Link]

  • MIT Digital Lab Techniques Manual. (2010). Recrystallization. YouTube. Retrieved from [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Thin Layer Chromatography (tlc) to check purity of benzophenone reaction mixture. Retrieved from [Link]

  • LCGC International. (n.d.). Stationary Phases for Modern Thin-Layer Chromatography. Retrieved from [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Crystallization Solvents.pdf. Retrieved from [Link]

  • ResearchGate. (2025). Study on the Reactions of Ethyl 4,4,4-Trifluoro-3-oxobutanoate with Arylidenemalononitriles. Retrieved from [Link]

  • Google Patents. (2003). US20030208068A1 - Convergent synthesis of alpha-aryl-beta-ketonitriles.
  • PMC. (n.d.). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, crystal and molecular structure of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate: Studies on antioxidant, antimicrobial activities and molecular docking. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of ethyl 4-(isoxazol-4-yl)-2,4-dioxobutanoates from ethyl 5-aroyl-4-pyrone-2-carboxylates and hydroxylamine. Retrieved from [Link]

  • ResearchGate. (2025). Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate: Synthesis, crystal structure and antimicrobial activities. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in Ethyl 4-(3,5-difluorophenyl)-4-oxobutyrate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of Ethyl 4-(3,5-difluorophenyl)-4-oxobutyrate. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this specific chemical transformation. We will delve into the underlying chemical principles to diagnose and resolve common issues encountered during the Friedel-Crafts acylation of 1,3-difluorobenzene.

Troubleshooting Guide: Diagnosing and Resolving Low Yield

The synthesis of this compound is typically achieved via a Friedel-Crafts acylation reaction. This involves reacting 1,3-difluorobenzene with an appropriate acylating agent, such as ethyl succinyl chloride or a related derivative, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[1][2] The primary challenge in this synthesis stems from the reduced nucleophilicity of the aromatic ring due to the presence of two electron-withdrawing fluorine atoms.[1][3] This deactivation makes the ring less susceptible to electrophilic attack and is often the root cause of low product conversion.

Q1: Why is my yield of this compound consistently low or non-existent?

This is the most common issue, and it can be traced back to several critical factors related to reagents, reaction conditions, and the inherent reactivity of the substrate.

Potential Cause 1: Inactive Lewis Acid Catalyst

  • Causality: Lewis acids like aluminum chloride (AlCl₃) are highly hygroscopic. Moisture from the atmosphere or residual water in solvents will hydrolyze the catalyst, rendering it inactive. An inactive catalyst cannot effectively generate the acylium ion electrophile, which is essential for the reaction to proceed.[4][5]

  • Recommended Solutions:

    • Use Fresh Catalyst: Always use a freshly opened bottle of anhydrous AlCl₃.

    • Proper Handling: Handle the catalyst quickly in a dry environment, preferably under an inert atmosphere (e.g., in a glove box or under a stream of argon or nitrogen).

    • Sublimation: For older or suspect batches of AlCl₃, sublimation can be performed to purify it, although this is a hazardous procedure that should only be undertaken with appropriate safety measures.

Potential Cause 2: Insufficient Catalyst Stoichiometry

  • Causality: In Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid catalyst.[2] This complexation effectively removes the catalyst from the reaction cycle. Therefore, a stoichiometric amount (or even a slight excess) of the catalyst relative to the acylating agent is required to ensure enough free catalyst is available to drive the reaction to completion.

  • Recommended Solutions:

    • Adjust Molar Ratio: Ensure a molar ratio of at least 1.1 to 1.5 equivalents of AlCl₃ per mole of the acylating agent (e.g., ethyl succinyl chloride).[6] For reactions with succinic anhydride, more than two equivalents are often necessary because the carboxylic acid moiety also complexes with the catalyst.[5]

    • Incremental Addition: In some protocols, adding the catalyst in portions can help maintain its activity throughout the reaction.

Potential Cause 3: Deactivated Aromatic Substrate

  • Causality: The two fluorine atoms on the 1,3-difluorobenzene ring are strongly electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution.[1][3] This significantly increases the activation energy of the reaction compared to the acylation of benzene or other activated rings.

  • Recommended Solutions:

    • Increase Reaction Temperature: Gently heating the reaction mixture can provide the necessary energy to overcome the activation barrier. A typical temperature range for acylating deactivated rings is 40-60°C.[6][7] Always monitor the reaction closely, as excessive heat can lead to side product formation.

    • Increase Reaction Time: Sluggish reactions may simply require more time to reach completion. Monitor the reaction's progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Use a More Forcing Catalyst: While AlCl₃ is standard, other powerful Lewis acids or Brønsted acids like trifluoromethanesulfonic acid (TfOH) can sometimes be more effective for deactivated substrates.[8]

Potential Cause 4: Poor Solvent Choice

  • Causality: The solvent must be inert to the strong Lewis acid and capable of dissolving the reactants. Common choices include dichloromethane (DCM), 1,2-dichloroethane (DCE), or using an excess of the aromatic substrate itself as the solvent.[4][6] Using a coordinating solvent (like acetone or ethers) will deactivate the catalyst.

  • Recommended Solutions:

    • Use an Inert Solvent: 1,2-dichloroethane is often preferred for reactions requiring heating due to its higher boiling point compared to DCM.

    • Excess Substrate as Solvent: Using 1,3-difluorobenzene in excess (3-5 equivalents) can serve as the solvent and also push the reaction equilibrium towards the product.[6] This is an efficient strategy if the substrate is readily available and can be recovered.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing the cause of low yield.

TroubleshootingWorkflow start_node start_node decision_node decision_node process_node process_node result_node result_node issue_node issue_node start Low or No Yield check_catalyst Is AlCl₃ anhydrous and fresh? start->check_catalyst check_stoichiometry Is AlCl₃ stoichiometry ≥ 1.1 equivalents? check_catalyst->check_stoichiometry Yes use_fresh_catalyst Use fresh, anhydrous AlCl₃ under inert atmosphere. check_catalyst->use_fresh_catalyst No check_conditions Are reaction temp/time sufficient for deactivated ring? check_stoichiometry->check_conditions Yes increase_catalyst Increase AlCl₃ to 1.2-1.5 equivalents. check_stoichiometry->increase_catalyst No check_reagents Are starting materials pure? check_conditions->check_reagents Yes increase_temp_time Increase temperature to 40-60°C and monitor for longer time. check_conditions->increase_temp_time No purify_reagents Purify/verify starting materials (e.g., distillation). check_reagents->purify_reagents No rerun_reaction Re-run Experiment check_reagents->rerun_reaction Yes use_fresh_catalyst->check_stoichiometry increase_catalyst->check_conditions increase_temp_time->check_reagents purify_reagents->rerun_reaction

Caption: A step-by-step workflow for troubleshooting low product yield.

Frequently Asked Questions (FAQs)

Q2: What is the mechanism of this reaction and how does it influence the outcome? The reaction proceeds via electrophilic aromatic substitution.[1] First, the Lewis acid (AlCl₃) coordinates to the acylating agent (ethyl succinyl chloride), generating a highly electrophilic acylium ion. The electron-rich pi system of the 1,3-difluorobenzene ring then attacks this electrophile to form a resonance-stabilized carbocation intermediate (a sigma complex). Finally, a weak base (like the AlCl₄⁻ complex) removes a proton from the ring, restoring aromaticity and yielding the final ketone product. Understanding this mechanism highlights the need for a powerful electrophile and a sufficiently nucleophilic aromatic ring.

ReactionMechanism cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Rearomatization AcylChloride Ethyl Succinyl Chloride AcyliumIon Acylium Ion Electrophile + AlCl₄⁻ AcylChloride->AcyliumIon + AlCl₃ AlCl3 AlCl₃ AcyliumIon_ref Acylium Ion Difluorobenzene 1,3-Difluorobenzene SigmaComplex Sigma Complex (Carbocation Intermediate) Difluorobenzene->SigmaComplex + Acylium Ion Product This compound SigmaComplex->Product - H⁺ (abstracted by AlCl₄⁻) SigmaComplex_ref Sigma Complex

Caption: Simplified mechanism of the Friedel-Crafts acylation.

Q3: How should I properly quench the reaction? Quenching must be done carefully. The reaction mixture contains a large amount of unreacted, highly reactive AlCl₃.

  • Cool the reaction vessel in an ice bath to 0-5°C.

  • Slowly and cautiously pour the reaction mixture onto a stirred mixture of crushed ice and concentrated hydrochloric acid.[9][10] Adding the reaction mixture to the ice/acid (and not the other way around) helps to control the highly exothermic hydrolysis of AlCl₃.

  • The acid is necessary to break down the aluminum-ketone complex and protonate any aluminum salts, making them water-soluble for easier removal during the workup.

Q4: My product "oils out" during recrystallization instead of forming crystals. What should I do? "Oiling out" occurs when the dissolved compound separates from the solution as a liquid phase rather than a solid crystal lattice.[11]

  • Possible Cause: The solvent may be too nonpolar, or the solution is too concentrated, causing the product to come out of solution above its melting point.

  • Solutions:

    • Use a Solvent Mixture: Try a binary solvent system. Dissolve the crude product in a minimal amount of a good solvent (e.g., ethyl acetate or acetone) at an elevated temperature, then slowly add a poor solvent (e.g., hexanes or heptane) dropwise until the solution becomes slightly turbid. Re-heat to clarify and then allow to cool slowly.

    • Slower Cooling: Allow the solution to cool to room temperature slowly, then transfer it to a refrigerator, and finally to a freezer. Slow cooling promotes the formation of ordered crystals.

    • Scratching/Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the solvent line or by adding a small seed crystal of the pure product.[11]

Experimental Protocols & Data

Protocol: Synthesis of this compound

This protocol is a representative procedure and may require optimization.

  • Setup: Assemble a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HCl gas). Maintain a positive pressure of an inert gas (N₂ or Ar).

  • Catalyst Suspension: To the flask, add anhydrous 1,2-dichloroethane (DCE). Add anhydrous aluminum chloride (1.3 equivalents) to the solvent with stirring.

  • Reagent Addition: Cool the suspension to 0°C using an ice bath. Dissolve ethyl succinyl chloride (1.0 equivalent) in a small amount of anhydrous DCE and add it to the dropping funnel. Add the ethyl succinyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, ensuring the internal temperature does not rise significantly.

  • Substrate Addition: After the initial addition is complete, add 1,3-difluorobenzene (1.0-1.2 equivalents) dropwise over 30 minutes.

  • Reaction: After all reagents are added, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to 45-50°C and maintain for 4-8 hours. Monitor the reaction progress by TLC or GC.

  • Workup: Cool the reaction mixture to 0°C and slowly pour it into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine all organic layers.

  • Washing: Wash the combined organic layers with water, then with a saturated sodium bicarbonate solution (carefully, to neutralize acid), and finally with brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil or solid by recrystallization (e.g., from an ethyl acetate/hexanes mixture) or by column chromatography on silica gel.[11]

Table: Key Reaction Parameters
ParameterRecommended Value/RangeRationale
Acylating Agent Ethyl succinyl chlorideDirect route to the desired ethyl ester.
Aromatic Substrate 1,3-DifluorobenzeneStarting material.
Catalyst Anhydrous Aluminum Chloride (AlCl₃)Standard, powerful Lewis acid for this reaction.[1]
Catalyst Stoichiometry 1.1 - 1.5 equivalentsStoichiometric amount needed to account for complexation with the product ketone.[2][6]
Solvent 1,2-Dichloroethane or excess 1,3-difluorobenzeneInert solvent with a suitable boiling point for heating.[4][6]
Temperature 40 - 60°CRequired to overcome the high activation energy of the deactivated ring.[7]
Reaction Time 4 - 12 hoursDeactivated substrates require longer reaction times for good conversion.
Typical Yield 60 - 80% (Optimized)Yields are highly dependent on strict adherence to anhydrous conditions and proper stoichiometry.

References

  • ACS Publications. (2022, December 14). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. [Link]

  • ResearchGate. Optimization of Reaction Conditions. [Link]

  • Google Patents. (2011). PROCESS FOR PURIFYING AN a-KETO ESTER.
  • ResearchGate. Optimization of the Friedel–Crafts acylation reaction between non-phenolic components of the fast pyrolysis-derived bio-oils and acetic acid. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • StudySmarter. Friedel-Crafts Acylation. [Link]

  • Chemistry Stack Exchange. Mechanism of Friedel-Crafts acylation with succinic anhydride. [Link]

  • Google Patents. (1996).
  • YouTube. (2023, October 28). 29 | Friedel Crafts Acylation Acid Anhydride Mechanism | Organic Chemistry |JEE. [Link]

  • Google P
  • SynArchive. Friedel-Crafts Acylation. [Link]

  • PubMed Central (PMC). (2023). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). [Link]

  • Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. [Link]

  • Google Patents. (2019). Method for preparing 4-(2,4,5-trifluorophenyl)-3-oxo-butanoic acid.
  • YouTube. (2020, March 4). Acyl Halides to Ketones, Part 1: Friedel Crafts Acylation. [Link]

  • ResearchGate. (2008). Study on the Reactions of Ethyl 4,4,4-Trifluoro-3-oxobutanoate with Arylidenemalononitriles. [Link]

  • PubMed Central (PMC). (2012). Friedel-Crafts Acylation with Amides. [Link]

  • ACS Publications. (2011). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. [Link]

  • Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions. [Link]

Sources

Stability and degradation of Ethyl 4-(3,5-difluorophenyl)-4-oxobutyrate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for Ethyl 4-(3,5-difluorophenyl)-4-oxobutyrate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth knowledge and practical troubleshooting advice for experiments involving this compound. Here, we will delve into its stability profile, potential degradation pathways, and offer solutions to common challenges encountered in the laboratory.

Compound Stability Profile

This compound is a β-keto ester, a class of compounds known for their utility in organic synthesis, particularly in the formation of more complex ketones and heterocyclic systems.[1][2] However, the inherent reactivity of the β-keto ester functionality also predisposes it to specific degradation pathways. Understanding these is critical for ensuring experimental reproducibility and the integrity of your results.

Key Structural Features Influencing Stability:

  • β-Keto Ester Group: The presence of a ketone at the β-position relative to the ester carbonyl group makes the α-protons acidic, rendering the molecule susceptible to various reactions.

  • Ester Linkage: The ethyl ester is susceptible to hydrolysis under both acidic and basic conditions.

  • Aromatic Ketone: The difluorophenyl ketone moiety can be involved in photochemical reactions.

The overall stability of this compound is influenced by several factors, including pH, temperature, light exposure, and the presence of catalysts.

ParameterEffect on StabilityRecommended Conditions
pH Susceptible to hydrolysis in both acidic and basic media.Maintain neutral pH (6-8) for stock solutions and reaction mixtures where possible.
Temperature Elevated temperatures can accelerate degradation, particularly hydrolysis and decarboxylation.[2]Store at recommended cool temperatures and avoid unnecessary heating.
Light Aromatic ketones can undergo photochemical degradation.[3][4][5]Protect from light by using amber vials or storing in the dark.
Oxidizing Agents Can lead to oxidative cleavage and other side reactions.Avoid contact with strong oxidizing agents.[6]
Bases/Acids Can catalyze hydrolysis and other degradation reactions.[1][7]Use with caution and under controlled conditions.

Troubleshooting Guide: Question & Answer Format

This section addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Inconsistent Results or Loss of Starting Material

Question: "My reaction yields are inconsistent, and I'm observing a significant loss of my starting material, this compound, even before the reaction is complete. What could be the cause?"

Answer: This is a common issue often linked to the degradation of the β-keto ester. The primary culprit is likely hydrolysis, which can be followed by decarboxylation.[1]

Underlying Causes and Solutions:

  • Hydrolysis: The ester can be cleaved by water, especially under acidic or basic conditions, to form the corresponding β-keto acid.[1][8] This β-keto acid is often unstable and can readily undergo decarboxylation.[7][9]

    • Troubleshooting Steps:

      • Solvent Purity: Ensure you are using anhydrous solvents, especially in reactions sensitive to water.[7]

      • pH Control: If your reaction conditions are not strictly anhydrous, buffer the solution to a neutral pH if the reaction chemistry allows.

      • Temperature Management: Perform reactions at the lowest effective temperature to minimize the rate of hydrolysis.

  • Decarboxylation: The intermediate β-keto acid can lose carbon dioxide, particularly upon gentle heating, to form 1-(3,5-difluorophenyl)ethanone.[9]

    • Troubleshooting Steps:

      • Avoid High Temperatures: If possible, conduct your reaction at room temperature or below.

      • Analytical Monitoring: Use techniques like HPLC or GC-MS to monitor for the appearance of the decarboxylated ketone byproduct. This can help confirm if this degradation pathway is occurring.[10][11]

Issue 2: Appearance of Unexpected Peaks in Analytical Data (HPLC, GC-MS)

Question: "I'm seeing unexpected peaks in my chromatogram/mass spectrum that I can't identify. Could they be degradation products of this compound?"

Answer: Yes, the appearance of unknown peaks is a strong indicator of degradation. Based on the structure of the molecule, there are several plausible degradation products you might be observing.

Potential Degradation Products and Their Identification:

Degradation ProductPotential CauseAnalytical Signature
4-(3,5-difluorophenyl)-4-oxobutanoic acid Hydrolysis of the ethyl ester.A more polar compound, will likely have a shorter retention time on reverse-phase HPLC. Mass will correspond to the loss of the ethyl group and addition of a hydrogen.
1-(3,5-difluorophenyl)ethanone Hydrolysis followed by decarboxylation.A less polar compound than the starting material or the hydrolyzed acid. Its mass will be significantly lower.
Photodegradation Products Exposure to UV or ambient light.Aromatic ketones can undergo complex photoreactions, including radical formation and cleavage, leading to a variety of byproducts.[3][4][12] These may appear as a cluster of small, unidentified peaks.

Experimental Workflow for Degradation Product Identification:

Caption: Workflow for identifying unknown degradation products.

Issue 3: Poor Solubility or Phase Separation in Aqueous Media

Question: "I'm having trouble dissolving this compound in my aqueous buffer for a biological assay, and sometimes I see phase separation. How can I improve its solubility?"

Answer: Poor aqueous solubility is a common characteristic of many organic molecules, including β-keto esters.[8] The difluorophenyl group further increases its hydrophobicity.

Strategies to Enhance Aqueous Solubility:

  • Co-solvents: The use of a water-miscible organic co-solvent is the most common approach.

    • Recommended Co-solvents:

      • Dimethyl sulfoxide (DMSO)

      • Ethanol

      • Acetonitrile

    • Protocol:

      • Prepare a concentrated stock solution of your compound in 100% of the chosen co-solvent.

      • For your experiment, perform a serial dilution of the stock solution into your aqueous buffer.

      • Important: Always add the stock solution to the buffer, not the other way around, to avoid precipitation. Ensure the final concentration of the organic solvent is compatible with your experimental system (e.g., does not inhibit enzyme activity or harm cells).

  • Surfactants: In some cases, a small amount of a non-ionic surfactant (e.g., Tween® 20 or Triton™ X-100) can help to maintain solubility. This is highly application-dependent and should be tested for compatibility.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure long-term stability, the compound should be stored in a tightly sealed container, protected from light, and kept in a cool, dry place. For extended storage, refrigeration is recommended.

Q2: How can I monitor the purity of my this compound over time?

A2: The purity can be routinely checked using analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): A C18 reverse-phase column with a UV detector is a suitable method.[10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is effective for assessing purity and identifying volatile impurities.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can provide detailed structural information and detect impurities.

Q3: Are there any known incompatible materials I should avoid?

A3: Yes, avoid strong acids, strong bases, and strong oxidizing agents, as these can promote degradation.[6][13]

Q4: What are the primary degradation pathways I should be aware of?

A4: The two most significant degradation pathways are hydrolysis of the ester to form the carboxylic acid, and subsequent decarboxylation of the β-keto acid to yield a ketone.[1][9] Photodegradation is also a possibility due to the aromatic ketone structure.[3]

Visualizing the Primary Degradation Pathway:

Degradation_Pathway A This compound B 4-(3,5-difluorophenyl)-4-oxobutanoic acid A->B Hydrolysis (+H2O, H+ or OH-) C 1-(3,5-difluorophenyl)ethanone + CO2 B->C Decarboxylation (Heat)

Caption: Primary degradation pathway of this compound.

References

  • AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Available from: [Link]

  • ResearchGate. Overview of assays for hydrolysis of β -keto esters. (A) Hydrolysis... Available from: [Link]

  • YouTube. Hydrolysis and Decarboxylation of ß-Keto Ester Example. (2014-07-09). Available from: [Link]

  • PMC - NIH. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Available from: [Link]

  • ProQuest. THE PHOTOCHEMISTRY OF AROMATIC KETONES IN SOLUTION. Available from: [Link]

  • RSC Publishing. Recent advances in the transesterification of β-keto esters. (2021-07-02). Available from: [Link]

  • Journal of the Chemical Society (Resumed) (RSC Publishing). 134. The photochemical decomposition of aromatic ketones : the phenyl radical. Available from: [Link]

  • Journal of the Chemical Society C: Organic (RSC Publishing). Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution. Available from: [Link]

  • ACP. Photoinduced oxidation of sea salt halides by aromatic ketones: a source of halogenated radicals. (2009-07-02). Available from: [Link]

  • ANALYTICAL METHOD SUMMARIES. (2021-05-24). Available from: [Link]

Sources

Technical Support Center: Purification of Ethyl 4-(3,5-difluorophenyl)-4-oxobutyrate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Ethyl 4-(3,5-difluorophenyl)-4-oxobutyrate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this key chemical intermediate. We will explore the causality behind experimental choices and provide field-proven protocols to enhance the purity and yield of your compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are frequently encountered when handling this compound.

Q1: What are the most common impurities found in crude this compound?

A1: The impurity profile is heavily dependent on the synthetic route, which is typically a Friedel-Crafts acylation of 1,3-difluorobenzene.[1][2][3] The most common impurities include unreacted starting materials, positional isomers, and by-products from the reaction work-up.

Impurity TypeSpecific ExampleLikely Origin
Starting Materials 1,3-difluorobenzene, Ethyl 3-(chloroformyl)propanoateIncomplete reaction.
Positional Isomer Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrateNon-regioselective acylation.[4]
Catalyst Residue Aluminum salts (e.g., AlCl₃)Incomplete quenching and aqueous work-up.[1]
Hydrolysis Product 4-(3,5-difluorophenyl)-4-oxobutanoic acidPremature hydrolysis of the ethyl ester during work-up.
Solvent Residue Dichloromethane, Nitrobenzene, etc.Trapped solvent from the reaction or extraction steps.

Q2: What is the recommended initial strategy for purifying the crude product?

A2: A multi-step approach is most effective. Start with an aqueous work-up to remove the bulk of the Lewis acid catalyst and any water-soluble by-products. This is typically followed by either recrystallization (if the crude product is a solid and a suitable solvent is found) or silica gel column chromatography, which is excellent for removing closely related isomers and other organic impurities.[5][6]

Q3: How can I accurately assess the purity of my final product?

A3: High-Performance Liquid Chromatography (HPLC) is the standard method for quantitative purity analysis of non-volatile aromatic compounds like this.[7][8] A reverse-phase C18 column with a mobile phase of acetonitrile and acidified water is a robust starting point.[7] Purity is typically reported as a percentage based on the area of the main peak relative to the total area of all peaks.[7] For structural confirmation and identification of impurities, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) and Mass Spectrometry (MS) are indispensable.

Q4: What are the ideal storage conditions for the purified compound?

A4: As a keto-ester, this compound should be stored in a cool, dry, and dark place in a tightly sealed container to prevent hydrolysis and potential degradation. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability, especially if the compound is of very high purity. Fluorinated ketones can have boiling points ranging from 0°C to 150°C, making proper sealing important to prevent loss of material.[9]

Section 2: Troubleshooting Purification Protocols

This section provides solutions to specific problems you may encounter during the purification process.

Troubleshooting Guide: Recrystallization
Symptom Potential Cause Suggested Solution
Product "oils out" instead of crystallizing. The melting point of the compound is lower than the temperature of the saturated solution, or the solvent is too nonpolar.[10]Add a small amount of a more polar co-solvent to the hot solution to increase the solubility window. Alternatively, add more of the primary solvent to the hot mixture until a clear solution is achieved, then allow it to cool very slowly. If the issue persists, switch to a lower-boiling point solvent system.
Low recovery yield after crystallization. The compound has high solubility in the chosen solvent even at low temperatures. The volume of solvent used was excessive.Perform small-scale solvent screening to find a system where the compound has high solubility when hot and low solubility when cold. Use the minimum amount of hot solvent required to fully dissolve the crude product. After cooling, chill the mother liquor in an ice bath to maximize crystal precipitation.[10]
Purity does not improve significantly. The primary impurity co-crystallizes with the product due to very similar solubility and structural properties.Change the solvent or solvent system entirely. A different solvent may alter the crystal lattice packing and exclude the impurity. If recrystallization fails, column chromatography is the necessary next step.
Colored impurities persist. The colored impurities are highly soluble and get trapped in the crystal lattice.Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use this method judiciously, as it can also adsorb some of the desired product.
Troubleshooting Guide: Column Chromatography
Symptom Potential Cause Suggested Solution
Poor separation of product and a key impurity (co-elution). The polarity difference between the product and the impurity is insufficient for the chosen mobile phase.Decrease the polarity of the eluent (e.g., increase the hexane-to-ethyl acetate ratio). A shallower solvent gradient can also improve resolution. Consider switching to a different solvent system (e.g., dichloromethane/methanol) that may offer different selectivity.
Product is streaking or "tailing" on the column. The compound is too polar for the eluent, leading to strong interaction with the silica gel. The column may be overloaded. The silica gel may be too acidic.[11]Add a small amount of a slightly more polar solvent (e.g., a few drops of methanol or triethylamine if the compound is basic) to the eluent. Ensure the amount of crude material loaded is not more than 1-5% of the mass of the silica gel. A plug of neutral alumina can sometimes be used if acidity is an issue.
Low recovery of material from the column. The product is irreversibly adsorbed onto the silica gel. This can happen with very polar compounds.After eluting with the primary solvent system, flush the column with a much more polar solvent (e.g., 10% methanol in dichloromethane) to recover any strongly adsorbed material. In future runs, consider deactivating the silica gel with a small amount of triethylamine mixed into the slurry.
On-column decomposition. The compound is unstable on the acidic surface of the silica gel.Use a neutral stationary phase like deactivated silica or alumina. Perform the chromatography quickly and at a lower temperature if possible.
Section 3: Detailed Experimental Protocols

These protocols provide a validated starting point for your purification and analysis workflows.

Protocol 1: General Post-Synthesis Purification Workflow

This workflow outlines the logical steps from quenching the reaction to obtaining a purified product.

G cluster_0 Reaction Work-up cluster_1 Purification cluster_2 Analysis & Final Product a 1. Quench Reaction (Slowly add to ice/HCl) b 2. Liquid-Liquid Extraction (e.g., with Ethyl Acetate) a->b c 3. Aqueous Washes (H₂O, NaHCO₃, Brine) b->c d 4. Dry & Concentrate (Dry over Na₂SO₄, evaporate solvent) c->d e 5. Crude Product d->e f 6a. Recrystallization (If solid & suitable solvent found) e->f Primary Route g 6b. Column Chromatography (If oil or recrystallization fails) e->g Alternative Route h 7. Purity Analysis (HPLC, NMR) f->h g->h i 8. Pure Product (Combine pure fractions & concentrate) h->i

Caption: General purification workflow.

Protocol 2: Flash Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel (60 Å, 230-400 mesh) in a non-polar solvent like hexane.

  • Column Packing: Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.

  • Elution: Start with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). Gradually increase the polarity (e.g., to 80:20 Hexane:Ethyl Acetate) to elute the product. The optimal solvent system should be determined beforehand by Thin Layer Chromatography (TLC).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: HPLC Method for Purity Analysis

This method provides a starting point for determining the purity of this compound.[7]

Parameter Value
HPLC System Standard analytical HPLC with UV detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient 50% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 254 nm
Run Time 20 minutes

System Suitability: Before analysis, perform at least five replicate injections of a standard solution. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.[7]

Section 4: Understanding the Underlying Chemistry

A deeper understanding of the synthesis and molecular properties can preemptively solve many purification challenges.

Synthesis and the Origin of Impurities

The Friedel-Crafts acylation is a robust C-C bond-forming reaction but is not without its challenges. The strong electron-withdrawing nature of the two fluorine atoms deactivates the benzene ring, often requiring harsh conditions (e.g., strong Lewis acids, higher temperatures), which can lead to side products.[4]

G Reactants 1,3-Difluorobenzene + Ethyl 3-(chloroformyl)propanoate Reaction Friedel-Crafts Acylation Reactants->Reaction Catalyst AlCl₃ (Lewis Acid) Catalyst->Reaction Product Desired Product This compound Reaction->Product Major Pathway Impurity Positional Isomer (e.g., 2,4-difluoro isomer) Reaction->Impurity Minor Pathway (Side Reaction)

Caption: Synthesis and impurity formation pathway.

The Role of the Difluoro Substituents

The two fluorine atoms at the 3- and 5-positions have a profound impact:

  • Directing Effect: They are ortho, para-directing, but strongly deactivating. They direct the incoming electrophile (the acylium ion) to the 2-, 4-, and 6-positions. Due to symmetry, this results in a single major product.[4]

  • Acidity: The electron-withdrawing nature of the fluorines can increase the acidity of the α-protons (the CH₂ group next to the ketone), potentially leading to side reactions under basic conditions.

  • Hydrate Formation: Fluorinated ketones, particularly those with α-fluorines, can form stable hydrates (gem-diols) in the presence of water.[12][13] While this compound does not have α-fluorines, the strong deactivation of the carbonyl group could slightly increase its susceptibility to hydration, which might be observed in NMR analysis in aqueous solvents.

By understanding these principles, you can better anticipate, identify, and resolve the purification challenges associated with this compound, ensuring the high quality required for subsequent research and development.

References
  • Appiah, C., et al. (2020). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). PubMed Central. Available at: [Link]

  • ChemHelp ASAP. (2021). column chromatography & purification of organic compounds. YouTube. Available at: [Link]

  • Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid. Pharmacia. Available at: [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Available at: [Link]

  • Physics Forums. (2011). Column Chromatography ketone/silica. Available at: [Link]

  • RSC. (n.d.). Recrystallization. Available at: [Link]

  • Sloop, J. C. (2007). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Journal of the Tennessee Academy of Science. Available at: [Link]

  • Talele, T. T. (2016). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. PubMed Central. Available at: [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Available at: [Link]

Sources

Technical Support Center: Synthesis of Ethyl 4-(3,5-difluorophenyl)-4-oxobutyrate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 4-(3,5-difluorophenyl)-4-oxobutyrate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific Friedel-Crafts acylation. Here, we provide in-depth, field-proven insights in a troubleshooting, question-and-answer format to enhance your synthetic success.

The synthesis of this compound is a critical step in the development of various pharmaceutical agents. The most common route is the Friedel-Crafts acylation of 1,3-difluorobenzene with an acylating agent derived from succinic acid, such as ethyl succinyl chloride or succinic anhydride.[1][2] While theoretically straightforward, this reaction is often plagued by side reactions that can significantly impact yield and purity. This guide will address these issues directly.

Primary Synthesis Pathway

The desired transformation involves the electrophilic aromatic substitution where the acylium ion, generated from ethyl succinyl chloride and a Lewis acid catalyst (commonly AlCl₃), attacks the electron-rich 1,3-difluorobenzene ring.

Main_Reaction_Pathway 1,3-Difluorobenzene 1,3-Difluorobenzene Ethyl Succinyl Chloride Ethyl Succinyl Chloride Acylium_Ion Acylium Ion Intermediate Ethyl Succinyl Chloride->Acylium_Ion + AlCl₃ Lewis_Acid AlCl₃ Product This compound Acylium_Ion->Product + 1,3-Difluorobenzene HCl HCl Polyacylation_Side_Reaction Product Ethyl 4-(3,5-difluorophenyl)- 4-oxobutyrate Byproduct Di-acylated Byproduct Product->Byproduct + Acylium Ion Acylium_Ion Acylium Ion Intermediate

Sources

Technical Support Center: Catalyst Selection and Yield Optimization for Ethyl 4-(3,5-difluorophenyl)-4-oxobutyrate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the Technical Support Center for the synthesis of Ethyl 4-(3,5-difluorophenyl)-4-oxobutyrate. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to researchers encountering challenges in this synthesis. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you navigate the complexities of this reaction and optimize your yield.

The synthesis of this compound, a valuable intermediate in pharmaceutical and agrochemical research, typically proceeds via a two-step process: a Friedel-Crafts acylation of 1,3-difluorobenzene with succinic anhydride to form 4-(3,5-difluorophenyl)-4-oxobutanoic acid, followed by an esterification to yield the final product. The primary challenge in this synthesis often lies in the first step, the Friedel-Crafts acylation, due to the deactivating effect of the two fluorine atoms on the aromatic ring. This guide will focus on catalyst selection and reaction optimization to overcome this hurdle.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Friedel-Crafts acylation of 1,3-difluorobenzene is giving a very low yield. What are the most likely causes?

Low yields in the Friedel-Crafts acylation of 1,3-difluorobenzene are common and can typically be attributed to several key factors:

  • Catalyst Inactivity: The most common Lewis acid catalyst for this reaction, aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water in your solvent, glassware, or reagents will react with and deactivate the catalyst, bringing your reaction to a halt. It is crucial to work under strictly anhydrous conditions.

  • Insufficient Catalyst Loading: Unlike many catalytic reactions, Friedel-Crafts acylations often require stoichiometric amounts of the Lewis acid.[1] This is because the ketone product can form a stable complex with the catalyst, effectively removing it from the catalytic cycle. For deactivated substrates like 1,3-difluorobenzene, an excess of the catalyst is often necessary to drive the reaction to completion.

  • Deactivated Aromatic Ring: The two fluorine atoms on the 1,3-difluorobenzene ring are strongly electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution.[2] This inherent low reactivity of the substrate necessitates more forcing reaction conditions (e.g., higher temperatures, longer reaction times, and a more potent catalytic system) compared to the acylation of more electron-rich aromatic compounds.

  • Suboptimal Reaction Temperature: Temperature is a critical parameter. While heating is generally required to overcome the activation energy for this reaction, excessively high temperatures can lead to the formation of side products and decomposition of the starting materials or product. Careful temperature control and optimization are key.

Q2: What is the best catalyst for the acylation of 1,3-difluorobenzene with succinic anhydride?

Aluminum chloride (AlCl₃) is the most commonly used and generally most effective Lewis acid catalyst for the Friedel-Crafts acylation of deactivated aromatic rings like 1,3-difluorobenzene.[3] Its strong Lewis acidity is required to generate the acylium ion from succinic anhydride with sufficient reactivity to attack the electron-poor aromatic ring.

However, other Lewis acids can be considered, especially if side reactions with AlCl₃ are a concern. These alternatives include:

  • Ferric chloride (FeCl₃): A slightly milder Lewis acid than AlCl₃, which can sometimes offer better selectivity, though it may require higher temperatures or longer reaction times.

  • Boron trifluoride (BF₃): Often used as its etherate complex (BF₃·OEt₂), it is another strong Lewis acid that can promote the reaction.

  • Solid Acid Catalysts: For greener and more easily separable options, solid acid catalysts like zeolites or sulfated zirconia can be explored, although they may exhibit lower activity and require significant optimization of reaction conditions.[1]

A comparative summary of common catalysts is presented below:

CatalystRelative StrengthCommon Issues
Aluminum Chloride (AlCl₃) Very StrongHighly hygroscopic, requires stoichiometric amounts, can promote side reactions.
Ferric Chloride (FeCl₃) StrongGenerally less reactive than AlCl₃, may require higher temperatures.
Boron Trifluoride (BF₃) StrongOften used as a complex, can be corrosive.
Solid Acid Catalysts Moderate to StrongCan be less active, may require high temperatures and pressure, but are reusable.[1]
Q3: I am observing the formation of multiple products. What could be the cause?

While Friedel-Crafts acylation is generally less prone to polysubstitution than alkylation, the formation of multiple products can still occur.[1] Potential reasons include:

  • Isomer Formation: Although the directing effects of the fluorine atoms in 1,3-difluorobenzene strongly favor acylation at the 4-position, small amounts of other isomers may form, particularly at higher temperatures.

  • Side Reactions of Succinic Anhydride: At elevated temperatures, succinic anhydride can undergo self-polymerization or other decomposition reactions, leading to a complex reaction mixture.

  • Impure Starting Materials: The presence of impurities in the 1,3-difluorobenzene or succinic anhydride can lead to the formation of unexpected byproducts.

Q4: How can I improve the yield of the esterification of 4-(3,5-difluorophenyl)-4-oxobutanoic acid?

The esterification step is generally more straightforward than the Friedel-Crafts acylation. To improve the yield, consider the following:

  • Choice of Esterification Method:

    • Fischer Esterification: This is a classic and cost-effective method involving heating the carboxylic acid and ethanol in the presence of a strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid). To drive the equilibrium towards the product, it is essential to remove the water formed during the reaction, for example, by using a Dean-Stark apparatus.

    • Yamaguchi Esterification: For a milder and often higher-yielding alternative, the Yamaguchi esterification can be employed.[4] This method uses 2,4,6-trichlorobenzoyl chloride to activate the carboxylic acid, followed by the addition of the alcohol in the presence of a base like DMAP (4-dimethylaminopyridine).[4]

  • Purity of the Carboxylic Acid: Ensure that the 4-(3,5-difluorophenyl)-4-oxobutanoic acid starting material is pure. Impurities from the Friedel-Crafts step can interfere with the esterification reaction. Purification of the carboxylic acid by recrystallization before esterification is highly recommended.

Experimental Protocols

Protocol 1: Synthesis of 4-(3,5-Difluorophenyl)-4-oxobutanoic Acid (Adapted from a similar synthesis)

This protocol is adapted from the well-established procedure for the Friedel-Crafts acylation of toluene with succinic anhydride.[3]

Materials:

  • 1,3-Difluorobenzene

  • Succinic anhydride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM) or Nitrobenzene

  • Concentrated Hydrochloric Acid (HCl)

  • Ice

  • Water

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to capture evolved HCl), add anhydrous aluminum chloride (2.2 equivalents) and anhydrous dichloromethane.

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath. In a separate flask, dissolve succinic anhydride (1.0 equivalent) in anhydrous dichloromethane and add this solution to the dropping funnel.

  • Slowly add the succinic anhydride solution to the stirred suspension of aluminum chloride. The reaction is exothermic, so control the addition rate to maintain the temperature below 10 °C.

  • After the addition of succinic anhydride is complete, add 1,3-difluorobenzene (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux (for DCM) or a higher temperature if using a higher boiling point solvent like nitrobenzene. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Once the reaction is complete, cool the mixture in an ice bath. Slowly and carefully quench the reaction by pouring the mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution to extract the acidic product.

  • Separate the aqueous layer containing the sodium salt of the product and acidify it with concentrated hydrochloric acid until the product precipitates.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Protocol 2: Fischer Esterification of 4-(3,5-Difluorophenyl)-4-oxobutanoic Acid

Materials:

  • 4-(3,5-Difluorophenyl)-4-oxobutanoic acid

  • Ethanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate Solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve 4-(3,5-difluorophenyl)-4-oxobutanoic acid (1.0 equivalent) in an excess of anhydrous ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to reflux and collect the water that azeotropes with ethanol in the Dean-Stark trap. Continue the reaction until no more water is collected or the reaction is deemed complete by TLC or HPLC analysis.

  • Workup: Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude this compound. The product can be further purified by column chromatography on silica gel if necessary.

Visualizations

Reaction_Pathway A 1,3-Difluorobenzene + Succinic Anhydride B 4-(3,5-Difluorophenyl)-4-oxobutanoic Acid A->B Friedel-Crafts Acylation (AlCl₃ catalyst) C This compound B->C Esterification (Ethanol, H₂SO₄)

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield in Friedel-Crafts Acylation catalyst Check Catalyst Activity (Anhydrous conditions?) start->catalyst stoichiometry Verify Catalyst Stoichiometry (Sufficient excess?) catalyst->stoichiometry If active temperature Optimize Reaction Temperature (Too low or too high?) stoichiometry->temperature If correct time Increase Reaction Time temperature->time If optimized end Improved Yield time->end

Sources

Removal of unreacted starting materials from Ethyl 4-(3,5-difluorophenyl)-4-oxobutyrate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Ethyl 4-(3,5-difluorophenyl)-4-oxobutyrate. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in isolating this key intermediate. The following question-and-answer guide provides in-depth, field-proven insights and detailed protocols to help you navigate the common hurdles associated with removing unreacted starting materials and byproducts.

FAQ 1: What are the primary impurities I need to remove after synthesizing this compound via Friedel-Crafts acylation?

Answer:

Understanding the impurity profile is the critical first step in designing a robust purification strategy. When this compound is synthesized via the common Friedel-Crafts acylation of 1,3-difluorobenzene with ethyl succinyl chloride (catalyzed by a Lewis acid like AlCl₃), you can expect the following primary contaminants in your crude product:

  • Unreacted Starting Materials:

    • 1,3-Difluorobenzene: Typically used in excess to drive the reaction, this is a major volatile impurity.

    • Ethyl Succinyl Chloride: A reactive acylating agent that may persist if the reaction does not go to completion.

  • Byproducts of Starting Materials:

    • Monoethyl Succinate (Succinic acid monoethyl ester): Formed from the hydrolysis of unreacted ethyl succinyl chloride during the aqueous workup. This is a key acidic impurity.

  • Catalyst Residues:

    • Aluminum Chloride (AlCl₃) and its hydrates: The Lewis acid catalyst forms a stable complex with the ketone product, which must be broken during workup.[1] Residual aluminum salts are highly polar and often form insoluble particulates.

  • Solvent: The reaction solvent (e.g., dichloromethane, nitrobenzene) will also be present.

The significant differences in the physical properties of these impurities and your target compound are what we will exploit for purification.

Table 1: Physical Properties of Product and Key Impurities

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Physical State / Solubility
This compound 242.22329.6 (Predicted)[2]White Solid. Soluble in common organic solvents.
1,3-Difluorobenzene114.0982-83[3][4]Colorless liquid. Insoluble in water[3][4].
Ethyl Succinyl Chloride164.5988-90 @ 11-15 mmHg[5][6][7] (high boiling at atm. press.)Liquid. Reacts with water (moisture sensitive)[5][6].
Monoethyl Succinate146.14~298 (Predicted)Acidic solid/oil. Soluble in base via salt formation.
Aluminum Chloride (Anhydrous)133.34180 (Sublimes)Solid. Reacts violently with water.
FAQ 2: My reaction mixture is a dark, sludgy material after quenching. How do I perform an effective initial workup?

Answer:

The dark, viscous nature of a crude Friedel-Crafts reaction is perfectly normal. It's caused by the complex formed between the Lewis acid catalyst (AlCl₃) and the carbonyl oxygen of your ketone product.[1] The primary goal of the initial workup is to hydrolyze this complex, remove the catalyst salts, and separate acidic or basic impurities. A standard liquid-liquid extraction is the most effective technique for this.[8][9]

Protocol: Standard Aqueous Workup for Friedel-Crafts Reaction
  • Quenching (Critical Step):

    • Prepare a beaker containing a vigorously stirred mixture of crushed ice and 1M hydrochloric acid (HCl).

    • Slowly and carefully pour the crude reaction mixture into the acidic ice slurry. This step is highly exothermic. The acid ensures that aluminum hydroxides formed are converted to water-soluble AlCl₃.

    • Continue stirring until all the ice has melted and the mixture is a biphasic solution, often with a white or off-white precipitate of aluminum salts.

  • Extraction:

    • Transfer the entire mixture to a separatory funnel.

    • Add a suitable organic solvent for extraction (e.g., ethyl acetate or dichloromethane). Ensure you have enough to fully dissolve your product.

    • Shake the funnel vigorously, remembering to vent frequently to release any pressure buildup.

    • Allow the layers to separate. Drain the organic layer. Re-extract the aqueous layer two more times with fresh organic solvent to maximize product recovery.

  • Washing the Combined Organic Layers:

    • Water Wash: Wash the combined organic extracts once with deionized water to remove the bulk of the acid.

    • Base Wash: Wash with a saturated solution of sodium bicarbonate (NaHCO₃). This neutralizes any remaining HCl and, crucially, deprotonates the acidic byproduct (monoethyl succinate), pulling its carboxylate salt into the aqueous layer.[8][10] Check the aqueous layer with pH paper to ensure it is basic (pH > 7).

    • Brine Wash: Wash with a saturated solution of sodium chloride (brine). This helps to break any emulsions and removes the majority of dissolved water from the organic layer.[10]

  • Drying and Concentration:

    • Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

    • Stir for 10-15 minutes. The drying agent should be free-flowing (like a snow globe) and not clumped together, indicating sufficient drying.

    • Filter the solution to remove the drying agent.

    • Remove the solvent using a rotary evaporator to yield the crude product.

G cluster_0 Initial Quench & Extraction cluster_1 Washing Sequence cluster_2 Isolation Crude Reaction Crude Reaction Quench (Ice/HCl) Quench (Ice/HCl) Crude Reaction->Quench (Ice/HCl) Extract (EtOAc) Extract (EtOAc) Quench (Ice/HCl)->Extract (EtOAc) Combined Organic Layers Combined Organic Layers Extract (EtOAc)->Combined Organic Layers Wash (Water) Wash (Water) Combined Organic Layers->Wash (Water) Removes Acidic Impurities Wash (NaHCO3) Wash (NaHCO3) Wash (Water)->Wash (NaHCO3) Removes Acidic Impurities Wash (Brine) Wash (Brine) Wash (NaHCO3)->Wash (Brine) Dry (MgSO4) Dry (MgSO4) Wash (Brine)->Dry (MgSO4) Filter Filter Dry (MgSO4)->Filter Concentrate (Rotovap) Concentrate (Rotovap) Filter->Concentrate (Rotovap) Crude Product Crude Product Concentrate (Rotovap)->Crude Product

Caption: Aqueous workup and extraction workflow.

FAQ 3: My crude product still contains a significant amount of 1,3-difluorobenzene. How can I remove this volatile impurity?

Answer:

You have a significant advantage here due to the vast difference in boiling points between 1,3-difluorobenzene (BP: ~83 °C) and your product (Predicted BP: ~330 °C).[2][3]

The most straightforward method is to remove it using a rotary evaporator under high vacuum. By applying a strong vacuum and gently warming the flask (e.g., 40-50 °C water bath), you can selectively evaporate the lower-boiling 1,3-difluorobenzene, leaving your much less volatile product behind.

For larger scales, a simple distillation at atmospheric pressure could also be effective. You would heat the mixture and collect the 1,3-difluorobenzene as the distillate around its boiling point. However, this risks exposing your product to higher temperatures for a longer period. For most lab-scale syntheses, removal via a rotary evaporator is safer and more efficient.

FAQ 4: After the workup and solvent removal, my product purity is still low. What is the best method for final purification?

Answer:

At this stage, you are likely dealing with non-volatile organic impurities that have similar solubility properties to your product. The two most powerful techniques for final purification are flash column chromatography and vacuum distillation . The choice depends on the physical properties of your product and the impurities.

  • Flash Column Chromatography: This is the method of choice if your product is a solid or a thermally sensitive oil.[11][12] Purification is based on the differential adsorption of compounds to a stationary phase (usually silica gel) as a mobile phase is passed through.[13][14] Since your product, this compound, is a solid, chromatography is an excellent option. You would first develop a solvent system using Thin Layer Chromatography (TLC) that shows good separation between your product spot and any impurities.

  • Vacuum Distillation: This technique is ideal for high-boiling liquids that are thermally stable.[15][16] By reducing the pressure, the boiling point of the compound is significantly lowered, allowing it to distill at a temperature that prevents decomposition.[17][18] While your product has a high predicted boiling point, its solid nature at room temperature makes chromatography the more practical choice unless you are working on a very large industrial scale.

G node_result node_result start Is the product a solid or thermally sensitive? node_result_chrom Flash Column Chromatography (Separates by polarity) start->node_result_chrom Yes node_result_distill Vacuum Distillation (Separates by boiling point) start->node_result_distill No (High-boiling liquid)

Caption: Decision tree for final purification method.

FAQ 5: The product is listed as a solid. Can I use recrystallization for the final purification step?

Answer:

Absolutely. Recrystallization is often the most efficient and cost-effective method for purifying solid compounds to a high degree. Since this compound is reported as a white solid, this should be your primary consideration for the final purification step after the initial workup.

The principle is to find a solvent (or solvent pair) in which your product is sparingly soluble at room temperature but highly soluble when hot. Impurities should either be insoluble in the hot solvent or remain soluble as the solution cools.

General Protocol: Recrystallization
  • Solvent Screening: In test tubes, test small amounts of your crude product with various solvents (e.g., ethanol, isopropanol, hexanes, ethyl acetate, or mixtures like ethyl acetate/hexanes) to find a suitable system.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. It is crucial to use the minimum volume to ensure good recovery.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Subsequently, you can place the flask in an ice bath to maximize precipitation.

  • Isolation: Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

By following these structured troubleshooting and purification protocols, you can effectively remove unreacted starting materials and byproducts to obtain high-purity this compound for your research and development needs.

References
  • LookChem. (n.d.). 1,3-DIFLUOROBENZENE. Retrieved from [Link]

  • Jinan Future chemical Co.,Ltd. (n.d.). Ethyl Succinyl Chloride. Retrieved from [Link]

  • Loba Chemie. (n.d.). ETHYL SUCCINYL CHLORIDE | 14794-31-1. Retrieved from [Link]

  • Google Patents. (1943). US2324088A - Distillation of high boiling esters.
  • Stenutz. (n.d.). 1,3-difluorobenzene. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • YouTube. (2020, October 21). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Difluorobenzene. Retrieved from [Link]

  • Tiei Extraction. (2022, December 7). Liquid-liquid extraction for neutral, acidic and basic compounds. Retrieved from [Link]

  • Columbia University. (n.d.). solid-liquid extraction. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • MFCI CO.,LTD. (n.d.). Ethyl Succinyl Chloride in Stock - Free Sample. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2020, August 13). Distilling esters with very high boiling points?. Retrieved from [Link]

  • JoVE. (2020, March 26). Video: Extraction - Concept. Retrieved from [Link]

  • BRANDTECH Scientific. (n.d.). Vacuum Distillation: Process, Applications & Pump Requirements. Retrieved from [Link]

  • YouTube. (2011, August 2). Experiment 14: Friedel-Crafts Acylation. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: How to Run a Flash Column. Retrieved from [Link]

  • Wikipedia. (n.d.). Vacuum distillation. Retrieved from [Link]

  • Busch Australia. (n.d.). Vacuum Distillation. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Flash Chromatography: Principles & Applications. Retrieved from [Link]

  • Google Patents. (1958). US2826537A - Method for purification of ketones.
  • YouTube. (2021, March 29). Friedel-Crafts Alkylation and Acylation | Organic Chemistry Lessons. Retrieved from [Link]

  • Biotage. (n.d.). Successful flash chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 21). Running a flash column. Retrieved from [Link]

  • King Group. (n.d.). Successful Flash Chromatography. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-ethoxy-3-oxobutyrate. Retrieved from [Link]

  • Google Patents. (n.d.). EP2262756B1 - Process for preparing alkyl 2-alkoxymethylene-4,4-difluoro-3-oxobutyrates.
  • Google Patents. (1940). US2205184A - Purification of aldehyde-ketone mixtures.
  • Googleapis.com. (2009, September 3). WO 2009/106619 Al.
  • ResearchGate. (2025, August 7). Study on the Reactions of Ethyl 4,4,4-Trifluoro-3-oxobutanoate with Arylidenemalononitriles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of aryl ketones by acylation of arenes. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 4-(2,4,5-trifluorophenyl)-3-oxo-butanoic acid.
  • PubMed Central. (2023, August 24). Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies. Retrieved from [Link]

  • YouTube. (2021, June 27). Reduction of Aryl Ketones. Retrieved from [Link]

Sources

Technical Support Center: Analytical Characterization of Ethyl 4-(3,5-difluorophenyl)-4-oxobutyrate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Ethyl 4-(3,5-difluorophenyl)-4-oxobutyrate is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its purity and structural integrity are paramount to ensuring the quality, safety, and efficacy of the final products. However, its characterization presents unique analytical challenges stemming from its chemical structure: a β-ketoester moiety susceptible to tautomerism and thermal degradation, and a difluorinated phenyl ring that complicates spectral interpretation.

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical support resource. It is structured in a question-and-answer format to directly address common issues encountered during the analysis of this compound by High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Section 1: High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is the workhorse technique for purity assessment and quantification of non-volatile compounds like this compound. A well-developed reversed-phase HPLC method is essential for accurate analysis.[1]

Frequently Asked Questions & Troubleshooting

Q1: Why am I observing poor peak shape (significant tailing or fronting) for my main analyte peak?

A1: Poor peak shape is a common issue for β-ketoesters. The primary cause is often the compound's ability to exist in keto-enol tautomeric forms in solution, which can interact differently with the stationary phase. Another reason can be the interaction of the analyte with active sites on the silica-based column packing.

  • Causality & Solution: To mitigate this, the equilibrium between the keto and enol forms must be controlled, and secondary interactions must be minimized. Adding a small amount of acid to the mobile phase is a highly effective strategy.

    • Acidification: By adding 0.1% phosphoric acid or formic acid to the aqueous component of your mobile phase, you suppress the ionization of the enol form.[1][2] This results in a single, sharp, and symmetrical peak corresponding to the neutral molecule.

    • Column Choice: Using a high-purity, end-capped C18 column can also reduce peak tailing by minimizing interactions with residual silanol groups on the stationary phase.

Q2: I'm struggling with method sensitivity. What is the optimal UV wavelength for detection?

A2: The structure of this compound lacks an extensive conjugated system of double bonds, meaning it is not a strong chromophore. Consequently, it does not absorb strongly at higher, more selective wavelengths (like 254 nm).

  • Causality & Solution: The primary UV absorbance comes from the phenyl ring and the ketone functional group. To achieve maximum sensitivity, detection should be performed at a lower UV wavelength where these moieties absorb more strongly.

    • Recommended Wavelength: A detection wavelength between 210 nm and 245 nm is recommended.[1][2] While a lower wavelength like 210 nm provides higher sensitivity, it may also detect more impurities and result in a less stable baseline. A wavelength around 245 nm often provides a good balance of sensitivity and selectivity for aromatic ketones.

Q3: My chromatogram shows several small, unexpected peaks. How can I determine if they are synthetic impurities or degradation products?

A3: Distinguishing between process-related impurities and degradation products is crucial for process optimization and stability studies. The most likely synthetic impurities are unreacted starting materials from a Claisen-type condensation reaction, such as a difluorinated acetophenone and diethyl oxalate or a related ethyl ester.

  • Causality & Solution: A forced degradation study can definitively identify peaks arising from instability. By subjecting the sample to stress conditions (acid, base, heat, oxidation, light), you can observe which new peaks form and which existing peaks increase in area.

    • Forced Degradation: Prepare solutions of your sample in dilute acid (e.g., 0.1N HCl), base (e.g., 0.1N NaOH), and hydrogen peroxide. Analyze them alongside a control sample at several time points. Peaks that appear or grow under these conditions are degradation products. The β-ketoester linkage is particularly susceptible to hydrolysis under both acidic and basic conditions.[3]

Recommended HPLC Protocol

This protocol provides a robust starting point for the analysis of this compound.

Table 1: Starting RP-HPLC Method Parameters

Parameter Recommended Value
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in HPLC-grade Water
Mobile Phase B Acetonitrile
Gradient 50% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 245 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (50:50, v/v)

| Sample Conc. | ~0.5 mg/mL |

Step-by-Step Protocol:

  • Mobile Phase Preparation: Prepare Mobile Phase A by adding 1.0 mL of phosphoric acid to 1 L of HPLC-grade water. Prepare the sample diluent.

  • Sample Preparation: Accurately weigh ~25 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (50:50 A:B) until a stable baseline is achieved.

  • Analysis: Inject the prepared sample and run the gradient method.

  • Purity Calculation: Calculate the purity based on the area percent of the main peak: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.[2]

Visual Workflow: Troubleshooting HPLC Peak Tailing

HPLC_Troubleshooting start Observe Peak Tailing in Chromatogram check_mobile_phase Is mobile phase acidified? (e.g., 0.1% H₃PO₄ or HCOOH) start->check_mobile_phase add_acid Action: Add 0.1% acid to aqueous mobile phase. check_mobile_phase->add_acid No check_column Is the column high-purity and end-capped? check_mobile_phase->check_column Yes good_peak Result: Symmetrical Peak Shape add_acid->good_peak replace_column Action: Use a modern, end-capped C18 column. check_column->replace_column No check_column->good_peak Yes replace_column->good_peak

Caption: Troubleshooting workflow for poor HPLC peak shape.

Section 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

While GC-MS is a powerful tool for identification, it poses significant challenges for thermally labile molecules like β-ketoesters.

Frequently Asked Questions & Troubleshooting

Q1: My GC-MS analysis shows a very small or non-existent peak for my compound, but a large peak for what appears to be 3',5'-difluoroacetophenone. What is happening?

A1: This is a classic sign of thermal degradation. β-ketoesters are highly susceptible to decarboxylation (loss of the ester group as CO₂ and ethanol) in the hot GC injector port, which cleaves the molecule and leads to the formation of the corresponding ketone.

  • Causality & Solution: The high temperatures (typically >250°C) required to volatilize the compound provide enough energy to break the C-C bond between the ketone and the adjacent methylene group of the ester chain. A study on similar ketoester precursors confirmed they remarkably decompose during GC-MS analysis.[4] The solution is to avoid high temperatures or to protect the keto group through chemical derivatization.

Q2: How can I successfully analyze this compound by GC-MS without degradation?

A2: Chemical derivatization is the most reliable strategy. By converting the ketone functional group into a more stable derivative, you can prevent the degradation pathway and allow the intact molecule to be analyzed.

  • Causality & Solution: Oximation, the reaction of the ketone with an agent like hydroxylamine or methoxylamine, forms a stable oxime ether. This derivative is more volatile and thermally stable, preventing decomposition in the injector. Methoxime derivatization has been shown to almost completely prevent the degradation of similar ketoesters during GC-MS analysis.[4]

Recommended Derivatization Protocol for GC-MS

Step-by-Step Protocol:

  • Sample Preparation: Dissolve ~1 mg of the sample in 0.5 mL of pyridine in a vial.

  • Derivatization: Add 50 µL of Methoxyamine HCl (20 mg/mL in pyridine). Cap the vial tightly and heat at 60°C for 1 hour to form the methoxime derivative.

  • Analysis: Cool the vial to room temperature. Inject 1 µL of the derivatized solution into the GC-MS.

Table 2: Starting GC-MS Method Parameters

Parameter Recommended Value
GC System Agilent 8890 GC or equivalent
MS System Agilent 7250 Q-TOF or equivalent
Column DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film
Inlet Temperature 250°C (after derivatization)
Injection Mode Splitless
Carrier Gas Helium, 1 mL/min constant flow
Oven Program 60°C for 2 min, then ramp 15°C/min to 300°C, hold 5 min
Transfer Line Temp 280°C
Ionization Mode Electron Ionization (EI), 70 eV

| Mass Range | 50-500 m/z |

Visual Workflow: GC-MS Degradation vs. Derivatization

GCMS_Workflow cluster_0 Standard GC-MS Approach cluster_1 Derivatization Approach start_std Analyte in Solution injection_std Inject into Hot GC Inlet (>250°C) start_std->injection_std degradation Thermal Degradation (Decarboxylation) injection_std->degradation result_std Incorrect Result: Ketone Fragment Detected degradation->result_std start_deriv Analyte in Solution derivatize React with Methoxyamine (60°C, 1 hr) start_deriv->derivatize stable_deriv Formation of Stable Methoxime Derivative derivatize->stable_deriv injection_deriv Inject into GC Inlet stable_deriv->injection_deriv result_deriv Correct Result: Intact Derivative Detected injection_deriv->result_deriv

Caption: Comparison of standard vs. derivatization GC-MS workflows.

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is indispensable for the unambiguous structural confirmation of this compound. However, the spectra can be complex.

Frequently Asked Questions & Troubleshooting

Q1: Why does my ¹H NMR spectrum show two distinct sets of signals instead of one, making it look like I have a mixture?

A1: You are observing keto-enol tautomerism. In solution, β-ketoesters exist in a dynamic equilibrium between the keto form and the enol form. These two tautomers are distinct chemical species with different NMR signals. The keto form is often the major species in common solvents like CDCl₃.[5]

  • Causality & Solution: The presence of both forms complicates the spectrum. You will see two sets of signals for the protons near the ketone and ester groups. For quantitative analysis, it is crucial to integrate the signals corresponding to both forms. The ratio of the integrals for distinct peaks (e.g., the methylene protons in the keto form vs. the vinyl proton in the enol form) reveals the keto:enol ratio in that specific solvent.

Q2: How do the two fluorine atoms on the phenyl ring affect the ¹H and ¹³C NMR spectra?

A2: The fluorine atoms (¹⁹F) are NMR-active nuclei (spin ½) and will couple to nearby protons and carbons, leading to additional signal splitting.

  • Causality & Solution:

    • ¹H NMR: The protons on the aromatic ring will be split by the fluorine atoms. The proton at position 4 (between the two fluorines) will appear as a triplet due to coupling to two equivalent fluorine atoms. The protons at positions 2 and 6 will appear as a doublet of triplets (or a complex multiplet) due to coupling to the adjacent fluorine and the proton at position 4.

    • ¹³C NMR: The carbon atoms in the phenyl ring will show large one-bond ¹³C-¹⁹F couplings (¹JCF, typically >200 Hz) and smaller two- and three-bond couplings (²JCF, ³JCF). This results in doublets or triplets for the fluorinated carbons and smaller splittings for the other aromatic carbons.

Q3: What is the best practice for preparing an NMR sample for quantitative analysis of the tautomeric ratio?

A3: Accurate quantification requires that the NMR experiment is set up correctly to account for the different relaxation times of the nuclei in the two tautomers.

  • Causality & Solution: For accurate integration, the nuclei must fully relax back to their equilibrium state between pulses.

    • Solvent: Use a high-purity deuterated solvent like CDCl₃ or DMSO-d₆. Be aware that the keto-enol ratio is solvent-dependent.[5]

    • Relaxation Delay (d1): Use a long relaxation delay, typically 5 times the longest T₁ relaxation time of any proton being integrated. A delay of 10 seconds is a safe starting point for small molecules.[5]

    • Pulse Angle: Use a 90° pulse angle to ensure maximum signal for each scan.

Visual Diagram: Keto-Enol Equilibrium

Tautomerism Keto Keto Form (Major) Enol Enol Form (Minor) Keto->Enol Equilibrium in Solution

Caption: Keto-enol tautomerism of the title compound.

References
  • The Royal Society of Chemistry. (n.d.). Supporting Information. RSC. Retrieved from [Link]

  • Japan International Cooperation Agency. (n.d.). Analytical Methods. JICA. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices. Agilent. Retrieved from [Link]

  • ALS. (2021). Analytical Method Summaries. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. RSC. Retrieved from [Link]

  • ResearchGate. (2025). Study on the Reactions of Ethyl 4,4,4-Trifluoro-3-oxobutanoate with Arylidenemalononitriles. Retrieved from [Link]

  • Der Pharma Chemica. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Common Troubleshooting Tips. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of potential phenylacetone precursors by gas chromatography/mass spectrometry. Retrieved from [Link]

Sources

Validation & Comparative

A Multi-Technique Guide to the Structural Characterization of Ethyl 4-(3,5-difluorophenyl)-4-oxobutyrate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is paramount. Intermediates and building blocks, such as Ethyl 4-(3,5-difluorophenyl)-4-oxobutyrate, form the foundation of many complex pharmaceutical agents.[1][2] Its precise molecular architecture, particularly the placement of the difluoro substituents on the phenyl ring, is critical to its reactivity and downstream application. This guide provides a comprehensive, field-proven framework for the characterization and structural confirmation of this γ-keto ester, comparing the orthogonal and complementary nature of modern analytical techniques.

Our approach is built on a self-validating system where data from one technique corroborates the findings of another, leading to an irrefutable structural assignment. We will explore not just the "how" but the "why" behind the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.

The Analytical Triad: A Holistic Approach to Structural Elucidation

No single technique can provide a complete structural picture. True confidence in a structure is achieved by integrating data from multiple, complementary analytical methods. NMR provides the skeletal blueprint of atom connectivity, MS confirms the molecular weight and provides fragmentation clues, and FTIR identifies the specific functional groups present.

G cluster_0 Structural Hypothesis cluster_1 Analytical Workflow cluster_2 Data Interpretation & Confirmation Structure Proposed Structure This compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Structure->NMR Analysis MS Mass Spectrometry (GC-MS) Structure->MS Analysis FTIR FTIR Spectroscopy (ATR) Structure->FTIR Analysis Connectivity Atom Connectivity & Environment NMR->Connectivity MolWeight Molecular Weight & Formula MS->MolWeight FuncGroups Functional Groups (C=O, C-F, Ester) FTIR->FuncGroups Confirmation Confirmed Structure Connectivity->Confirmation Corroboration MolWeight->Confirmation Corroboration FuncGroups->Confirmation Corroboration

Caption: A self-validating workflow for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment and connectivity of each atom. For a β-keto ester like this compound, it's crucial to recognize the potential for keto-enol tautomerism, which can result in two sets of signals.[3][4] However, for many β-keto esters, the keto form is predominant in common deuterated solvents like CDCl₃.[3][4] Our analysis will focus on the characterization of the primary keto tautomer.

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

The proton NMR spectrum provides the first look at the hydrogen framework of the molecule.

Assigned ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
-O-CH₂-CH₃ ~1.25Triplet (t)3HEthyl group protons split by the adjacent methylene group.
-CO-CH₂-CH₂ -CO-~2.80Triplet (t)2HMethylene protons adjacent to the ester carbonyl, split by the other methylene group.
-CO-CH₂ -CH₂-CO-~3.25Triplet (t)2HMethylene protons adjacent to the ketone carbonyl, deshielded more than the other methylene.
-O-CH₂ -CH₃~4.15Quartet (q)2HMethylene protons of the ethyl ester, split by the methyl group.
Ar-H (H2, H6)~7.45Doublet of triplets (dt) or multiplet (m)2HAromatic protons ortho to the carbonyl group, deshielded and coupled to both the para proton and the two fluorine atoms.
Ar-H (H4)~7.20Triplet of triplets (tt) or multiplet (m)1HAromatic proton para to the carbonyl group, coupled to two ortho protons and two meta fluorine atoms.
Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

The carbon NMR spectrum confirms the carbon backbone and the presence of key functional groups.

Assigned CarbonPredicted Chemical Shift (δ, ppm)Rationale
-O-CH₂-CH₃ ~14.1Standard chemical shift for an ethyl ester methyl carbon.
-CO-CH₂ -CH₂-CO-~28.5Aliphatic methylene carbon.
-CO-CH₂-CH₂ -CO-~33.0Aliphatic methylene carbon adjacent to the ketone.
-O-CH₂ -CH₃~61.0Standard chemical shift for an ethyl ester methylene carbon.
C -F (C3, C5)~163 (d, J ≈ 250 Hz)Aromatic carbons directly bonded to fluorine, showing a large one-bond C-F coupling constant.
C -H (C2, C6)~113 (d, J ≈ 25 Hz)Aromatic carbons ortho to the fluorines, showing two-bond C-F coupling.
C -H (C4)~110 (t, J ≈ 25 Hz)Aromatic carbon para to the fluorines, showing two-bond C-F coupling to both fluorines.
C -CO (C1)~140 (t, J ≈ 6 Hz)The ipso-carbon attached to the carbonyl group, showing three-bond C-F coupling.
Ester C =O~172.5Typical chemical shift for an ester carbonyl carbon.
Ketone C =O~195.0Typical chemical shift for an aryl ketone carbonyl carbon, deshielded relative to the ester.
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-15 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[5]

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer to ensure adequate signal dispersion.[5]

  • Data Acquisition:

    • Acquire a standard ¹H spectrum with 16-32 scans.

    • Set the spectral width to cover a range from -1 to 12 ppm.

    • If further confirmation is needed, run a ¹⁹F NMR experiment to confirm the fluorine environment and 2D NMR experiments (COSY, HSQC) to establish H-H and C-H correlations unambiguously.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum using the TMS signal at 0.00 ppm and integrate all signals.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is an indispensable tool for confirming the molecular weight and, by extension, the molecular formula of a compound.[5] Using a technique like Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) provides both the molecular ion peak and a characteristic fragmentation pattern that acts as a molecular fingerprint.

Key Molecular Information:

  • Molecular Formula: C₁₂H₁₂F₂O₃

  • Exact Molecular Weight: 242.0751[6]

  • Predicted Molecular Ion (M⁺˙): m/z = 242

Predicted Fragmentation Pattern (EI-MS)

The fragmentation pattern provides pieces of the structural puzzle. The most likely cleavage points are the weak bonds adjacent to the carbonyl groups (α-cleavage).

Predicted Fragment (m/z)Proposed Structure / LossRationale
197[M - OCH₂CH₃]⁺Loss of the ethoxy radical from the ester group, a common fragmentation pathway for ethyl esters.
170[M - CH₂CH₂COOEt]⁺Cleavage between the ketone carbonyl and the aliphatic chain.
141[C₇H₄F₂O]⁺Formation of the stable 3,5-difluorobenzoyl cation, a very common and often base peak for this type of molecule.
75[CH₂COOEt]⁺Cleavage alpha to the ester carbonyl.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a volatile solvent like ethyl acetate or dichloromethane.[5]

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an EI source.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).[5]

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, ramp to 280 °C at 15 °C/min.[5]

    • Carrier Gas: Helium at 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230 °C.[5]

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprint

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a unique spectral fingerprint.

Predicted Characteristic FTIR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
~3080-3010C-H StretchAromatic C-HCharacteristic stretching vibrations for sp² C-H bonds on the phenyl ring.
~2980-2850C-H StretchAliphatic C-HStretching vibrations for the sp³ C-H bonds of the ethyl and methylene groups.
~1735C=O StretchEster CarbonylThe ester carbonyl typically absorbs at a higher frequency than a ketone.[7]
~1690C=O StretchAryl Ketone CarbonylThe ketone carbonyl stretch is at a lower frequency due to conjugation with the aromatic ring.[7]
~1600, ~1450C=C StretchAromatic RingCharacteristic skeletal vibrations of the phenyl ring.
~1250-1100C-O StretchEster C-OStrong stretching vibration of the C-O single bond in the ester group.
~1150-1100C-F StretchAryl C-FStrong, characteristic absorption for the carbon-fluorine bond.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a preferred method due to its minimal sample preparation requirement.[8]

  • Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample using the ATR anvil to ensure good contact.

    • Collect the sample spectrum by co-adding 16-32 scans over the range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is typically presented in terms of transmittance or absorbance versus wavenumber.

Comparative Analysis: The Significance of the Difluoro Substitution

To understand the unique properties of this compound, it is instructive to compare it with structurally similar alternatives. The introduction of fluorine atoms significantly alters the electronic properties of the molecule.

CompoundMolecular WeightKey Structural DifferencePredicted Impact on Properties
This compound 242.22 g/mol [6]Two electron-withdrawing fluorine atoms meta to the carbonyl.Increased electrophilicity of the aromatic ring and ketone carbonyl. Potential for altered metabolic stability and receptor binding affinity in drug development contexts.
Ethyl 4-oxo-4-phenylbutyrate206.24 g/mol [9]No ring substituents.Baseline compound. The phenyl ring is less electron-deficient compared to the fluorinated analog.
Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate234.29 g/mol [10]Two electron-donating methyl groups meta to the carbonyl.Decreased electrophilicity of the aromatic ring and ketone carbonyl. The methyl groups add steric bulk and lipophilicity.
Ethyl 4,4,4-trifluoro-3-oxobutanoate184.09 g/mol Trifluoromethyl group adjacent to the ketone.The highly electron-withdrawing CF₃ group significantly increases the acidity of the α-protons and the reactivity of the adjacent carbonyl.[11]

Conclusion

The structural confirmation of this compound is achieved not by a single measurement, but by the convergence of evidence from a triad of analytical techniques. ¹H and ¹³C NMR spectroscopy meticulously map the atomic connectivity, mass spectrometry validates the molecular weight and formula, and FTIR spectroscopy confirms the presence of essential functional groups. This multi-faceted, self-validating workflow provides the highest degree of confidence, ensuring the identity and purity of this critical chemical building block for researchers and drug development professionals.

References

  • Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. (2023). PubMed Central. [Link]

  • Supporting information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. [Link]

  • Give the general structural formula of a γ-keto ester. (n.d.). Pearson+. [Link]

  • What are good ways to prove structure of a Ketone? (2013). Quora. [Link]

  • Ingested Ketone Ester Leads to a Rapid Rise of Acetyl-CoA and Competes with Glucose Metabolism in the Brain of Non-Fasted Mice. (2021). MDPI. [Link]

  • Process for preparing alkyl 2-alkoxymethylene-4,4-difluoro-3-oxobutyrates. (n.d.).
  • Ethyl 4-oxobutanoate | C6H10O3. (n.d.). PubChem. [Link]

  • WO 2009/106619 A1. (2009).
  • Keto Acids and Esters. (n.d.). MCAT Review. [Link]

  • Study on the Reactions of Ethyl 4,4,4-Trifluoro-3-oxobutanoate with Arylidenemalononitriles. (2018). ResearchGate. [Link]

  • Ethyl 4-oxo-4-phenylbutyrate | C12H14O3. (n.d.). PubChem. [Link]

  • Ethyl 4-ethoxy-3-oxobutyrate | C8H14O4. (n.d.). PubChem. [Link]

  • ETHYL (E)-4,4,4-TRIFLUORO-2-METHYL-3-PHENYLBUT-2-ENOATE. (n.d.). SpectraBase. [Link]

  • Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). (2020). PubMed Central. [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology. [Link]

  • Heteroaromatic analogs of 1-[2-(diphenylmethoxy)ethyl]- and 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazines (GBR 12935 and GBR 12909) as high-affinity dopamine reuptake inhibitors. (1997). PubMed. [Link]

  • Complementary Approaches to Existing Target Based Drug Discovery for Identifying Novel Drug Targets. (2014). PubMed Central. [Link]

  • ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals. (2020). ScienceDirect. [Link]

  • Interpretation of Fourier Transform Infrared Spectra (FTIR). (2023). Indonesian Journal of Science & Technology. [Link]

  • Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields. (2022). De Gruyter. [Link]

Sources

A Comparative Guide to Ethyl 4-(3,5-difluorophenyl)-4-oxobutanoate and Other Fluorinated Ketoesters for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. Fluorinated building blocks, particularly ketoesters, offer a versatile platform for synthesizing novel heterocyclic compounds with enhanced pharmacological profiles. This guide provides an in-depth comparison of Ethyl 4-(3,5-difluorophenyl)-4-oxobutanoate with other key fluorinated ketoesters, offering insights into their synthesis, physicochemical properties, and reactivity. This document is intended to empower researchers, scientists, and drug development professionals to make informed decisions in the selection of building blocks for their synthetic campaigns.

The introduction of fluorine atoms can significantly modulate a molecule's metabolic stability, binding affinity, and bioavailability.[1][2] The unique electronic properties of fluorine can alter the pKa of nearby functional groups and influence intermolecular interactions, making fluorinated compounds highly valuable in the development of new therapeutic agents.[2]

Comparative Analysis of Key Fluorinated Ketoesters

This section details the synthesis, properties, and reactivity of Ethyl 4-(3,5-difluorophenyl)-4-oxobutanoate and its analogs. The strategic placement of fluorine atoms on the phenyl ring or the aliphatic chain dramatically influences the chemical behavior of these ketoesters.

CompoundStructureSynthesis MethodKey Physicochemical Properties
Ethyl 4-(3,5-difluorophenyl)-4-oxobutanoate Friedel-Crafts AcylationData not fully available in searched literature.
Ethyl 4-(4-fluorophenyl)-4-oxobutanoate Friedel-Crafts AcylationMolecular Weight: 238.21 g/mol [3][4]
Ethyl 4-(2,4-difluorophenyl)-4-oxobutanoate Friedel-Crafts AcylationMolecular Weight: 249.24 g/mol [1][5][6]
Ethyl 4,4-difluoro-3-oxobutanoate Claisen CondensationMolecular Weight: 166.12 g/mol , Melting Point: -46°C, Boiling Point: 160-162°C[7]
Ethyl 4,4,4-trifluoro-3-oxobutanoate Claisen CondensationMolecular Weight: 184.11 g/mol [8]

Note: The structures are illustrative and based on the compound names.

Synthesis Methodologies: A Detailed Examination

The primary synthetic routes to these fluorinated ketoesters are Friedel-Crafts acylation for the aryl derivatives and Claisen condensation for the aliphatic analogs. The choice of method is dictated by the desired fluorine substitution pattern.

Friedel-Crafts Acylation: A Gateway to Aryl Fluorinated Ketoesters

The Friedel-Crafts acylation is a classic and effective method for introducing an acyl group onto an aromatic ring.[9] In the synthesis of Ethyl 4-(aryl)-4-oxobutanoates, this reaction typically involves the reaction of a substituted fluorobenzene with succinic anhydride or a derivative in the presence of a Lewis acid catalyst, such as aluminum chloride.[10]

Generalized Experimental Workflow for Friedel-Crafts Acylation:

Caption: Generalized workflow for Friedel-Crafts acylation.

Detailed Protocol for the Synthesis of Ethyl 4-(3,5-difluorophenyl)-4-oxobutanoate (Proposed):

While a specific protocol with yields for this exact compound was not found in the searched literature, a general procedure based on established Friedel-Crafts methodology can be proposed.[10]

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, suspend anhydrous aluminum chloride in anhydrous dichloromethane.

  • Acyl Chloride Addition: Cool the suspension to 0°C and slowly add ethyl succinoyl chloride.

  • Aromatic Substrate Addition: To this mixture, add 1,3-difluorobenzene dropwise, maintaining the temperature at 0°C.

  • Reaction: Allow the reaction to stir at 0°C for a specified time and then warm to room temperature.

  • Workup: Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid. Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Claisen Condensation: A Powerful Tool for Aliphatic Fluorinated Ketoesters

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and a carbonyl compound in the presence of a strong base, resulting in a β-keto ester or a β-diketone.[7] This method is particularly effective for synthesizing ketoesters with fluorine atoms on the aliphatic chain.

Experimental Workflow for Claisen Condensation:

Caption: Generalized workflow for Claisen condensation.

Detailed Protocol for the Synthesis of Ethyl 4,4-difluoro-3-oxobutanoate: [7]

This protocol is based on a literature procedure with a reported yield of 95.6%.[7]

  • Reaction Setup: Charge a reaction vessel with ethyl acetate and add sodium ethoxide with stirring.

  • Addition of Fluorinated Ester: Cool the suspension to 5°C and add ethyl difluoroacetate dropwise, maintaining the internal temperature between 10 to 25°C.

  • Reaction: Heat the reaction mixture to 65°C and stir for 2 hours.

  • Workup: Cool the mixture to 20°C and meter in sulfuric acid, leading to the precipitation of sodium hydrogensulfate.

  • Purification: Filter off the precipitated salt and wash the solid with ethyl acetate. The filtrate contains the desired product.

Comparative Reactivity and Applications in Heterocycle Synthesis

Fluorinated ketoesters are valuable precursors for a wide range of heterocyclic compounds, including pyridines and pyrimidines, which are prevalent scaffolds in pharmaceuticals.[11] The position and number of fluorine atoms can influence the reactivity of the ketoester and the properties of the resulting heterocycle.

For instance, in the synthesis of fluorinated pyrimidines, α-fluoro-β-ketoester enolates are key intermediates.[1] The presence of the fluorine atom can affect the cyclization reaction and the biological activity of the final product.[1] Similarly, ethyl 4,4,4-trifluoro-3-oxobutanoate is a versatile precursor for the synthesis of various trifluoromethyl-containing heterocycles.[12]

The electron-withdrawing nature of the 3,5-difluorophenyl group in Ethyl 4-(3,5-difluorophenyl)-4-oxobutanoate is expected to enhance the electrophilicity of the carbonyl carbons, potentially leading to different reactivity profiles in condensation reactions compared to its monofluorinated or non-fluorinated counterparts.

Physicochemical and Spectral Data Comparison

A comprehensive comparison of the physicochemical and spectral data is crucial for the identification and characterization of these compounds.

CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)¹H NMR Data (Predicted/Reported)¹³C NMR Data (Predicted/Reported)
Ethyl 4-(3,5-difluorophenyl)-4-oxobutanoate 242.21--Data not availableData not available
Ethyl 4-(4-fluorophenyl)-4-oxobutanoate 238.21[3][4]--Data not availableData available through SpectraBase[3]
Ethyl 4-(2,4-difluorophenyl)-4-oxobutanoate 249.24[1][5][6]--Data available[5]Data available[5]
Ethyl 4,4-difluoro-3-oxobutanoate 166.12[7]-46[7]160-162[7]Data availableData available
Ethyl 4,4,4-trifluoro-3-oxobutanoate 184.11[8]--Data availableData available

Note: The availability of complete and directly comparable experimental data is limited in the public domain. The provided data is a compilation from various sources.

Conclusion

Ethyl 4-(3,5-difluorophenyl)-4-oxobutanoate and its fluorinated ketoester analogs are indispensable tools in the arsenal of the medicinal chemist. Their utility as building blocks for the synthesis of complex, biologically active molecules is well-established. The choice of a specific fluorinated ketoester will depend on the desired substitution pattern, the intended synthetic route, and the targeted pharmacological profile. While this guide provides a comparative overview, it is crucial for researchers to consult detailed experimental procedures and safety data sheets before undertaking any synthetic work. The continued exploration and characterization of these valuable building blocks will undoubtedly fuel the discovery of next-generation therapeutics.

References

  • 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. - Figshare. (n.d.). Retrieved January 18, 2026, from [Link]

  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC. (2020, July 29). Retrieved January 18, 2026, from [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (n.d.). Retrieved January 18, 2026, from [Link]

  • Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate | C12H11FO4 | CID 596593 - PubChem. (n.d.). Retrieved January 18, 2026, from [Link]

  • 1H and 13C NMR Spectra of Compound 4a - The Royal Society of Chemistry. (n.d.). Retrieved January 18, 2026, from [Link]

  • Study on the Reactions of Ethyl 4,4,4-Trifluoro-3-oxobutanoate with Arylidenemalononitriles. (2025, August 7). Retrieved January 18, 2026, from [Link]

  • Ethyl 2-cyano-4-(2-fluorophenyl)-4-oxobutanoate - PubChem. (n.d.). Retrieved January 18, 2026, from [Link]

  • Ethyl 4-oxobutanoate | C6H10O3 | CID 82395 - PubChem. (n.d.). Retrieved January 18, 2026, from [Link]

  • Studies on fluorinated pyrimidines - ResearchGate. (2025, September 19). Retrieved January 18, 2026, from [Link]

  • 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.). Retrieved January 18, 2026, from [Link]

  • Studies on fluorinated pyrimidines. XIII. Inhibition of thymidylate synthetase - PubMed. (1961, November). Retrieved January 18, 2026, from [Link]

  • A Discovery-Based Friedel–Crafts Acylation Experiment - Scribd. (n.d.). Retrieved January 18, 2026, from [Link]

  • (PDF) Friedel-Crafts Acylation - ResearchGate. (2019, April 8). Retrieved January 18, 2026, from [Link]

  • Tables For Organic Structure Analysis. (n.d.). Retrieved January 18, 2026, from [Link]

  • Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC. (n.d.). Retrieved January 18, 2026, from [Link]

  • (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums - ResearchGate. (2025, August 6). Retrieved January 18, 2026, from [Link]

  • Studies on fluorinated pyrimidines. XIII. Inhibition of thymidylate synthetase. - Europe PMC. (n.d.). Retrieved January 18, 2026, from [Link]

  • Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]

  • Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - ResearchGate. (2025, August 7). Retrieved January 18, 2026, from [Link]

  • Ethyl 4,4,4-trifluoroacetoacetate | C6H7F3O3 | CID 67793 - PubChem. (n.d.). Retrieved January 18, 2026, from [Link]

Sources

A Comparative Guide to the Purity Analysis of Synthesized Ethyl 4-(3,5-difluorophenyl)-4-oxobutyrate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the purity and structural integrity of synthetic intermediates are paramount. Ethyl 4-(3,5-difluorophenyl)-4-oxobutyrate is a key building block in the synthesis of various pharmacologically active molecules, including novel dopamine reuptake inhibitors. Its precise structure and purity directly influence the yield, impurity profile, and ultimately the safety and efficacy of the final Active Pharmaceutical Ingredient (API).

This guide provides an in-depth, comparative analysis of the essential analytical techniques required to comprehensively assess the purity of this compound. We move beyond mere protocols to explain the scientific rationale behind the choice of each method, ensuring a robust and self-validating approach to quality control.

Synthetic Context: The Friedel-Crafts Acylation and Its Implications for Purity

The most common route to synthesizing this compound is the Friedel-Crafts acylation of 1,3-difluorobenzene with ethyl succinyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[1] While effective, this reaction is not without its challenges and is a primary source of potential impurities.

Potential Impurities Stemming from Synthesis:

  • Unreacted Starting Materials: Residual 1,3-difluorobenzene and ethyl succinyl chloride.

  • Positional Isomers: Although the fluorine atoms strongly direct acylation to the C4 position, trace amounts of other isomers may form.

  • Polyacylation Products: The product, an activated aromatic ketone, could potentially undergo a second acylation, though this is generally minimized by the deactivating nature of the ketone group.[2]

  • Reaction Byproducts: Products arising from the decomposition of reagents or side reactions.

  • Residual Solvents: Solvents used during the reaction and subsequent workup and purification steps (e.g., dichloromethane, ethyl acetate, hexanes).

A multi-technique approach is therefore not just recommended but essential for a comprehensive purity assessment.

cluster_synthesis Synthesis cluster_analysis Purity Analysis Workflow Start_Materials 1,3-Difluorobenzene + Ethyl Succinyl Chloride Reaction Friedel-Crafts Acylation (AlCl3 Catalyst) Start_Materials->Reaction Crude_Product Crude Product Reaction->Crude_Product HPLC HPLC (Quantitative Purity, Impurities) Crude_Product->HPLC Purification & Isolation Final_Cert Certificate of Analysis (Purity >99%) HPLC->Final_Cert GCMS GC-MS (Volatile Impurities, Solvents) GCMS->Final_Cert NMR NMR Spectroscopy (Structural Confirmation, Isomers) NMR->Final_Cert FTIR FTIR (Functional Group ID) FTIR->Final_Cert

Caption: High-level workflow from synthesis to final purity certification.

Comparative Analysis of Purity Assessment Techniques

No single analytical technique can provide a complete picture of a compound's purity. A synergistic approach, leveraging the strengths of orthogonal methods, is crucial. The table below compares the primary techniques discussed in this guide.

Parameter HPLC-UV GC-MS NMR (¹H, ¹³C, ¹⁹F) FTIR
Principle Differential partitioning between mobile and stationary phases.Separation by volatility, identification by mass-to-charge ratio.Nuclear spin transitions in a magnetic field.Molecular vibrations absorbing infrared radiation.
Primary Use Quantitative purity determination and impurity profiling.Identification of volatile impurities and residual solvents.Structural confirmation and identification of isomers.Confirmation of functional groups .
Key Strengths High precision and accuracy for quantification; robust and widely applicable.High sensitivity and specificity for volatile compounds; library matching for identification.[3]Unambiguous structure elucidation; sensitive to isomeric differences.Fast, non-destructive, provides a molecular "fingerprint".
Limitations Requires a chromophore; non-volatile impurities may not elute; structural information is limited.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity than MS; quantification requires careful setup (qNMR).Limited information on complex mixtures; not ideal for quantification.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

For determining the precise purity value (e.g., 99.5%), Reversed-Phase HPLC with UV detection is the gold standard. The method's ability to separate the main component from non-volatile organic impurities makes it indispensable.

Causality Behind Experimental Choices:

  • Reversed-Phase (C18 Column): The target molecule is moderately polar. A C18 stationary phase provides excellent hydrophobic interaction, leading to good retention and separation from both more polar and less polar impurities.

  • Mobile Phase (Acetonitrile/Water Gradient): A gradient elution is chosen over isocratic. This ensures that impurities with a wide range of polarities can be eluted and resolved within a reasonable timeframe, providing a comprehensive impurity profile.

  • UV Detection (254 nm): The difluorophenyl ring is an excellent chromophore. 254 nm is a common wavelength for aromatic compounds, offering a strong signal for the main peak and potential aromatic impurities.

Protocol: HPLC Purity Determination
  • System Preparation:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water (HPLC Grade).

    • Mobile Phase B: Acetonitrile (HPLC Grade).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm. .

  • Sample Preparation:

    • Accurately weigh ~10 mg of this compound into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a 50:50 mixture of Acetonitrile/Water (diluent). This yields a stock solution of ~1 mg/mL. .

  • Chromatographic Run:

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-2 min: 50% B

      • 2-15 min: 50% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-18.1 min: 95% to 50% B

      • 18.1-22 min: Hold at 50% B (re-equilibration). .

  • Data Analysis:

    • Integrate all peaks.

    • Calculate purity using the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

Trustworthiness: Method Validation Summary

A robust analytical method must be validated to ensure it is fit for its purpose.[4][5][6][7] The following parameters are critical for this HPLC method.

Validation Parameter Acceptance Criteria Purpose
Specificity The main peak is resolved from all known impurities and matrix components.Ensures the signal is only from the target analyte.[8]
Linearity Correlation coefficient (r²) ≥ 0.999 over the range.Confirms a proportional response to concentration.
Accuracy Mean recovery of 98.0% to 102.0% for spiked samples.Measures the closeness of the experimental value to the true value.[8]
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections.Demonstrates consistency of results under the same conditions.[5]
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10.The lowest concentration that can be reliably quantified.
Robustness RSD ≤ 2.0% after minor changes in flow rate, temperature, etc.Indicates reliability during normal usage with slight variations.[8]

Gas Chromatography-Mass Spectrometry (GC-MS): Detecting Volatile Impurities

While HPLC excels at non-volatile impurities, it is blind to residual solvents and other volatile byproducts. GC-MS is the complementary technique perfectly suited for this task.[9][10] It separates compounds based on their boiling points and provides a mass spectrum "fingerprint" for definitive identification.[3][11]

Causality Behind Experimental Choices:

  • Headspace Injection: To analyze for residual solvents in a solid sample, headspace injection is superior to direct liquid injection. It introduces only the volatile components into the system, protecting the instrument from the non-volatile API and extending column life.[10]

  • Mass Spectrometry (MS) Detection: MS provides much higher certainty in identification than FID (Flame Ionization Detection). The resulting mass spectrum can be compared against established libraries (e.g., NIST) to identify unknown volatile impurities.[12]

Protocol: GC-MS for Residual Solvents
  • System Preparation:

    • GC-MS System: Agilent 7890B GC with 5977A MSD or equivalent.

    • Headspace Sampler: Agilent 7697A.

    • Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min. .

  • Headspace Parameters:

    • Vial Equilibration: 80 °C for 15 minutes.

    • Loop Temperature: 90 °C.

    • Transfer Line Temperature: 100 °C. .

  • GC Parameters:

    • Inlet Temperature: 250 °C.

    • Oven Program:

      • Initial: 40 °C, hold for 5 minutes.

      • Ramp: 10 °C/min to 240 °C.

      • Hold: 5 minutes at 240 °C. .

  • MS Parameters:

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: 35-350 amu. .

  • Sample Preparation:

    • Accurately weigh ~50 mg of the sample into a 20 mL headspace vial.

    • Add 5 mL of a suitable high-boiling solvent (e.g., DMSO).

    • Seal the vial immediately.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Proof

NMR is the most powerful technique for unambiguous structural elucidation. For a fluorinated compound like this, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a wealth of information to confirm the identity and structure of the main component and any related impurities.[13][14]

Causality Behind Experimental Choices:

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The integration of peaks gives the relative ratio of protons.

  • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

  • ¹⁹F NMR: This is particularly crucial. It directly confirms the presence of fluorine. The chemical shift and coupling to nearby protons (H-F coupling) and carbons (C-F coupling) definitively establish the substitution pattern on the aromatic ring.[15][16]

Expected NMR Data (in CDCl₃)
Nucleus Technique Expected Chemical Shift (ppm) Multiplicity Assignment
¹H1D Proton~7.5 - 7.6m2H, Aromatic (H2, H6)
¹H1D Proton~7.0 - 7.1m1H, Aromatic (H4)
¹H1D Proton~4.1 - 4.2q2H, O-CH₂ -CH₃
¹H1D Proton~3.2 - 3.3t2H, -CO-CH₂ -CH₂-
¹H1D Proton~2.7 - 2.8t2H, -CH₂-CH₂ -CO-O
¹H1D Proton~1.2 - 1.3t3H, -CH₂-CH₃
¹³C1D Carbon~195sC =O (Ketone)
¹³C1D Carbon~172sC =O (Ester)
¹³C1D Carbon~163ddC -F (Aromatic)
¹³C1D Carbon~139tC -CO (Aromatic)
¹³C1D Carbon~112mC H (Aromatic)
¹³C1D Carbon~108tC H (Aromatic)
¹³C1D Carbon~61sO-C H₂
¹³C1D Carbon~33s-CO-C H₂-
¹³C1D Carbon~28s-C H₂-CO-O
¹³C1D Carbon~14s-C H₃
¹⁹F1D Fluorine~ -108m2F, Aromatic

Note: Shifts are predictive and should be confirmed with an authentic reference standard. dd = doublet of doublets, t = triplet, q = quartet, m = multiplet.

cluster_decision Impurity Investigation Logic Start Synthesized Batch Received for Analysis HPLC_Test Run HPLC Purity Test Start->HPLC_Test Purity_Check Purity > 99% and No Unknown Peaks > 0.1%? HPLC_Test->Purity_Check NMR_Test Acquire ¹H, ¹³C, ¹⁹F NMR Purity_Check->NMR_Test Yes Fail Investigate & Repurify Purity_Check->Fail No NMR_Check Does Spectrum Match Reference Standard? NMR_Test->NMR_Check GCMS_Test Run Headspace GC-MS NMR_Check->GCMS_Test Yes NMR_Check->Fail No Solvent_Check Residual Solvents Below ICH Limits? GCMS_Test->Solvent_Check Pass Batch Passes QC Solvent_Check->Pass Yes Solvent_Check->Fail No

Caption: Decision logic for batch release based on analytical results.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR is a rapid and straightforward technique to confirm the presence of key functional groups. While not a primary purity tool, a mismatch between the sample spectrum and a reference standard can immediately flag a potential issue, such as contamination or a structural error.

Causality Behind Experimental Choices:

  • The molecule has several distinct vibrational modes that are easily identifiable. The two carbonyl groups (ketone and ester) are particularly strong absorbers and their positions can provide structural clues.[17][18][19][20]

Expected FTIR Absorption Bands
Wavenumber (cm⁻¹) Intensity Vibration Functional Group
~3100-3000MediumC-H StretchAromatic
~2980-2850MediumC-H StretchAliphatic (CH₂, CH₃)
~1735StrongC=O StretchEster Carbonyl
~1695StrongC=O StretchAryl Ketone Carbonyl
~1615, ~1470Medium-StrongC=C StretchAromatic Ring
~1250-1100StrongC-F StretchAryl Fluoride
~1200-1000StrongC-O StretchEster

Conclusion

The purity analysis of this compound is a clear example of why a multi-faceted, scientifically-grounded approach is critical in pharmaceutical development. Relying on a single technique provides an incomplete and potentially misleading picture. By combining the quantitative power of a validated HPLC method, the volatile impurity-detecting strength of GC-MS , the definitive structural confirmation of NMR , and the rapid functional group verification of FTIR , researchers can ensure the quality, consistency, and reliability of this vital synthetic intermediate. This comprehensive characterization is the foundation upon which safe and effective medicines are built.

References

  • Vertex AI Search. (2025). Creating an Effective HPLC Validation Protocol With a Step-By-Step Example.
  • Chemistry For Everyone. (2025). What Is A GC-MS Library?. YouTube.
  • Pharmaguideline. (2024). Steps for HPLC Method Validation.
  • LibreTexts Chemistry. (n.d.). Carbonyl - compounds - IR - spectroscopy.
  • Cromsource. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.
  • AWS. (n.d.). 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer.
  • Wiley-VCH. (2007). Supporting Information.
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carbonyl Compounds.
  • National Institutes of Health. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC.
  • SlideShare. (n.d.). analytical method validation and validation of hplc.
  • ResearchGate. (n.d.). Structural characterization of carbonyl compounds by IR spectroscopy and chemometrics data analysis | Request PDF.
  • ScienceDirect. (2014). FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols.
  • BenchChem. (n.d.). A Comprehensive Guide to the Validation of an HPLC Method for the Quantification of Methyl p-Methoxyhydrocinnamate.
  • ACS Publications. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds | The Journal of Organic Chemistry.
  • Medistri SA. (2024). GC/MS Identification of Impurities.
  • RSC Publishing. (2022). 19F-centred NMR analysis of mono-fluorinated compounds.
  • Agilent. (n.d.). Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis.
  • National Institutes of Health. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
  • Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals.
  • University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations.
  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
  • Labcompare. (2020). Using Gas Chromatography-Mass Spectrometry to Monitor Impurities and Safeguard Public Health.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems.
  • PubMed. (n.d.). Heteroaromatic analogs of 1-[2-(diphenylmethoxy)ethyl]- and 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazines (GBR 12935 and GBR 12909) as high-affinity dopamine reuptake inhibitors.
  • National Institutes of Health. (n.d.). Complementary Approaches to Existing Target Based Drug Discovery for Identifying Novel Drug Targets - PMC.

Sources

A Technical Guide to the Structure-Activity Relationship of Ethyl 4-(3,5-difluorophenyl)-4-oxobutyrate Analogs as Kynurenine-3-Monooxygenase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) for analogs of Ethyl 4-(3,5-difluorophenyl)-4-oxobutyrate, a scaffold of significant interest in the pursuit of novel therapeutics. Our focus will be on the inhibition of Kynurenine-3-Monooxygenase (KMO), a critical enzyme in the tryptophan metabolism pathway. Dysregulation of this pathway has been implicated in a range of neurodegenerative and inflammatory diseases, making KMO a compelling target for drug discovery.[1][2]

This document is intended for researchers, scientists, and drug development professionals. It will delve into the rationale behind molecular design, present comparative biological data from related compound series, and provide detailed experimental protocols for the evaluation of these analogs.

The Central Role of Kynurenine-3-Monooxygenase (KMO) in Disease

The kynurenine pathway is the primary route for tryptophan catabolism in humans.[1][3] KMO is a pivotal enzyme within this pathway, responsible for the conversion of kynurenine to 3-hydroxykynurenine.[3][4] The inhibition of KMO is a strategic approach to rebalance this pathway, as it can decrease the production of the neurotoxic downstream metabolite quinolinic acid while simultaneously increasing the levels of the neuroprotective kynurenic acid.[1] This makes KMO inhibitors promising candidates for treating conditions such as Huntington's and Alzheimer's diseases.[5]

The core scaffold, this compound, belongs to the broader class of 4-aryl-4-oxobutanoic acid derivatives, which have shown potential as KMO inhibitors.[1] The following sections will dissect the key structural features of this scaffold and their influence on inhibitory activity.

Deconstructing the Pharmacophore: A Hypothesized SAR

Due to the limited publicly available data on a systematic series of this compound analogs, the following SAR is a well-informed hypothesis based on published data for closely related 4-aryl-4-oxobutanoate and 4-aryl-2-hydroxy-4-oxobut-2-enoic acid derivatives.[1][6]

The core structure can be divided into three key regions for SAR analysis:

  • A: The Substituted Phenyl Ring: This region is crucial for interaction with the enzyme's active site.

  • B: The 4-Oxobutyrate Chain: The linker between the aromatic ring and the ester group.

  • C: The Ethyl Ester: This moiety influences solubility, cell permeability, and potential prodrug characteristics.

SAR_regions A A: Phenyl Ring (3,5-difluoro) B B: 4-Oxobutyrate Chain C C: Ethyl Ester Core This compound Core->A Binding & Selectivity Core->B Linker & Conformation Core->C Pharmacokinetics

Caption: Key pharmacophoric regions of the core scaffold.

The Critical Role of the Phenyl Ring Substitution (Region A)

The substitution pattern on the aromatic ring is a primary determinant of inhibitory potency. The presence and position of fluorine atoms significantly impact the molecule's electronic properties and binding interactions.

  • Fluorine's Influence: Fluorine is the most electronegative element, and its incorporation into a phenyl ring can enhance metabolic stability by blocking sites of oxidative metabolism.[7] The carbon-fluorine bond is strong and can alter the acidity of nearby protons and the overall electron distribution of the ring. This modification can lead to more favorable interactions with the enzyme's active site.[8]

  • Positional Importance: Studies on related KMO inhibitors have shown that substitutions at the meta- and para-positions of the phenyl ring are often more favorable than ortho-substitutions, which can introduce steric hindrance.[9] In the case of this compound, the meta-disubstitution pattern is likely a key feature for potent KMO inhibition. Research on other enzyme inhibitors has shown that difluorination at both ortho positions can be detrimental to inhibitory potency.[10]

  • Halogen Comparison: In related series of inhibitors, the nature of the halogen substituent has been shown to be important. For example, in a series of 4-isoxazolyl-1,4-dihydropyridines, the activity trend was found to be p-Br > p-Cl >> p-F, suggesting that larger, more polarizable halogens may form more favorable interactions in the binding pocket of that particular target.[11] A similar exploration would be valuable for the 4-aryl-4-oxobutyrate series targeting KMO.

Modifications to the 4-Oxobutyrate Chain (Region B)

The 4-oxobutyrate chain acts as a linker and its length and rigidity can influence the optimal positioning of the phenyl ring within the active site.

  • Chain Length and Flexibility: The four-carbon chain appears to be an optimal length for positioning the aromatic ring. Shortening or lengthening this chain could disrupt key binding interactions.

  • Introduction of Rigidity: Introducing unsaturation, such as in the 4-aryl-2-hydroxy-4-oxobut-2-enoic acid series, can provide conformational constraint. These more rigid analogs have been shown to be potent KMO inhibitors.[6] This suggests that a specific conformation is preferred for binding.

The Ethyl Ester Moiety (Region C)

The ethyl ester group primarily influences the pharmacokinetic properties of the molecule.

  • Prodrug Potential: Esters are often used in drug design as prodrugs. They can mask a more polar carboxylic acid group, improving cell membrane permeability. In vivo, esterases can hydrolyze the ester to the corresponding carboxylic acid, which may be the active form of the inhibitor.

  • Alkyl Chain Variation: Modifying the length of the alkyl chain of the ester (e.g., from methyl to butyl) can fine-tune solubility and metabolic stability.

Comparative Biological Data from Related Series

While a comprehensive dataset for the target series is not available, the following table presents data from a related series of ethyl 2,4-dioxo-4-arylbutanoate derivatives as Src kinase inhibitors to illustrate the impact of aryl substitution on biological activity. Although the target is different, the general principles of how substitutions on the phenyl ring affect activity can be informative.

Compound IDAryl SubstituentIC50 (µM)
3aPhenyl62.5
3b4-Methylphenyl58.7
3c4-Methoxyphenyl75.2
3d2,4-Dichlorophenyl88.1
3e4-Bromophenyl70.4
3f3-Methylphenyl48.3
Data sourced from a study on the synthesis and evaluation of ethyl 2,4-dioxo-4-arylbutanoate derivatives as Src kinase inhibitors.[12]

This data suggests that the position and nature of the substituent on the phenyl ring can have a significant, though not always predictable, effect on inhibitory activity.

Experimental Protocols for Evaluation

To assess the KMO inhibitory potential of this compound analogs, a robust and reliable assay is required. The following outlines a general protocol for a KMO inhibitor screening assay.

KMO Inhibitor Screening Assay

This assay measures the activity of human KMO by monitoring the consumption of the cofactor NADPH, which is observed as a decrease in absorbance at 340 nm.[5]

Materials:

  • Recombinant human KMO enzyme

  • 3X KMO Assay Buffer

  • L-Kynurenine (substrate)

  • NADPH (cofactor)

  • Test compounds (analogs) dissolved in DMSO

  • UV-transparent 96-well plate

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a master mix containing 3X KMO Assay Buffer, L-Kynurenine, and NADPH.

  • Add 2 µl of the test compound at various concentrations to the wells of the 96-well plate. Include a positive control (known KMO inhibitor) and a negative control (DMSO vehicle).

  • Add 18 µl of the master mix to each well.

  • Initiate the reaction by adding 10 µl of diluted KMO enzyme to each well.

  • Incubate the plate at room temperature for 1 hour.

  • Measure the absorbance at 340 nm using a spectrophotometer.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

KMO_Assay_Workflow A Prepare Master Mix (Buffer, L-Kyn, NADPH) C Add Master Mix to wells A->C B Add Test Compounds to 96-well plate B->C D Initiate reaction with KMO enzyme C->D E Incubate at RT for 1 hour D->E F Measure Absorbance at 340 nm E->F G Calculate % Inhibition and IC50 F->G

Caption: Workflow for the KMO inhibitor screening assay.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel KMO inhibitors. The hypothesized SAR suggests that the 3,5-difluorophenyl moiety is a key determinant of activity, likely through favorable interactions within the KMO active site and enhanced metabolic stability. Modifications to the butyrate linker and the ethyl ester provide avenues for optimizing the pharmacokinetic properties of these analogs.

Future work should focus on the systematic synthesis and biological evaluation of a focused library of analogs to validate the hypothesized SAR. Key questions to address include:

  • What is the effect of altering the position and number of fluorine atoms on the phenyl ring?

  • How do other halogen and electron-withdrawing or -donating groups at the 3 and 5 positions compare to fluorine?

  • Can the introduction of conformational constraints in the butyrate chain enhance potency?

  • How does modification of the ethyl ester affect prodrug activation and overall in vivo efficacy?

A thorough investigation of these questions will provide a clearer understanding of the SAR for this important class of compounds and pave the way for the development of potent and selective KMO inhibitors for the treatment of neurodegenerative and inflammatory diseases.

References

  • Major Developments in the Design of Inhibitors along the Kynurenine Pathway. (n.d.). PMC. Retrieved January 17, 2026, from [Link]

  • Aromatic Ring Fluorination Patterns Modulate Inhibitory Potency of Fluorophenylhydroxamates Complexed with Histone Deacetylase 6. (n.d.). NIH. Retrieved January 17, 2026, from [Link]

  • Inhibition of L-kynurenine 3-hydroxylase From Saccharomyces Carlsbergensis by Alpha-Keto Acid Derivatives of Branched Chain Amino Acids. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

  • Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. (n.d.). PMC. Retrieved January 17, 2026, from [Link]

  • Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters and 2-amino-4-aryl-4-oxobut-2-enoic acids and esters: potent inhibitors of kynurenine-3-hydroxylase as potential neuroprotective agents. (2000). PubMed. Retrieved January 17, 2026, from [Link]

  • The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. (2022). MDPI. Retrieved January 17, 2026, from [Link]

  • KMO Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Retrieved January 17, 2026, from [Link]

  • A radiometric assay for kynurenine 3-hydroxylase based on the release of 3H2O during hydroxylation of L-[3,5-3H]kynurenine. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

  • Kynureninase Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Retrieved January 17, 2026, from [Link]

  • Design, synthesis, and biological evaluation of 3-phenyl substituted pyridine derivatives as potential dual inhibitors of XOR and URAT1. (2024). PubMed. Retrieved January 17, 2026, from [Link]

  • The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. (2022). PubMed. Retrieved January 17, 2026, from [Link]

  • The role of fluorine in medicinal chemistry. (n.d.). Taylor & Francis Online. Retrieved January 17, 2026, from [Link]

  • Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. (2024). Research and Reviews. Retrieved January 17, 2026, from [Link]

  • Synthesis and biological activity of substituted 4-aryl-2-methylenehydrazino-4-oxobut-2-enoic acids and their derivatives. (2009). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors. (n.d.). PMC. Retrieved January 17, 2026, from [Link]

  • Synthesis and biological evaluation of substituted -phenylcinnamonitriles. (1971). PubMed. Retrieved January 17, 2026, from [Link]

  • Development of a Surface Plasmon Resonance Assay for the Characterization of Small-Molecule Binding Kinetics and Mechanism of Binding to Kynurenine 3-Monooxygenase. (2018). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors. (2025). RSC Publishing. Retrieved January 17, 2026, from [Link]

  • Synthesis and biological evaluation of new 3-(4-subsituted phenyl)aminoquinoxaline derivatives as anticancer agents. (2019). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

  • A Simple and Efficient Approach to the Synthesis of 4-Aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

Sources

Comparative study of different synthetic routes to Ethyl 4-(3,5-difluorophenyl)-4-oxobutyrate

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthetic Routes of Ethyl 4-(3,5-difluorophenyl)-4-oxobutyrate

This compound is a key building block in medicinal chemistry, notably as a precursor for various pharmaceutical agents. Its synthesis is a critical step that dictates the efficiency, cost, and scalability of producing these vital compounds. This guide provides an in-depth comparative analysis of the primary synthetic strategies to produce this ketoester, offering insights into the mechanistic underpinnings, procedural details, and relative merits of each approach. This document is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries.

Introduction to Synthetic Strategies

The synthesis of aryl ketoesters like this compound can be approached through several classic and modern organic chemistry reactions. The most prevalent and industrially relevant methods are:

  • Route 1: Friedel-Crafts Acylation: A direct and powerful method involving the electrophilic acylation of 1,3-difluorobenzene with an activated succinic acid derivative.

  • Route 2: Organometallic Cross-Coupling (Grignard-based): A versatile approach that constructs the target molecule by forming a carbon-carbon bond between a nucleophilic organometallic reagent derived from 1,3-difluorobenzene and an electrophilic acyl chloride.

This guide will dissect these two primary routes, providing detailed protocols, mechanistic diagrams, and a comparative analysis to aid in selecting the most appropriate method for a given research or production context.

Route 1: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry for forming carbon-carbon bonds.[1][2] In this approach, the aromatic ring of 1,3-difluorobenzene acts as a nucleophile, attacking an acylium ion electrophile generated in situ from an acylating agent and a Lewis acid catalyst.

Reaction Scheme & Mechanism

The reaction typically employs ethyl 4-chloro-4-oxobutyrate (the mono-acid chloride of succinic acid ethyl ester) as the acylating agent and a strong Lewis acid, such as aluminum chloride (AlCl₃), as the catalyst.

The mechanism proceeds in several steps:

  • The Lewis acid (AlCl₃) coordinates to the chlorine atom of the acyl chloride, forming a highly electrophilic complex.

  • This complex generates a resonance-stabilized acylium ion.

  • The electron-rich 1,3-difluorobenzene ring attacks the acylium ion, forming a sigma complex (arenium ion). The fluorine atoms are deactivating, but the ortho, para-directing effect guides the acylation to the 4-position.

  • A weak base (or the AlCl₄⁻ complex) removes a proton from the sigma complex, restoring aromaticity and yielding the final product.[1][3]

Visualization of Friedel-Crafts Acylation

Friedel-Crafts Acylation cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediate Intermediate cluster_product Product DFB 1,3-Difluorobenzene Acylium Acylium Ion DFB->Acylium Nucleophilic Attack AcylChloride Ethyl 4-chloro-4-oxobutyrate AcylChloride->Acylium Activation LewisAcid AlCl₃ LewisAcid->AcylChloride Product Ethyl 4-(3,5-difluorophenyl)- 4-oxobutyrate Acylium->Product Deprotonation

Caption: Workflow for Friedel-Crafts Acylation.

Detailed Experimental Protocol
  • Materials: 1,3-Difluorobenzene, Ethyl 4-chloro-4-oxobutyrate[4], Anhydrous Aluminum Chloride (AlCl₃), Dichloromethane (DCM), Hydrochloric Acid (HCl), Water, Brine, Anhydrous Sodium Sulfate.

  • Procedure:

    • To a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon), add anhydrous AlCl₃ (1.2 equivalents) and anhydrous DCM.

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add Ethyl 4-chloro-4-oxobutyrate (1.0 equivalent) to the suspension while maintaining the temperature below 5°C. Stir for 15 minutes.

    • Add 1,3-difluorobenzene (1.1 equivalents) dropwise to the reaction mixture, ensuring the temperature does not exceed 5°C.

    • After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated HCl.

    • Separate the organic layer. Extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography to yield this compound.

Performance and Considerations
  • Yield: Typically moderate to good (60-80%).

  • Purity: Good, but can be contaminated with regioisomers if the temperature is not controlled.

  • Pros:

    • Direct, one-step synthesis from readily available starting materials.

    • Well-established and scalable reaction.

    • Avoids the preparation of sensitive organometallic reagents.

  • Cons:

    • Requires stoichiometric amounts of the Lewis acid catalyst, which generates significant waste.[5]

    • The reaction is highly exothermic and requires careful temperature control to prevent side reactions.

    • The catalyst and product form complexes that require hydrolytic workup.[5]

Route 2: Grignard-Based Cross-Coupling

This route utilizes a Grignard reagent, a powerful organomagnesium nucleophile, to form the key carbon-carbon bond.[6][7] The synthesis involves the preparation of a Grignard reagent from 3,5-difluorobromobenzene, which then reacts with an appropriate electrophile.

Reaction Scheme & Mechanism

The synthesis begins with the formation of (3,5-difluorophenyl)magnesium bromide from 1-bromo-3,5-difluorobenzene and magnesium metal. This potent nucleophile then reacts with an acyl chloride, such as ethyl 4-chloro-4-oxobutyrate, in a nucleophilic acyl substitution reaction.

The mechanism involves:

  • Grignard Formation: Oxidative insertion of magnesium metal into the carbon-bromine bond of 1-bromo-3,5-difluorobenzene in an anhydrous ether solvent (like THF or diethyl ether).[8]

  • Nucleophilic Attack: The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the acyl chloride.[9]

  • Tetrahedral Intermediate: A tetrahedral intermediate is formed.

  • Elimination: This intermediate collapses, eliminating the chloride ion to form the ketone product.[9] It is crucial to use the mono-acyl chloride of the succinate; otherwise, a second addition of the Grignard reagent can occur to the newly formed ketone.[8][9]

Visualization of Grignard-Based Synthesis

Grignard Synthesis cluster_step1 Step 1: Grignard Formation cluster_step2 Step 2: Cross-Coupling DFBB 1-Bromo-3,5-difluorobenzene Grignard (3,5-Difluorophenyl)magnesium bromide DFBB->Grignard Mg Magnesium (Mg) Mg->Grignard in dry ether Product Ethyl 4-(3,5-difluorophenyl)- 4-oxobutyrate Grignard->Product Nucleophilic Acyl Substitution AcylChloride Ethyl 4-chloro-4-oxobutyrate AcylChloride->Product

Caption: Workflow for Grignard-Based Synthesis.

Detailed Experimental Protocol
  • Materials: 1-Bromo-3,5-difluorobenzene, Magnesium turnings, Iodine (crystal), Anhydrous Tetrahydrofuran (THF), Ethyl 4-chloro-4-oxobutyrate, Ammonium chloride solution.

  • Procedure:

    • Part A: Grignard Reagent Preparation

      • Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked flask under an inert atmosphere.

      • Add a small crystal of iodine to activate the magnesium surface.

      • Add a small portion of a solution of 1-bromo-3,5-difluorobenzene (1.0 equivalent) in anhydrous THF.

      • Initiate the reaction with gentle heating. Once initiated (observed by bubble formation and disappearance of the iodine color), add the remaining bromide solution dropwise to maintain a gentle reflux.

      • After addition, continue to stir at room temperature for 1-2 hours until most of the magnesium is consumed.

    • Part B: Coupling Reaction

      • Cool the freshly prepared Grignard reagent to -78°C (dry ice/acetone bath).

      • Slowly add a solution of ethyl 4-chloro-4-oxobutyrate (0.9 equivalents) in anhydrous THF, keeping the temperature below -60°C to prevent side reactions.

      • Stir the mixture at -78°C for 2 hours.

      • Allow the reaction to slowly warm to room temperature and stir for an additional hour.

      • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

      • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

      • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

      • Purify the crude product by column chromatography.

Performance and Considerations
  • Yield: Generally good to excellent (75-90%).

  • Purity: High, with fewer isomeric impurities compared to the Friedel-Crafts route if conditions are well-controlled.

  • Pros:

    • High yielding and often provides a cleaner product.

    • Versatile, as various Grignard reagents and electrophiles can be used.

  • Cons:

    • Requires strictly anhydrous conditions, as Grignard reagents react with water.[7]

    • The Grignard reagent can be basic enough to cause enolization of the ester if not performed at low temperatures.

    • The synthesis is a two-step process (Grignard formation and coupling).

Comparative Study Summary

FeatureRoute 1: Friedel-Crafts AcylationRoute 2: Grignard-Based Cross-Coupling
Reaction Type Electrophilic Aromatic SubstitutionNucleophilic Acyl Substitution
Key Reagents 1,3-Difluorobenzene, AlCl₃1-Bromo-3,5-difluorobenzene, Mg
Typical Yield 60-80%75-90%
Number of Steps One pot (synthesis & workup)Two distinct steps
Reaction Conditions 0°C to room temperature-78°C to room temperature
Sensitivity Sensitive to moisture (catalyst)Highly sensitive to moisture/protons
Key Advantages Procedurally simpler, uses cheaper aromaticHigher yield, cleaner reaction profile
Key Disadvantages Stoichiometric Lewis acid waste, potential for regioisomersRequires strict anhydrous conditions, multi-step

Conclusion and Recommendations

Both the Friedel-Crafts acylation and the Grignard-based cross-coupling are viable and effective methods for the synthesis of this compound.

  • The Friedel-Crafts Acylation is often preferred for large-scale industrial synthesis due to its operational simplicity and the lower cost of starting materials. However, it requires careful optimization to control exotherms and minimize side-product formation, and presents challenges in terms of waste management due to the stoichiometric use of aluminum chloride.

  • The Grignard-Based Route offers superior yields and purity, making it an excellent choice for laboratory-scale synthesis and applications where material purity is paramount. The primary challenges are the stringent requirement for anhydrous conditions and the handling of the reactive Grignard reagent.

The ultimate choice of synthetic route will depend on the specific requirements of the project, including scale, cost considerations, available equipment, and the desired purity of the final product. For high-throughput medicinal chemistry applications, the robustness and higher yield of the Grignard approach may be more advantageous, while for cost-driven bulk manufacturing, a well-optimized Friedel-Crafts process is likely the more economical option.

References

Sources

A Comparative Guide to Validated Analytical Methods for the Quantification of Ethyl 4-(3,5-difluorophenyl)-4-oxobutyrate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of chemical intermediates is a cornerstone of robust process development and quality control. Ethyl 4-(3,5-difluorophenyl)-4-oxobutyrate, a key building block in the synthesis of various pharmaceutical agents, requires validated analytical methods to ensure its purity, stability, and concentration. This guide provides an in-depth comparison of suitable analytical techniques for its quantification, grounded in the principles of scientific integrity and regulatory expectations.

While specific, peer-reviewed methods for this compound are not widely published, this guide synthesizes established analytical principles and data from structurally similar molecules to propose and compare scientifically sound methodologies. We will explore High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS), providing detailed protocols and a rationale for their application.

The validation of these methods is paramount and will be discussed in the context of the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines.[1][2] The objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose, ensuring data reliability and integrity.[2]

Pillar 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a foundational technique for the quality control of non-volatile or thermally sensitive compounds.[3] Given the structure of this compound, which contains a UV-absorbing phenyl ring, HPLC with UV detection is a highly suitable method for its quantification. A reversed-phase method is proposed due to the compound's moderate polarity.

Causality Behind Experimental Choices
  • Reversed-Phase C18 Column: The nonpolar stationary phase of a C18 column effectively retains the moderately polar analyte from a more polar mobile phase, allowing for excellent separation from potential polar impurities.

  • Mobile Phase Composition: A mixture of acetonitrile and water provides good solvating power for the analyte. The addition of a small amount of acid (e.g., formic or phosphoric acid) is recommended to protonate any free silanols on the column packing, which improves peak shape by minimizing tailing.[3][4]

  • UV Detection Wavelength: The difluorophenyl ketone moiety is expected to have a strong UV absorbance. A preliminary UV scan of the compound would determine the optimal wavelength (λmax) for maximum sensitivity, likely in the 250-280 nm range.

Experimental Protocol: HPLC-UV Quantification
  • Instrumentation and Materials:

    • HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • This compound reference standard.

    • HPLC-grade acetonitrile, water, and formic acid.

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 265 nm (to be optimized).

    • Injection Volume: 10 µL.

  • Sample and Standard Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of mobile phase.

    • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.

    • Sample Preparation: Prepare a sample solution of the test article at a target concentration of 25 µg/mL in the mobile phase. Filter through a 0.45 µm syringe filter prior to injection.

  • Validation Procedure:

    • Inject the calibration standards to establish linearity.

    • Analyze quality control (QC) samples at low, medium, and high concentrations to determine accuracy and precision.

    • Assess specificity by analyzing a blank (mobile phase) and a placebo sample to ensure no interfering peaks are present at the analyte's retention time.

Workflow for HPLC-UV Method Development and Validation

cluster_dev Method Development cluster_prep Sample Preparation cluster_val Method Validation (ICH Q2(R2)) cluster_analysis Analysis Dev1 Select Column & Mobile Phase Dev2 Optimize Flow Rate & Temperature Dev1->Dev2 Dev3 Determine Optimal λmax Dev2->Dev3 Prep1 Prepare Standards & QCs Dev3->Prep1 Prep3 Filter Samples Prep1->Prep3 Prep2 Prepare Test Sample Prep2->Prep3 Analysis1 HPLC-UV Injection Prep3->Analysis1 Val1 Linearity & Range Val2 Accuracy & Precision Val1->Val2 Val3 Specificity Val2->Val3 Val4 LOD & LOQ Val3->Val4 Val5 Robustness Val4->Val5 Analysis2 Data Acquisition & Processing Analysis1->Analysis2 Analysis2->Val1

Caption: Workflow for HPLC-UV method development and validation.

Pillar 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as quantification in complex matrices (e.g., biological samples) or trace-level impurity analysis, LC-MS/MS is the gold standard.[5] This technique couples the separation power of LC with the specificity and sensitivity of a triple quadrupole mass spectrometer.

Causality Behind Experimental Choices
  • Electrospray Ionization (ESI): ESI is a soft ionization technique suitable for moderately polar molecules, minimizing fragmentation in the source and maximizing the abundance of the molecular ion ([M+H]⁺).

  • Multiple Reaction Monitoring (MRM): MRM provides exceptional selectivity by monitoring a specific precursor-to-product ion transition. This allows the analyte to be quantified even in the presence of co-eluting compounds with the same mass, significantly reducing matrix effects.[6]

  • Isotope-Labeled Internal Standard: The use of a stable isotope-labeled (SIL) internal standard (e.g., this compound-d5) is highly recommended to correct for variations in sample preparation, injection volume, and ionization efficiency, leading to superior accuracy and precision.

Experimental Protocol: LC-MS/MS Quantification
  • Instrumentation and Materials:

    • UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

    • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • This compound reference standard.

    • Stable isotope-labeled internal standard (if available).

    • LC-MS grade acetonitrile, water, and formic acid.

  • Chromatographic and MS Conditions:

    • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

    • Gradient: 30% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Ionization Mode: ESI Positive.

    • MRM Transitions:

      • Analyte: To be determined by direct infusion (e.g., m/z 243.1 → 169.0).

      • Internal Standard: To be determined (e.g., m/z 248.1 → 174.0).

  • Sample and Standard Preparation:

    • Prepare calibration standards and QC samples in the relevant matrix (e.g., plasma, reaction mixture).

    • Sample Preparation (e.g., for plasma): To 50 µL of plasma, add 10 µL of internal standard working solution and 150 µL of acetonitrile (for protein precipitation). Vortex, centrifuge, and inject the supernatant.[5]

Workflow for LC-MS/MS Bioanalytical Method

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Prep1 Aliquot Matrix (e.g., Plasma) Prep2 Add Internal Standard Prep1->Prep2 Prep3 Protein Precipitation (ACN) Prep2->Prep3 Prep4 Vortex & Centrifuge Prep3->Prep4 Analysis1 Inject Supernatant Prep4->Analysis1 Analysis2 UHPLC Separation Analysis1->Analysis2 Analysis3 MS/MS Detection (MRM) Analysis2->Analysis3 Data1 Integrate Peaks Analysis3->Data1 Data2 Calculate Analyte/IS Ratio Data1->Data2 Data3 Quantify vs. Calibration Curve Data2->Data3

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Studies of Ethyl 4-(3,5-difluorophenyl)-4-oxobutyrate-based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide presents a comprehensive framework for evaluating the cross-reactivity of Ethyl 4-(3,5-difluorophenyl)-4-oxobutyrate-based compounds. Tailored for researchers, scientists, and drug development professionals, this document outlines the scientific rationale, experimental design, and data interpretation essential for thorough off-target profiling of this chemical series. We will delve into both in silico and in vitro methodologies, providing a structured approach to de-risk lead candidates and understand potential polypharmacology. The protocols and insights shared are grounded in established industry best practices to ensure scientific rigor and data reliability.

Introduction: The Critical Nature of Cross-Reactivity Profiling

This compound and its derivatives represent a class of molecules with significant therapeutic promise, often explored for their roles as enzyme inhibitors or receptor modulators.[1] However, a primary hurdle in the progression of a promising compound to a clinical candidate is the potential for off-target interactions.[2] Unintended binding to proteins other than the designated target can result in adverse effects, toxicity, or even unforeseen therapeutic outcomes.[2] Consequently, a systematic and early evaluation of cross-reactivity is a crucial step in the drug discovery and development process.[3]

The fundamental goal of a cross-reactivity study is to assess a compound against a panel of relevant biological targets to uncover potential liabilities.[4] This guide will equip you with the foundational knowledge and practical protocols to design and execute these studies effectively.

Predicting Off-Target Interactions: A Look at the Pharmacophore

The this compound scaffold possesses distinct structural features that can guide the rational selection of a cross-reactivity screening panel. The difluorophenyl ring, the keto group, and the ethyl ester are all potential sites of interaction with various protein families.

Key Structural Features and Potential Interactions:

  • 3,5-Difluorophenyl Group: This moiety can engage in various non-covalent interactions, including hydrophobic, π-π stacking, and halogen bonding. The electron-withdrawing properties of the fluorine atoms can influence the acidity of adjacent protons and the molecule's overall electronic character.[5]

  • Keto Group: The carbonyl oxygen acts as a potent hydrogen bond acceptor, a frequent feature in ligands for kinases, proteases, and other enzyme families.

  • Butyrate Chain: The flexible alkyl chain enables the molecule to adopt multiple conformations, allowing it to fit into a variety of binding pockets.[6]

  • Ethyl Ester: This functional group can be a site of metabolic transformation (hydrolysis by esterases) and can also participate in hydrogen bonding.[7]

Leveraging these structural insights, a preliminary in silico analysis is often the initial step. Computational methods can screen the compound against extensive libraries of protein structures to predict potential binding partners.[8][9] While not definitive, this approach is invaluable for generating hypotheses and designing an appropriate screening panel.[8]

Experimental Design: A Tiered Strategy for Cross-Reactivity Screening

A robust assessment of cross-reactivity utilizes a tiered approach, commencing with broad screening panels and advancing to more focused, functional assays for any identified "hits".

Tier 1: Broad Panel Screening with Binding Assays

The first step involves screening the compound of interest against a large, commercially available panel of receptors, enzymes, ion channels, and transporters. These panels typically employ radioligand binding assays or enzymatic assays to provide a rapid and cost-effective evaluation of potential interactions.[10]

Experimental Protocol: Competitive Radioligand Binding Assay

  • Objective: To ascertain the ability of the test compound to displace a known radiolabeled ligand from its target protein.[11]

  • Materials:

    • Test compound (e.g., this compound derivative) at a range of concentrations.

    • Target protein preparation (e.g., membrane preparation, purified enzyme).

    • Radiolabeled ligand specific for the target.

    • Assay buffer.

    • Filtration apparatus and filter mats.

    • Scintillation counter and scintillation fluid.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a multi-well plate, combine the target protein, radiolabeled ligand (at a concentration near its dissociation constant, Kd), and either the test compound or a vehicle control.[12]

    • Incubate the plate to allow the binding to reach equilibrium.

    • Rapidly filter the contents of each well through a filter mat to separate bound and unbound radioligand.

    • Wash the filters with ice-cold buffer to minimize non-specific binding.

    • Place the filter mats in scintillation vials with scintillation fluid.

    • Quantify the amount of bound radioligand using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition of radioligand binding for each concentration of the test compound.

    • Plot the percent inhibition against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of specific binding.[13]

Data Presentation:

TargetCompound A (IC50, µM)Compound B (IC50, µM)
Target X> 101.2
Off-Target Y5.8> 10
Off-Target Z> 10> 10

Table 1: Illustrative data from a broad panel screen. IC50 values are utilized to quantify the potency of the interaction.

Tier 2: Functional Assays for Hit Confirmation

Any significant hits from the binding assays (typically defined as >50% inhibition at a screening concentration of 1-10 µM) should be further investigated using functional assays.[14] This is to determine if the binding event translates into a biological effect, such as agonist, antagonist, or inverse agonist activity.[15]

Experimental Workflow: Functional Follow-up

Caption: Tier 2 functional assay workflow for hit validation.

Tier 3: Cellular and Phenotypic Assays

If a compound exhibits functional activity at an off-target in a biochemical or cell-based assay, the subsequent crucial step is to evaluate its effects in a more physiologically relevant setting.[16] This often involves the use of cellular phenotypic assays or even in vivo studies.[17][18]

Comparative Analysis: Benchmarking Against Alternatives

To contextualize the cross-reactivity profile of a novel compound, it is vital to compare it against existing standards or alternative chemical series. This provides a benchmark for the observed off-target activities and aids in the selection of the most promising lead candidate.

Data Presentation: Comparative Cross-Reactivity Profile

Target FamilyCompound A (% Inhibition @ 10 µM)Competitor X (% Inhibition @ 10 µM)Competitor Y (% Inhibition @ 10 µM)
Kinases5152
GPCRs12825
Ion Channels251
Proteases451060

Table 2: An example of a high-level comparison of off-target liabilities across different compound series.

Conclusion: An Integrated Perspective on Selectivity

The assessment of cross-reactivity for this compound-based compounds is an iterative and critical process. It commences with a rational, structure-based prediction of potential off-targets, followed by a systematic experimental evaluation using a tiered approach. By integrating data from binding, functional, and phenotypic assays, and by comparing the profile to relevant alternatives, researchers can develop a comprehensive understanding of a compound's selectivity. This knowledge is paramount for making informed decisions in the drug discovery pipeline, ultimately contributing to the development of safer and more effective medicines.

References

  • Oncolines B.V. (2024, October 16). Cell-Based Functional Assays.
  • Fabgennix International. Competition Assay Protocol.
  • BioAssay Systems. Enzyme Inhibitor Screening Services.
  • Frontiers in Pharmacology. (2019, July 16). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
  • Biobide. What is an Inhibition Assay?
  • Domainex. Cell Based Assays | Biomarker & Phenotypic Profiling.
  • Biocompare. Inhibitor Screening Kits.
  • HistoTox Labs. A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development.
  • Wikipedia. Cross-reactivity.
  • Patsnap Synapse. (2025, April 29). Top Enzymatic Assays for Drug Screening in 2025.
  • NanoTemper Technologies. Assay setup for competitive binding measurements.
  • PubMed. Use of tissue cross-reactivity studies in the development of antibody-based biopharmaceuticals: history, experience, methodology, and future directions.
  • PMC - NIH. A review for cell-based screening methods in drug discovery.
  • BioIVT. Enzyme Inhibition Studies.
  • Journal of Visualized Experiments. (2025, July 8). Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions.
  • Charles River Laboratories. Biology Cell-Based Assays.
  • Accelevir. Functional Cell-Based Assays | Mechanism of Action, Proliferation.
  • PMC - NIH. Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics.
  • Semantic Scholar. Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals.
  • Comparative Biosciences, Inc. Tissue Cross-Reactivity Studies.
  • MDPI. Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics.
  • ResearchGate. (2025, August 7). Cross-reactivity among drugs: Clinical problems.
  • PMC - PubMed Central. In silico off-target profiling for enhanced drug safety assessment.
  • ResearchGate. The protocol of competitive binding assay.
  • Benchchem. Basic principles of competitive binding assays.
  • Matrix Scientific. Ethyl 4-(3,5-difluorophenyl)-2,2-dimethyl-4-oxobutyrate.
  • ChemicalBook. Ethyl 4,4-difluoro-3-oxobutanoate synthesis.
  • Chem-Impex. Ethyl 4,4-difluoroacetoacetate.
  • Sigma-Aldrich. This compound.
  • Zhishang Chemical. Ethyl 4,4-difluoro-3-oxobutanoate CAS 352-24-9.
  • Benchchem. Synthesis of Ethyl 4-(3-chlorophenyl)-4-oxobutyrate via Claisen Condensation: Application Notes and Protocols.
  • PubChem. Ethyl 4,4,4-Trifluorobutyrate.
  • MDPI. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms.
  • ResearchGate. (2025, August 7). Study on the Reactions of Ethyl 4,4,4-Trifluoro-3-oxobutanoate with Arylidenemalononitriles.
  • PMC - PubMed Central. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate).

Sources

A Comparative Guide to In-Vitro and In-Vivo Metabolism Studies of Ethyl 4-(3,5-difluorophenyl)-4-oxobutyrate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the metabolic fate of a new chemical entity is paramount. This guide provides an in-depth comparison of in-vitro and in-vivo methodologies for studying the metabolites of Ethyl 4-(3,5-difluorophenyl)-4-oxobutyrate, a compound of interest due to its fluorinated aromatic ring and keto-ester functional groups. The presence of fluorine atoms can significantly influence a molecule's metabolic stability, making a thorough investigation of its biotransformation crucial.[1] This guide will delve into the causality behind experimental choices, present self-validating protocols, and be grounded in authoritative references to ensure scientific integrity.

The Dichotomy of Metabolic Studies: A Foundational Overview

The journey of a drug candidate from discovery to clinical application is paved with a deep understanding of its absorption, distribution, metabolism, and excretion (ADME) properties. Metabolism, the enzymatic conversion of drugs into more water-soluble compounds, is a critical determinant of a drug's efficacy and safety.[2] The two pillars of metabolic investigation are in-vitro and in-vivo studies, each offering a unique window into the biotransformation of a xenobiotic.

  • In-vitro studies , conducted in a controlled laboratory setting outside a living organism, provide a reductionist view of metabolic processes. They are instrumental in early-stage drug discovery for high-throughput screening of metabolic stability and identifying potential metabolic pathways.[3][4]

  • In-vivo studies , performed within a living organism, offer a holistic perspective, integrating the complex interplay of various physiological factors that influence drug metabolism.[5][6]

The choice between or, more commonly, the integration of both approaches is a strategic decision in drug development, guided by the specific questions being addressed.

In-Vitro Metabolism: Deconstructing the Metabolic Machinery

In-vitro systems are indispensable for initial metabolic profiling due to their cost-effectiveness, high throughput, and the ability to dissect specific enzymatic reactions.[7] For this compound, key in-vitro models would include liver microsomes, hepatocytes, and S9 fractions.

Key In-Vitro Models for Metabolic Assessment
In-Vitro Model Description Advantages Disadvantages Recommended Use for this compound
Liver Microsomes Vesicles of the endoplasmic reticulum containing Phase I enzymes (e.g., Cytochrome P450s) and some Phase II enzymes (e.g., UGTs).[2][3]Cost-effective, high-throughput, good for studying CYP-mediated metabolism.[3][7]Lack of cytosolic enzymes and cofactors for some Phase II reactions; no cellular transport.[7]Initial screening for CYP-mediated oxidation of the aromatic ring or alkyl chain and ester hydrolysis.
Hepatocytes Intact liver cells containing a full complement of metabolic enzymes and cofactors.[4][8]More physiologically relevant than microsomes, includes both Phase I and II metabolism and transport processes.[7]Shorter lifespan in culture, donor variability, and higher cost.[7]Comprehensive metabolite profiling, including both Phase I and Phase II conjugation reactions.
S9 Fraction A mixture of microsomal and cytosolic fractions, containing a broader range of metabolic enzymes than microsomes alone.[4]Broader enzyme profile than microsomes.Lacks the intact cellular structure of hepatocytes.Intermediate complexity studies to capture both microsomal and cytosolic metabolic pathways.
Experimental Workflow: In-Vitro Metabolism of this compound

The following diagram illustrates a typical workflow for assessing the in-vitro metabolism of the target compound.

in_vitro_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis compound This compound Stock Solution incubation Incubation at 37°C compound->incubation models In-Vitro Models (Microsomes, Hepatocytes, S9) models->incubation cofactors Cofactors (e.g., NADPH, UDPGA) cofactors->incubation quenching Reaction Quenching (e.g., Acetonitrile) incubation->quenching extraction Sample Extraction quenching->extraction lcms LC-MS/MS Analysis extraction->lcms identification Metabolite Identification & Quantification lcms->identification

Caption: A generalized workflow for in-vitro metabolism studies.

Step-by-Step Protocol for In-Vitro Metabolic Stability Assay using Liver Microsomes

This protocol provides a framework for determining the metabolic stability of this compound.

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO, acetonitrile) at a concentration of 10 mM.

    • Thaw pooled human liver microsomes on ice.

    • Prepare a 0.1 M phosphate buffer (pH 7.4).

    • Prepare a solution of NADPH regenerating system.

  • Incubation:

    • In a microcentrifuge tube, combine the phosphate buffer, liver microsomes (final protein concentration typically 0.5-1 mg/mL), and the test compound (final concentration typically 1-10 µM).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Termination and Sample Preparation:

    • Immediately add the aliquot to a tube containing a cold quenching solution (e.g., acetonitrile with an internal standard) to stop the reaction and precipitate proteins.

    • Vortex the mixture and centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to a clean tube for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the remaining parent compound at each time point.[9][10]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear portion of the curve represents the elimination rate constant (k).

    • Calculate the in-vitro half-life (t½) using the formula: t½ = 0.693 / k.

In-Vivo Metabolism: The Whole-Organism Perspective

In-vivo studies are essential for understanding the complete metabolic profile of a drug candidate in a complex biological system, providing data on pharmacokinetics and the formation of major circulating metabolites.[11][12] The choice of animal model is critical and should be based on similarities in metabolic pathways to humans.[5]

Selection of Animal Models

For initial in-vivo studies of this compound, rodents (rats or mice) are commonly used due to their well-characterized physiology and cost-effectiveness. However, it is crucial to perform preliminary in-vitro cross-species metabolism comparisons to select the most relevant species.[13]

Experimental Workflow: In-Vivo Metabolism Study

The following diagram outlines the key stages of an in-vivo metabolism study.

in_vivo_workflow cluster_dosing Dosing cluster_sampling Sample Collection cluster_processing Sample Processing & Analysis animal_model Select Animal Model (e.g., Rat) dose_admin Dose Administration (Oral or Intravenous) animal_model->dose_admin sample_collection Collection of Biological Matrices (Blood, Urine, Feces) dose_admin->sample_collection sample_prep Sample Preparation (e.g., Plasma Separation, Extraction) sample_collection->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis metabolite_profiling Metabolite Profiling & Identification lcms_analysis->metabolite_profiling pk_analysis Pharmacokinetic Analysis lcms_analysis->pk_analysis

Caption: A schematic of the in-vivo metabolism study workflow.

Step-by-Step Protocol for an In-Vivo Pharmacokinetic and Metabolite Identification Study in Rats
  • Animal Acclimatization and Dosing:

    • Acclimatize male Sprague-Dawley rats for at least one week before the study.

    • Administer this compound via oral gavage or intravenous injection at a predetermined dose.

  • Sample Collection:

    • Collect blood samples from the tail vein or another appropriate site at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.

    • House the animals in metabolic cages to collect urine and feces over a 24 or 48-hour period.

  • Sample Processing:

    • Centrifuge the blood samples to obtain plasma.

    • Homogenize the feces samples.

    • Store all samples at -80°C until analysis.

  • Sample Analysis:

    • Extract the parent compound and its metabolites from the plasma, urine, and feces using appropriate techniques (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction).

    • Analyze the extracts using high-resolution LC-MS/MS to identify and quantify the parent compound and its metabolites.[14][15][16]

  • Data Interpretation:

    • Determine the pharmacokinetic parameters of the parent compound (e.g., Cmax, Tmax, AUC, half-life).

    • Characterize the chemical structures of the identified metabolites.

    • Quantify the major circulating and excreted metabolites.

Bridging the Gap: In-Vitro to In-Vivo Extrapolation (IVIVE)

A key goal in drug development is to predict human pharmacokinetics from preclinical data. In-vitro to in-vivo extrapolation (IVIVE) uses data from in-vitro metabolism studies to predict in-vivo clearance.[17] While powerful, IVIVE has its limitations, and the predictions should be validated with in-vivo data.

Predicted Metabolic Pathways of this compound

Based on the chemical structure of this compound, the following metabolic pathways are plausible:

metabolic_pathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent This compound hydrolysis Ester Hydrolysis (Carboxylic Acid Metabolite) parent->hydrolysis Esterases reduction Ketone Reduction (Hydroxy Metabolite) parent->reduction Carbonyl Reductases oxidation Aromatic Hydroxylation parent->oxidation CYP450s glucuronidation Glucuronidation of Hydroxy Metabolite reduction->glucuronidation UGTs

Caption: Plausible metabolic pathways for the target compound.

The difluorinated phenyl ring is expected to be relatively stable to oxidative metabolism due to the strong carbon-fluorine bonds.[1][18] However, cytochrome P450 enzymes can still potentially hydroxylate the aromatic ring, and in some cases, defluorination can occur.[19][20][21] The primary metabolic routes are likely to be hydrolysis of the ethyl ester to the corresponding carboxylic acid and reduction of the ketone to a secondary alcohol. The resulting hydroxyl group can then undergo Phase II conjugation, such as glucuronidation.

Conclusion

The investigation of this compound metabolism requires a synergistic approach, leveraging the strengths of both in-vitro and in-vivo methodologies. In-vitro assays provide a rapid and mechanistic understanding of potential metabolic pathways, guiding further studies. In-vivo experiments offer the definitive, integrated picture of the compound's fate in a complex biological system. By carefully designing and executing these studies, researchers can build a comprehensive metabolic profile, a critical step in the journey of any new chemical entity toward becoming a safe and effective therapeutic agent.

References

  • LeCluyse, E. L. (2009). In Vitro Assays for Induction of Drug Metabolism. Methods in Molecular Biology, 481, 47–58. [Link]

  • Sohail, A., & Navas-Acien, A. (2020). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. ResearchGate. [Link]

  • Prakash, C., Shaffer, C. L., & Nedderman, A. (2007). Analytical strategies for identifying drug metabolites. Mass Spectrometry Reviews, 26(3), 340-369. [Link]

  • MileCell Bio. (2024). Drug Metabolism Studies Using Liver Microsomes. MileCell Bio. [Link]

  • Technology Networks. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. Technology Networks. [Link]

  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. [Link]

  • Pan, Z., & Raftery, D. (2007). LC-MS-based metabolomics in drug metabolism. Expert Opinion on Drug Metabolism & Toxicology, 3(5), 685-696. [Link]

  • Discovery Life Sciences. (n.d.). Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. Discovery Life Sciences. [Link]

  • Li, S., & Li, L. (2012). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Metabolites, 2(4), 817-835. [Link]

  • Tang, C., & Prueksaritanont, T. (2010). Use of in vivo animal models to assess pharmacokinetic drug-drug interactions. Pharmaceutical Research, 27(9), 1772-1787. [Link]

  • Nordell, P., et al. (2022). Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. Frontiers in Pharmacology, 13, 959600. [Link]

  • Tang, C., & Prueksaritanont, T. (2010). Use of In Vivo Animal Models to Assess Pharmacokinetic Drug-Drug Interactions. ResearchGate. [Link]

  • Walsh Medical Media. (n.d.). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. Walsh Medical Media. [Link]

  • Anjo, C., & G.S., S. (2015). Metabolite Identification by Mass Spectrometry. International Journal of Pharmaceutical Research and Allied Sciences, 4(3), 10-18. [Link]

  • Whalley, P. M. (n.d.). Industry view: In vitro comparative metabolism studies to identify metabolites. EFSA. [Link]

  • Amore, B. M. (2010). Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings. Current Drug Discovery Technologies, 7(1), 1-13. [Link]

  • Jones, J. P., & Korzekwa, K. R. (2012). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Journal of Medicinal Chemistry, 55(17), 7546-7554. [Link]

  • de Visser, S. P. (2020). Insights into Cytochrome P450 Enzyme Catalyzed Defluorination of Aromatic Fluorides. ResearchGate. [Link]

  • de Visser, S. P. (2020). Insights into Cytochrome P450 Enzymes Catalyzed Defluorination of Aromatic Fluorides. The University of Manchester. [Link]

  • Khan, M. F., et al. (2023). Bacterial Cytochrome P450 Involvement in the Biodegradation of Fluorinated Pyrethroids. International Journal of Molecular Sciences, 24(23), 16897. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 4-(3,5-difluorophenyl)-4-oxobutyrate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As researchers and drug development professionals, our work with novel chemical entities like Ethyl 4-(3,5-difluorophenyl)-4-oxobutyrate demands not only precision in our experiments but also an unwavering commitment to safety and environmental stewardship. The presence of a difluorinated phenyl group in this molecule places it in a category of halogenated organic compounds that require specialized handling and disposal procedures. Improper disposal can lead to environmental persistence and the formation of hazardous byproducts. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound, ensuring the protection of our personnel and environment.

Part 1: Hazard Identification and Risk Assessment

Before any disposal protocol can be initiated, a thorough understanding of the compound's potential hazards is essential. While a specific Safety Data Sheet (SDS) for this compound is not widely available, we can infer its hazard profile from structurally similar compounds and the known behavior of fluorinated organic molecules.

The primary concerns are its potential as an irritant and the hazardous decomposition products generated during thermal breakdown. Related difluorophenyl compounds are known to cause skin and serious eye irritation.[1] Furthermore, the thermal decomposition of any fluorinated organic compound can generate highly toxic and corrosive hydrogen fluoride (HF) gas.[2] Therefore, all handling and disposal procedures must be designed to mitigate these risks.

Inferred Hazard Profile & Safety Data
ParameterValue / ClassificationRationale / Source
GHS Hazard Class Likely: Skin Irritant (Category 2), Eye Irritant (Category 2A)Based on data for similar fluorinated ketoesters.[1]
Primary Routes of Exposure Inhalation, Skin Contact, Eye ContactStandard for organic esters and ketones in a lab setting.
Acute Health Hazards May cause respiratory, skin, and eye irritation.[3]Inferred from related compounds.[1]
Chronic Health Hazards Data not available. Long-term exposure should be minimized.General principle of chemical safety.
Thermal Decomposition Hazardous products include Carbon Oxides (CO, CO₂) and Hydrogen Fluoride (HF).[2]Characteristic of fluorinated organic compounds.
Environmental Hazards Potential for persistence. Avoid release to the environment.[2]Fluorinated organics are known as "forever chemicals" due to the strong C-F bond.[4]

Part 2: On-Site Waste Management Protocol

Proper disposal begins at the laboratory bench. The following steps are critical for ensuring safety and compliance prior to the final disposal event.

Step 1: Waste Segregation

Immediately upon generation, all waste containing this compound—including neat compound, contaminated solvents, reaction mixtures, and contaminated lab supplies (e.g., pipette tips, weighing paper)—must be segregated into a dedicated, properly labeled hazardous waste container.

  • Causality: Cross-contamination with other waste streams, such as acids or oxidizers, could lead to unknown and potentially dangerous reactions. Segregation is a cornerstone of a self-validating and safe waste management system. Incompatible materials to keep separate include strong oxidizing agents, acids, and bases.[2][5]

Step 2: Containerization and Labeling
  • Select an Appropriate Container: Use a chemically resistant container (e.g., borosilicate glass or high-density polyethylene - HDPE) with a secure, vapor-tight lid. Ensure the container is in good condition and free from cracks or defects.

  • Labeling: The container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards (e.g., "Irritant," "Toxic Fumes Upon Incineration")

    • The accumulation start date

    • The responsible researcher's name and lab location

Step 3: Temporary Storage

Store the sealed and labeled waste container in a designated satellite accumulation area or a central hazardous waste storage facility.

  • Storage Conditions: The storage area must be cool, dry, and well-ventilated.[6] It should be away from heat, sparks, or open flames.[6] Secondary containment is required to control any potential leaks or spills.

Part 3: Final Disposal Pathway

The disposal of fluorinated organic compounds is strictly regulated. The robust nature of the carbon-fluorine bond makes these compounds resistant to conventional breakdown methods.[7]

Disposal Workflow: From Laboratory Bench to Final Disposition

The disposal of this compound is governed by federal and local regulations. This workflow ensures a compliant pathway.

G cluster_lab Laboratory Operations cluster_disposal Professional Disposal gen Waste Generation (e.g., unused compound, contaminated solvents) seg Step 1: Segregation (Dedicated Halogenated Waste Stream) gen->seg cont Step 2: Containerization & Labeling (Chemically resistant, sealed container with full hazard info) seg->cont store Step 3: Secure Temporary Storage (Ventilated, secondary containment) cont->store vendor Step 4: Licensed Waste Vendor (Specialized in Halogenated Organics) store->vendor Scheduled Pickup transport Compliant Transportation vendor->transport incin Step 5: High-Temperature Incineration (>1,000°C with afterburner and flue gas scrubber) transport->incin final Final Disposition (Compliant and Documented) incin->final

Caption: Disposal workflow for this compound.

Step 4: Engage a Licensed Professional Waste Disposal Service

Disposal of this chemical is not a "do-it-yourself" task. You must contract with a licensed professional waste disposal service that has demonstrated experience in handling and destroying halogenated and fluorinated organic compounds.[3]

  • Trustworthiness: Verify the vendor's certifications and inquire specifically about their technology for destroying fluorinated compounds. A reputable vendor will provide a complete chain of custody and a certificate of destruction.

Step 5: High-Temperature Incineration

The recommended and most effective method for the final destruction of this compound is high-temperature incineration.[4]

  • Expertise & Causality: The high thermal stability of the carbon-fluorine bond requires extreme temperatures (typically >1,000°C) and sufficient residence time to ensure complete molecular breakdown.[7] This process prevents the release of the parent compound or smaller fluorinated byproducts into the environment. The incineration facility must be equipped with an afterburner and a flue gas scrubbing system (e.g., a lime scrubber) to neutralize the acidic gases, particularly hydrogen fluoride (HF), that are generated during combustion.[2][8] Landfilling is not a recommended disposal method as it does not destroy the molecule, only contains it, posing a risk of future environmental release.[4]

References

  • Vertex AI Search. ETHYL 4-(4-CHLORO-3-FLUOROPHENYL)-4-OXOBUTYRATE Safety Data Sheets.
  • KM Pharma Solution Private Limited. MSDS - Ticagrelor Impurity 134.
  • Benchchem. 1-(2,6-Difluorophenyl)cyclopropanecarboxylic acid | 139229-58-6.
  • Sigma-Aldrich. SAFETY DATA SHEET.
  • U.S. Environmental Protection Agency. Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl - EPA.
  • U.S. Environmental Protection Agency. Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl - EPA.
  • 4-(2,4-Difluorophenyl)-4-oxobutanoic acid Safety Data Sheet. (2016).
  • SAFETY DATA SHEET. (2025).
  • Fisher Scientific. SAFETY DATA SHEET.
  • Strem Chemicals, Inc. Safety data sheet. (2021).
  • Matrix Scientific. Ethyl 4-(3,5-difluorophenyl)-2,2-dimethyl-4-oxobutyrate.
  • ECHEMI. Ethyl 4-fluoro-β-oxobenzenepropanoate SDS, 1999-00-4 Safety Data Sheets.
  • PubChem. Ethyl 4-chloro-4,4-difluoro-3-oxobutanoate.
  • U.S. Environmental Protection Agency. Per- and Polyfluoroalkyl Substances (PFAS): - Incineration to Manage PFAS Waste Streams.
  • Pfaltz & Bauer, Inc. SAFETY DATA SHEET.
  • 2-(2,4-difluorophenyl)cyclopropanecarboxylic acid 1157642-22-2 wiki.
  • MCF Environmental Services. Guidelines for Disposing of PFAs. (2023).
  • Sigma-Aldrich. SAFETY DATA SHEET. (2025).
  • Pharmaffiliates. CAS No : 220352-36-3 | Product Name : (1R,2R)-2-(3,4-Difluorophenyl)-cyclopropanecarboxylic Acid.
  • BLDpharm. 220352-36-3|(1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid.
  • U.S. Environmental Protection Agency. Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. (2025).
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 4-(3,5-difluorophenyl)-4-oxobutyrate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. Ethyl 4-(3,5-difluorophenyl)-4-oxobutyrate, a fluorinated aromatic ketone, is a valuable intermediate in synthesis, but its unique structure necessitates a rigorous safety protocol. The introduction of fluorine into organic molecules can significantly alter their chemical and biological properties, sometimes in ways that are not yet fully characterized.[1]

This guide provides a comprehensive, field-tested framework for the safe handling of this compound, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). Our approach is grounded in the principle of "as low as reasonably practicable" (ALARP) exposure, recognizing that the toxicological properties of many research chemicals have not been exhaustively investigated.[2][3]

Hazard Identification and Risk Assessment: The "Why" Behind the "What"

Understanding the potential hazards is the first step in any robust safety plan. For this compound, we must consider the hazards associated with its chemical class. A closely related compound, Ethyl 4-(3,5-difluorophenyl)-2,2-dimethyl-4-oxobutyrate, is classified as an irritant that may cause allergic skin reactions and serious eye irritation. Therefore, we must assume this compound presents, at a minimum, similar risks.

Key Potential Hazards:

  • Eye Irritation: Direct contact with the eyes is likely to cause serious irritation.[2]

  • Skin Irritation/Sensitization: Prolonged or repeated contact may cause skin irritation, and as with many complex organic molecules, there is a potential for allergic skin reactions.[2][4]

  • Respiratory Irritation: Inhalation of aerosols or dusts may cause respiratory irritation.[2]

  • Unknown Systemic Effects: As the toxicological profile is not fully established, we must assume the possibility of harm if significant systemic absorption occurs through inhalation, ingestion, or skin contact.

Your risk level is determined by the scale and nature of your work. A milligram-scale synthesis in a closed system presents a different risk profile than a multi-gram purification step. Always perform a risk assessment before beginning any new procedure.

The Core of Protection: A Multi-Layered PPE Strategy

No single piece of PPE is sufficient. A comprehensive strategy involves integrated protection for the eyes, face, hands, and body. All work with this compound should be performed in a properly functioning chemical fume hood to minimize inhalation exposure.[1]

Eye and Face Protection: The First Line of Defense

Given the high likelihood of serious eye irritation, robust eye protection is non-negotiable.

  • Minimum Requirement: Chemical splash goggles that meet the ANSI Z87.1 standard are mandatory at all times.[5]

  • Elevated Risk Scenarios: When there is a significant risk of splashing or a highly exothermic reaction (e.g., during quenching or large-scale transfers), a full-face shield must be worn in addition to chemical splash goggles.[1][5] This provides a critical secondary barrier for the entire face.

Hand Protection: Selecting the Right Barrier

Choosing the correct gloves is crucial, as many standard laboratory gloves offer insufficient protection against aromatic ketones and solvents. Disposable nitrile gloves provide short-term protection suitable for incidental contact only.[5] The selection of gloves must be based on chemical compatibility.

Glove MaterialSuitability for Aromatic Ketones & EstersBreakthrough Time (General)Recommended Use Case
Nitrile Fair to Good (Short-term)Variable, check manufacturer dataIncidental Contact Only. Must be changed immediately upon contamination.
Butyl Rubber Excellent> 480 minutesExtended handling, large quantities, or situations with high splash potential.
PVA (Polyvinyl Alcohol) Excellent vs. Ketones & Aromatics> 240 minutes for MEK, AcetoneExcellent choice for handling ketones, but not suitable for use with water-based solutions .[6]
Fluoroelastomer (Viton™) Excellent> 480 minutesHigh-cost option with excellent resistance to a broad range of organic solvents.[7]
Natural Rubber/Latex PoorVery shortNot Recommended. Offers poor protection against organic solvents.[7]

Operational Mandate: Always double-glove when handling this compound. An inner nitrile glove provides a backup barrier, while a more robust outer glove (like butyl rubber) provides primary chemical resistance. Inspect gloves for any signs of degradation or puncture before each use.[3]

Skin and Body Protection
  • Laboratory Coat: A clean, properly fitting lab coat, buttoned completely, is required.[5] For handling larger quantities, a chemically resistant apron over the lab coat is recommended.

  • Personal Attire: Long pants and closed-toe, closed-heel shoes that cover the entire foot are mandatory.[5] Synthetic fabrics like polyester can melt and adhere to the skin in a fire and should be avoided in favor of cotton or other natural fibers under your lab coat.[5]

Respiratory Protection

Under normal laboratory conditions, all handling of this compound must be conducted within a certified chemical fume hood, which serves as the primary method of respiratory protection.[1] If engineering controls are not feasible or in the event of a large spill outside of a fume hood, respiratory protection would be required. Use of a respirator necessitates enrollment in a formal respiratory protection program, including medical evaluation and fit testing.[5][8]

Operational and Disposal Plans

A proactive plan for handling and disposal is integral to the safety protocol.

Step-by-Step Handling Protocol
  • Preparation: Designate a specific area within the fume hood for the procedure. Ensure all necessary equipment, reagents, and waste containers are present before retrieving the compound.

  • PPE Donning: Don all required PPE as described above before handling the primary container.

  • Manipulation: Handle the compound with care, avoiding the generation of dusts or aerosols. Use tools (spatulas, syringes) to transfer the material, avoiding direct hand contact.

  • Post-Handling: After use, securely close the primary container.

  • Decontamination: Wipe down the designated work area and any equipment used.

  • PPE Doffing: Remove PPE carefully to avoid cross-contamination. Remove gloves using the proper technique (peeling them off without touching the outer surface) and dispose of them immediately.[3] Wash hands thoroughly with soap and water after the procedure is complete.[3]

Waste Disposal Plan

All waste containing fluorinated organic compounds must be treated as hazardous waste.[1]

  • Collection: Collect all waste, including contaminated gloves, wipes, and residual material, in a clearly labeled, compatible container.[1]

  • Segregation: Do not mix this waste stream with incompatible materials, such as strong acids, bases, or oxidizing agents.[1]

  • Disposal: Dispose of the waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[3][9]

Emergency Response

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2]

  • Skin Contact: Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and water.[4] Seek medical attention if irritation or other symptoms develop.[4]

  • Inhalation: Move the affected person to fresh air. If they are having trouble breathing, seek immediate medical attention.[1]

  • Spill: Evacuate the immediate area. If the spill is large or outside of a fume hood, alert others and contact your institution's safety office. Small spills inside a fume hood can be absorbed with an inert material (e.g., vermiculite, sand) and collected into the hazardous waste container.

Visual Workflow: PPE Selection and Use

The following diagram outlines the decision-making and operational flow for proper PPE management when working with this compound.

PPE_Workflow start Start: Procedure with This compound hazard_id 1. Identify Hazards: - Skin/Eye Irritant (Known) - Respiratory Irritant (Potential) - Unknown Systemic Effects start->hazard_id risk_assess 2. Assess Risk: - Scale (mg vs g) - Procedure (Splash/Aerosol Potential) hazard_id->risk_assess eng_controls 3. Implement Engineering Controls (Primary Barrier) risk_assess->eng_controls fume_hood Work Inside Certified Chemical Fume Hood eng_controls->fume_hood ppe_select 4. Select Task-Appropriate PPE (Secondary Barrier) fume_hood->ppe_select ppe_details Eye: Goggles + Face Shield (if splash risk) Hand: Double Gloves (e.g., Nitrile inner, Butyl outer) Body: Lab Coat, Long Pants, Closed Shoes ppe_select->ppe_details inspect_ppe 5. Inspect PPE (Check for defects/holes) ppe_select->inspect_ppe don_ppe 6. Don PPE Correctly inspect_ppe->don_ppe procedure 7. Perform Experiment don_ppe->procedure doff_ppe 8. Doff PPE Carefully (Avoid Cross-Contamination) procedure->doff_ppe dispose 9. Dispose of Contaminated PPE as Hazardous Waste doff_ppe->dispose wash 10. Wash Hands Thoroughly dispose->wash end End of Procedure wash->end

Caption: PPE Selection and Use Workflow for Chemical Handling.

References

  • PVA Ketochem Acetone-Ketone & Solvent Protection Chemical Gauntlets . GlovesnStuff. [Link]

  • Personal Protective Equipment (PPE) . University of California, Davis. [Link]

  • Personal Protective Equipment (PPE) . U.S. Department of Health & Human Services. [Link]

  • SAFETY DATA SHEET - Covestro Solution Center . Covestro. [Link]

  • The importance of Personal Protective Equipment in the handling of chemicals . Vadequimica. [Link]

  • Guide to the Safe Handling of Fluoropolymer Resins . The Society of the Plastics Industry, Inc. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.